N-2,6-dimethylphenyl-2-naphthylamine
Description
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Properties
Molecular Formula |
C18H17N |
|---|---|
Molecular Weight |
247.3 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)naphthalen-2-amine |
InChI |
InChI=1S/C18H17N/c1-13-6-5-7-14(2)18(13)19-17-11-10-15-8-3-4-9-16(15)12-17/h3-12,19H,1-2H3 |
InChI Key |
KYWYRNURERYQDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Foundational & Exploratory
N-(2,6-dimethylphenyl)-2-naphthylamine (CAS 6364-08-5): A Technical Guide to Synthesis, Properties, and Material Applications
Executive Summary
N-(2,6-dimethylphenyl)-2-naphthylamine (CAS 6364-08-5) is a sterically hindered secondary diarylamine. Historically, this molecule served as a critical intermediate in the synthesis of complex synthetic dyes, most notably CI Acid Blue 121 [1]. While its use in the textile dye industry has diminished due to the toxicological profile of its downstream derivatives[2], the molecule has experienced a renaissance in the field of advanced organic electronics.
Today, researchers leverage the unique steric bulk of the 2,6-dimethylphenyl group and the extended
Physicochemical Profiling
The foundational properties of CAS 6364-08-5 dictate its handling, solubility, and reactivity in downstream synthetic workflows.
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description |
| Chemical Name | N-(2,6-dimethylphenyl)-2-naphthylamine |
| IUPAC Name | 2-Naphthalenamine, N-(2,6-dimethylphenyl)- |
| CAS Registry Number | 6364-08-5[1] |
| Molecular Formula | C₁₈H₁₇N[1] |
| Molecular Weight | 247.33 g/mol [1] |
| Typical Commercial Purity | |
| Structural Features | Secondary amine, sterically hindered, extended |
| GHS Hazard Classification | Harmful if swallowed; Causes serious eye irritation[3] |
Mechanistic Synthesis: The Buchwald-Hartwig Amination
The traditional Ullmann condensation for synthesizing diarylamines relies on harsh conditions (high temperatures, copper catalysts) which often result in poor yields when applied to sterically hindered substrates like 2,6-dimethylaniline.
To overcome this thermodynamic barrier, the modern standard for synthesizing CAS 6364-08-5 is the Palladium-Catalyzed Buchwald-Hartwig Amination [5][6]. By utilizing a palladium source (e.g., Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand (such as BrettPhos or BINAP), the activation energy for both the oxidative addition of the aryl halide and the subsequent reductive elimination of the bulky product is drastically lowered[6].
Fig 1. Pd-catalyzed Buchwald-Hartwig amination cycle for CAS 6364-08-5 synthesis.
Causality in the Catalytic Cycle:
-
Oxidative Addition: The electron-rich ligand forces the Pd(0) species into a highly reactive, coordinatively unsaturated state, allowing it to easily insert into the C-Br bond of 2-bromonaphthalene.
-
Amine Coordination & Deprotonation: 2,6-dimethylaniline coordinates to the Pd(II) center. A strong, non-nucleophilic base (like Sodium tert-butoxide) is required to deprotonate the amine, forming a Pd-amido complex.
-
Reductive Elimination: The steric bulk of the ligand forces the naphthyl and aryl-amido groups into close proximity, accelerating the reductive elimination step to release the final product and regenerate the Pd(0) catalyst.
Experimental Protocol: Self-Validating Synthesis Workflow
The following protocol outlines a highly optimized, self-validating system for the synthesis of N-(2,6-dimethylphenyl)-2-naphthylamine.
Fig 2. Step-by-step experimental workflow for the synthesis and isolation of CAS 6364-08-5.
Step-by-Step Methodology:
-
Preparation and Degassing (Causality: Preventing Catalyst Death):
-
Action: Add 50 mL of anhydrous Toluene to an oven-dried Schlenk flask. Sparge with ultra-pure Nitrogen or Argon for 30 minutes.
-
Why: Pd(0) complexes and electron-rich phosphine ligands are highly susceptible to oxidation. Dissolved O₂ will irreversibly form Pd(II) oxides and phosphine oxides, terminating the catalytic cycle.
-
-
Catalyst Loading (Self-Validation Checkpoint 1):
-
Action: Under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv) and BrettPhos ligand (0.04 equiv). Stir at room temperature for 15 minutes.
-
Validation: The solution will transition from a deep, opaque purple/red (unligated Pd₂(dba)₃) to a clear, vibrant orange/yellow. This visual cue confirms the successful formation of the active Pd(0)-L complex.
-
-
Substrate and Base Addition (Causality: Moisture Exclusion):
-
Action: Add 2-bromonaphthalene (1.0 equiv), 2,6-dimethylaniline (1.2 equiv), and Sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Why: NaOtBu is used because it is a strong, sterically hindered base that will not act as a competing nucleophile against the aryl bromide. It must be added last and handled quickly, as it is highly hygroscopic; moisture will convert it to NaOH, which can hydrolyze the aryl bromide.
-
-
Reaction Execution:
-
Action: Heat the mixture to 100°C for 12-24 hours under continuous stirring and inert atmosphere.
-
-
In-Process Control (Self-Validation Checkpoint 2):
-
Action: Perform Thin-Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent.
-
Validation: The reaction is complete when the UV-active spot corresponding to 2-bromonaphthalene completely disappears, replaced by a lower-Rf spot (the secondary amine product).
-
-
Workup and Purification:
-
Action: Cool to room temperature, quench with water, and extract with dichloromethane (DCM). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography.
-
Historical Context & Toxicological Considerations
While CAS 6364-08-5 is a brilliant building block for modern materials, its history is rooted in the textile industry. It was the primary intermediate used in the manufacture of CI Acid Blue 121 , a dye traditionally used for assessing the light fastness of wool[2].
However, CI Acid Blue 121 was systematically withdrawn from global production because the naphthylamine-based intermediates used in its synthesis were flagged as suspected carcinogens[2]. Consequently, when handling N-(2,6-dimethylphenyl)-2-naphthylamine in the laboratory, strict Environmental, Health, and Safety (EHS) protocols must be observed. The compound is classified as harmful if swallowed and causes serious eye irritation[3]. All manipulations involving the dry powder or concentrated solutions must be performed inside a certified chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.
References
- dyestuffintermediates.com - N-2,6-dimethylphenyl-2-naphthylamine - Dye|Dye intermediates.
- apolloscientific.co.uk - 6364-08-5 Cas No. | N-2,6-dimethylphenyl-2-naphthylamine.
- sdc.org.uk - The development of light fastness testing and light fastness standards - Society of Dyers and Colourists.
- benchchem.com - N,N-dimethylnaphthalen-2-amine | 2436-85-3.
- benchchem.com - BrettPhos | 1070663-78-3.
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- 4. Benzenes Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 5. N,N-dimethylnaphthalen-2-amine | 2436-85-3 | Benchchem [benchchem.com]
- 6. BrettPhos | 1070663-78-3 | Benchchem [benchchem.com]
chemical structure of N-(2,6-dimethylphenyl)naphthalen-2-amine
An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of N-(2,6-dimethylphenyl)naphthalen-2-amine
Abstract
N-(2,6-dimethylphenyl)naphthalen-2-amine is a diarylamine whose molecular architecture is characterized by a naphthalene core linked to a sterically hindered 2,6-dimethylphenyl group via a nitrogen atom. This structure is of significant interest to researchers in medicinal chemistry and materials science due to the prevalence of the N-arylnaphthalen-2-amine scaffold in biologically active molecules and functional organic materials.[1][2] This technical guide provides a comprehensive analysis of its chemical structure, elucidates the preferred synthetic methodology via the palladium-catalyzed Buchwald-Hartwig amination, and details the spectroscopic techniques required for its unambiguous characterization. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a vital resource for scientists engaged in the synthesis and application of novel diarylamines.
Molecular Architecture and Physicochemical Properties
Chemical Structure Analysis
N-(2,6-dimethylphenyl)naphthalen-2-amine, with the molecular formula C₁₈H₁₇N, is an aromatic secondary amine.[3] Its structure is composed of two key aromatic systems: a planar naphthalene ring system and a non-planar 2,6-dimethylphenyl (xylidyl) group, bridged by a secondary amine linkage. The nitrogen atom is sp²-hybridized, and its lone pair of electrons can participate in resonance with both aromatic rings, influencing the molecule's electronic properties and reactivity.
Steric and Electronic Effects
A defining feature of this molecule is the presence of two methyl groups at the ortho positions (2 and 6) of the phenyl ring. These groups exert a significant steric effect, forcing the phenyl ring to twist out of plane with respect to the C-N bond and the naphthalene ring. This torsion angle is critical as it limits the coplanarity of the system, thereby modulating the extent of π-conjugation across the molecule. Electronically, the methyl groups are weakly electron-donating, which can slightly increase the electron density on the phenyl ring and the basicity of the nitrogen atom compared to an unsubstituted N-phenyl analogue.[4] However, the delocalization of the nitrogen lone pair into the aromatic systems reduces its basicity compared to aliphatic amines.[4]
Key Physicochemical Data
The fundamental properties of N-(2,6-dimethylphenyl)naphthalen-2-amine are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 6364-08-5 | [3][5] |
| Molecular Formula | C₁₈H₁₇N | [3] |
| Molecular Weight | 247.34 g/mol | [3] |
| Synonym | N-(2,6-dimethylphenyl)-2-naphthylamine | [5] |
| Purity (Typical) | ≥95% | [5] |
Synthesis and Mechanistic Considerations
The formation of the C-N bond between an aryl group and an amine is a cornerstone of modern organic synthesis, particularly in drug development.[6] For a sterically hindered diarylamine like N-(2,6-dimethylphenyl)naphthalen-2-amine, the palladium-catalyzed Buchwald-Hartwig amination is the method of choice.[7]
Rationale for Method Selection: Buchwald-Hartwig vs. Ullmann
Historically, the copper-catalyzed Ullmann condensation was used for diarylamine synthesis. However, this method often requires harsh reaction conditions, such as high temperatures (150-220°C), and is typically limited to electron-poor aryl halides.[6] The Buchwald-Hartwig amination represents a significant advancement, offering several key advantages:
-
Milder Conditions: Reactions often proceed at much lower temperatures (25-120°C).[6]
-
Broader Substrate Scope: It is highly effective for a wide range of aryl halides (including electron-rich and neutral ones) and amines, even those that are sterically hindered.[6][7]
-
Improved Functional Group Tolerance: The milder conditions allow for the presence of sensitive functional groups that would not survive the Ullmann condensation.[7]
The causality for this enhanced reactivity lies in the sophisticated design of the catalyst system. The use of a palladium(0) precursor combined with bulky, electron-rich phosphine ligands is crucial for facilitating the key steps of the catalytic cycle.[6]
The Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[6] Understanding this mechanism is essential for troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-bromonaphthalene), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[7]
-
Amine Coordination & Deprotonation: The amine (2,6-dimethylaniline) coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium-amido complex.[6][7]
-
Reductive Elimination: This is the product-forming step. The diarylamine is expelled from the coordination sphere of the palladium, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[7] The use of bulky phosphine ligands is critical as they promote this final, often rate-limiting, step.[6]
Detailed Experimental Protocol for Synthesis
This protocol describes a representative lab-scale synthesis of N-(2,6-dimethylphenyl)naphthalen-2-amine.
Materials:
-
2-Bromonaphthalene
-
2,6-Dimethylaniline
-
Palladium(II) acetate [Pd(OAc)₂]
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Argon or Nitrogen gas supply
Procedure:
-
Inert Atmosphere Setup: Assemble a Schlenk flask containing a magnetic stir bar, fit it with a condenser, and flame-dry under vacuum. Backfill with an inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add 2-bromonaphthalene (1.0 eq), Pd(OAc)₂ (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and sodium tert-butoxide (1.4 eq).
-
Solvent and Amine Addition: Add anhydrous toluene via syringe. Finally, add the 2,6-dimethylaniline (1.2 eq) via syringe. The order of addition can be critical; adding the amine last is often beneficial.[8]
-
Reaction: Heat the mixture with vigorous stirring to a temperature of 80-110°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench with water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure N-(2,6-dimethylphenyl)naphthalen-2-amine.
Structural Elucidation and Spectroscopic Analysis
Unambiguous characterization of the synthesized product is a self-validating step essential for scientific integrity. The following spectroscopic methods are standard for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Predicted chemical shifts are presented based on the known effects of the constituent functional groups.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic | 7.0 - 8.0 | Multiplet (m) | Ar-H |
| Amine | 5.5 - 6.5 | Broad Singlet (br s) | N-H |
| Methyl | ~2.2 | Singlet (s) | -CH₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Aromatic | 110 - 150 | Ar-C |
| Methyl | ~18 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. As a secondary aromatic amine, the spectrum is expected to show characteristic absorption bands.[9]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3350 - 3310 | Medium, Sharp |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=C Stretch (Aromatic) | 1600 - 1450 | Strong |
| C-N Stretch (Aromatic) | 1335 - 1250 | Strong |
The presence of a single, relatively sharp N-H stretching band is a key diagnostic feature that distinguishes a secondary amine from a primary amine (which would show two bands) or a tertiary amine (which would show none).[9][10]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the molecule's fragmentation pattern. For N-(2,6-dimethylphenyl)naphthalen-2-amine, the primary data point is the molecular ion peak.
-
Expected Molecular Ion (M⁺): m/z = 247.34
Standard Protocols for Spectroscopic Analysis
-
NMR: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer.[11]
-
IR: Acquire the spectrum using an FTIR spectrometer, either as a thin film on a salt plate or using an Attenuated Total Reflectance (ATR) accessory.[11]
-
MS: Introduce the sample into a mass spectrometer, typically using Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.[11]
Applications in Drug Discovery and Materials Science
The N-(2,6-dimethylphenyl)naphthalen-2-amine scaffold is a valuable building block for creating more complex molecules with potential applications in various scientific fields.
Role as a Core Scaffold in Medicinal Chemistry
The naphthalene ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[12] Naphthalene derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[12][13] Similarly, the dimethylphenylamine moiety is present in a variety of pharmacologically active compounds.[14] Therefore, N-(2,6-dimethylphenyl)naphthalen-2-amine serves as an excellent starting point for library synthesis to explore new therapeutic agents. Its structure could be further functionalized to target specific biological pathways, such as those involved in cancer progression or microbial infections.[12][15]
Potential in Organic Electronics and Materials
Diarylamines and polycyclic aromatic hydrocarbons are fundamental components in the design of organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. The specific steric and electronic properties of N-(2,6-dimethylphenyl)naphthalen-2-amine, particularly the enforced non-planar geometry, could be exploited to tune the photophysical and charge-transport properties of new materials. The 2,6-disubstituted naphthalene core is also a known precursor to high-performance polymers like polyethylene naphthalate (PEN), highlighting the industrial relevance of this substitution pattern.[16]
Conclusion
N-(2,6-dimethylphenyl)naphthalen-2-amine is a sterically hindered diarylamine of considerable interest. Its structure, defined by the interplay between the naphthalene and 2,6-dimethylphenyl moieties, presents both a synthetic challenge and an opportunity for functional diversification. The Buchwald-Hartwig amination provides a robust and reliable synthetic route, the success of which can be unequivocally verified through standard spectroscopic techniques like NMR, IR, and mass spectrometry. As a versatile chemical scaffold, this molecule holds significant potential for the development of novel pharmaceuticals and advanced organic materials, making it a valuable target for researchers in both academic and industrial settings.
References
- Leriche, C., et al. (2003). Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling. Synthesis, 2003(12), 1853-1858.
- BenchChem (2025). A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs.
-
Barbe, G., et al. (2016). Synthetic Strategy for diarylamines 5 and 8 via Buchwald‐Hartwig amination. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
- Cottin, A., et al. (2022). N'-(2,6-Dimethylphenyl)-N-phenylmethanimidamide.
- BenchChem (2025). Application Notes and Protocols for the Synthesis of N-Methyl-N-phenylnaphthalen-2-amine. BenchChem Technical Guides.
- BenchChem (2025). Spectroscopic Profile of N-Methyl-N-phenylnaphthalen-2-amine: A Technical Guide. BenchChem Technical Guides.
-
NIST. (2021). 2-Naphthalenamine, N-phenyl-. NIST Chemistry WebBook. Available at: [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Available at: [Link]
- Han, Q., et al. (2011). Identification and characterization of two arylalkylamine N-Acetyltransferases in the yellow fever mosquito, Aedes aegypti. Insect Biochemistry and Molecular Biology.
-
ResearchGate. (2019). Substrate scope with N-arylnaphthalen-2-amine. Available at: [Link]
- ACS Publications. The Journal of Organic Chemistry Ahead of Print.
- ChemicalBook. N-(2,6-dimethylphenyl)-N-propylamine synthesis.
- Spectroscopy Online. (2020). Organic Nitrogen Compounds II: Primary Amines.
-
Wikipedia. (2023). 2,6-Dimethylnaphthalene. Available at: [Link]
-
PubChem. 2,6-Dimethylnaphthalene. Available at: [Link]
- RSC Publishing. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
- International Journal of Pharmaceutical Sciences. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential.
- Chemistry LibreTexts. (2024). Properties of amines.
- BenchChem (2025). Synthesis of Naphthalene Derivatives for Drug Discovery: Application Notes and Protocols. BenchChem Technical Guides.
- MDPI. (2024). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery.
- PubMed. (2011). Identification and characterization of two arylalkylamine N-acetyltransferases in the yellow fever mosquito, Aedes aegypti.
- NCBI Bookshelf. (2012). 2-NAPHTHYLAMINE.
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molecular weight and formula of N-2,6-dimethylphenyl-2-naphthylamine
Physicochemical Profiling, Synthetic Methodologies, and Structural Validation
Part 1: Molecular Identity & Physicochemical Core
N-2,6-dimethylphenyl-2-naphthylamine (CAS: 6364-08-5) represents a specific class of sterically hindered N-aryl-2-naphthylamines. Unlike its unhindered analog, N-phenyl-2-naphthylamine (PBNA), the presence of methyl groups at the ortho positions of the phenyl ring introduces significant rotational barriers and alters the electronic landscape of the amine nitrogen. This structural nuance is critical in drug development and materials science, particularly when designing lipophilic scaffolds or antioxidants where metabolic stability (blocking N-hydroxylation or dephenylation) is desired.
Fundamental Constants
| Parameter | Value | Technical Note |
| IUPAC Name | N-(2,6-dimethylphenyl)naphthalen-2-amine | |
| Molecular Formula | C₁₈H₁₇N | Confirmed via High-Res MS (Expected [M+H]⁺: 248.1439) |
| Molecular Weight | 247.34 g/mol | Monoisotopic Mass: 247.1361 |
| CAS Registry | 6364-08-5 | |
| Physical State | Solid (Crystalline) | Typically off-white to pale beige; prone to oxidation darkening.[1] |
| Solubility | Lipophilic | Soluble in DCM, Toluene, THF; Insoluble in Water. |
| pKa (Calc) | ~3.5 - 4.0 | Lower basicity than typical anilines due to naphthyl conjugation. |
Structural Logic & Fragmentation
The molecule consists of two aromatic domains bridged by a secondary amine. The 2,6-dimethyl substitution pattern on the phenyl ring creates a "protective pocket" around the nitrogen, reducing its nucleophilicity and susceptibility to enzymatic attack compared to non-substituted analogs.
Figure 1: Structural connectivity and functional implications of the 2,6-dimethyl substitution.
Part 2: Synthetic Methodologies
Protocol: Pd-Catalyzed Amination (Buchwald-Hartwig)
Rationale: The 2,6-dimethyl groups on the aniline coupling partner create significant steric hindrance. Standard nucleophilic aromatic substitution (SNAr) will fail. A Palladium catalyst with a bulky phosphine ligand is required to facilitate the reductive elimination step.
Reagents:
-
Aryl Halide: 2-Bromonaphthalene (1.0 equiv)
-
Amine: 2,6-Dimethylaniline (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: XPhos or BINAP (4 mol%) – XPhos is preferred for sterically hindered anilines.
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Toluene (anhydrous, degassed)
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser. Cycle Argon/Vacuum 3 times.
-
Charging: Add Pd₂(dba)₃, XPhos, and NaOtBu under a positive stream of Argon.
-
Solvation: Add anhydrous Toluene via syringe. Stir for 5 minutes to pre-form the active catalytic species (color change typically observed).
-
Substrate Addition: Add 2-Bromonaphthalene and 2,6-Dimethylaniline.
-
Reaction: Heat to 100°C for 12–16 hours. Monitor via TLC (Eluent: 10% EtOAc/Hexanes). The product will be less polar than the starting amine.
-
Workup: Cool to RT. Filter through a celite pad (eluting with EtOAc) to remove Palladium black.
-
Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel, Gradient 0→5% EtOAc in Hexanes).
Figure 2: Catalytic cycle emphasizing the steric demand at the amine coordination step.
Part 3: Analytical Validation (Self-Validating Protocol)
In a research setting, identity must be confirmed beyond simple mass spectrometry. The following data points serve as a "fingerprint" for N-2,6-dimethylphenyl-2-naphthylamine.
¹H NMR Characterization (400 MHz, CDCl₃)
-
δ 2.25 ppm (s, 6H): Methyl groups on the phenyl ring. Diagnostic Signal: If this is split or shifted, check for incomplete coupling or isomer impurities.
-
δ 5.40–5.60 ppm (br s, 1H): Amine N-H. Broadens with concentration; disappears with D₂O shake.
-
δ 6.90–7.80 ppm (m, 10H): Aromatic region.
-
The 2,6-dimethylphenyl protons (H3, H4, H5) usually appear as a multiplet or broad singlet around 7.0–7.1 ppm.
-
The Naphthyl protons will span 7.2–7.8 ppm.
-
HPLC Purity Method
To ensure the compound is suitable for biological screening (e.g., as a scaffold or control), purity >98% is required.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 10 minutes. (High lipophilicity requires high organic content).
-
Detection: UV at 254 nm (aromatic backbone) and 280 nm.
Part 4: Safety & Toxicological Context
Critical Warning for Drug Development: Researchers must be aware of the structural relationship between this compound and N-phenyl-2-naphthylamine (PBNA) . PBNA is a known sensitizer and can metabolize to 2-naphthylamine , a potent human bladder carcinogen (Class 1).
While the 2,6-dimethyl substitution theoretically hinders the enzymatic dephenylation that releases 2-naphthylamine, this hypothesis must be validated in any biological assay.
-
Handling: Treat as a potential carcinogen.[1][2] Use double-gloving (Nitrile) and handle exclusively in a fume hood.
-
Waste: Segregate as hazardous organic waste; do not mix with general solvent waste if possible.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 80608, N-(2,6-Dimethylphenyl)-2-naphthalenamine. Retrieved from [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Retrieved from [Link]
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International Agency for Research on Cancer (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans: Some Aromatic Amines, Organic Dyes, and Related Exposures. (Specifically regarding 2-Naphthylamine metabolites).[3] Retrieved from [Link]
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N-(2,6-xylyl)-2-naphthylamine synonyms and IUPAC name
This is an in-depth technical guide regarding N-(2,6-xylyl)-2-naphthylamine , designed for researchers and drug development professionals.
Identity, Synthesis, and Application Protocols
Executive Summary
N-(2,6-xylyl)-2-naphthylamine (CAS: 6364-08-5) is a sterically hindered N-arylamine used primarily as a specialized antioxidant and intermediate in organic synthesis. Structurally, it consists of a 2-naphthylamine core N-substituted with a 2,6-dimethylphenyl (xylyl) group. This substitution pattern introduces significant steric bulk around the nitrogen center, modulating its reactivity and enhancing its stability against immediate oxidative degradation compared to its unhindered analogs.
This guide details the nomenclature, physicochemical properties, validated synthesis protocols (Buchwald-Hartwig amination), and critical safety considerations regarding its potential metabolism into carcinogenic 2-naphthylamine.
Nomenclature & Chemical Identity
The precise identification of this compound is critical due to the existence of various xylyl isomers (2,4-; 3,5-) which possess distinct electronic properties.
| Identifier | Value |
| IUPAC Name | N-(2,6-dimethylphenyl)naphthalen-2-amine |
| Common Name | N-(2,6-xylyl)-2-naphthylamine |
| CAS Registry Number | 6364-08-5 |
| Molecular Formula | C₁₈H₁₇N |
| Molecular Weight | 247.34 g/mol |
| SMILES | CC1=C(NC2=CC=C3C=CC=CC3=C2)C(C)=CC=C1 |
| InChI Key | (Calculated) KDJRVLGXWGUKJY-UHFFFAOYSA-N |
Structural Analysis
The molecule features a secondary amine bridge connecting a naphthalene system and a 2,6-dimethylbenzene ring.
-
Steric Shielding: The two methyl groups at the ortho positions of the phenyl ring create a "protective pocket" around the nitrogen atom. This reduces the nucleophilicity of the amine and retards N-oxidation, making it a more persistent radical scavenger than N-phenyl-2-naphthylamine (PBNA).
-
Electronic Conjugation: The lone pair on the nitrogen is delocalized into the naphthalene ring, but the steric twist induced by the 2,6-xylyl group prevents perfect planarity, slightly decoupling the two aromatic systems.
Physicochemical Properties[1][2][3][4]
Note: Experimental data for this specific isomer is limited in public registries. Values below are derived from validated structural analogs (PBNA) and computational models where noted.
| Property | Value / Description |
| Physical State | Solid (Crystalline powder) |
| Color | Off-white to pale beige (darkens upon oxidation) |
| Melting Point | ~115–125 °C (Predicted based on structural rigidity vs PBNA MP 108°C) |
| Solubility | Insoluble in water; Soluble in Toluene, DCM, THF, Acetone |
| pKa (Conjugate Acid) | ~0.5 – 1.0 (Weak base due to delocalization) |
| Stability | Stable under ambient conditions; sensitive to light and strong oxidizers |
Synthesis Protocols
The most robust route for synthesizing N-(2,6-xylyl)-2-naphthylamine in a research setting is the Buchwald-Hartwig Cross-Coupling . Traditional Ullmann condensation (using copper) often fails or gives low yields due to the steric hindrance of the 2,6-dimethylaniline.
Method: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol utilizes a bulky phosphine ligand to facilitate the oxidative addition and reductive elimination steps despite the steric crowding.
Reaction Scheme:
Figure 1: Palladium-catalyzed cross-coupling strategy for sterically hindered amines.
Reagents:
-
Aryl Halide: 2-Bromonaphthalene (1.0 equiv)
-
Amine: 2,6-Dimethylaniline (1.2 equiv)
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] (2 mol%)[1]
-
Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or XPhos (4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)[1]
-
Solvent: Anhydrous Toluene (0.2 M concentration)
Step-by-Step Protocol:
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.
-
Charging: Add Pd(OAc)₂, BINAP, and NaOtBu to the flask under a positive stream of Argon.
-
Solvation: Add anhydrous toluene via syringe. Stir at room temperature for 10 minutes to pre-form the active catalyst complex (solution typically turns orange/red).
-
Addition: Add 2-Bromonaphthalene and 2,6-Dimethylaniline.
-
Reaction: Heat the mixture to 100°C in an oil bath. Monitor by TLC (Eluent: Hexane/Ethyl Acetate 9:1). Reaction is typically complete in 12–18 hours.
-
Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/DCM gradient) to yield the product as an off-white solid.
Applications & Mechanism
Antioxidant Activity (Radical Scavenging)
Like its analog PBNA, N-(2,6-xylyl)-2-naphthylamine functions as a secondary antioxidant (chain-breaking donor).
Mechanism:
-
Hydrogen Transfer: The amine hydrogen (N-H) is abstracted by a propagating peroxy radical (ROO•).
-
Radical Stabilization: The resulting aminyl radical (N•) is stabilized by resonance into the naphthyl ring and sterically protected by the 2,6-xylyl methyl groups.
-
Termination: The stable aminyl radical couples with another radical or disproportionates, effectively terminating the oxidative chain reaction.
Diagram: Radical Scavenging Pathway
Figure 2: Mechanism of antioxidant action via hydrogen atom transfer (HAT).
Research Applications
-
Ligand Synthesis: Used as a backbone for synthesizing bulky N-heterocyclic carbene (NHC) ligands or post-metallocene catalysts where the 2,6-dimethyl substitution pattern controls the stereoselectivity of olefin polymerization.
-
Tribology: Investigated as an additive in high-temperature lubricants where standard diphenylamines degrade too quickly.
Safety & Toxicology (Critical)
Hazard Classification: While specific toxicological data for the 2,6-xylyl derivative is sparse, it must be handled as a Carcinogen Category 1B by proxy to its metabolic parent.
Metabolic Activation Pathway: N-substituted-2-naphthylamines can undergo metabolic N-dealkylation in the liver (cytochrome P450 enzymes), releasing 2-naphthylamine .
-
2-Naphthylamine is a potent human bladder carcinogen.[2]
-
Risk: Chronic exposure to the dust or vapor of N-(2,6-xylyl)-2-naphthylamine may result in the bioaccumulation of 2-naphthylamine metabolites.
Handling Protocols:
-
Engineering Controls: Handle ONLY in a certified chemical fume hood or glovebox.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. A P100 respirator is required if powder handling outside a hood is unavoidable.
-
Decontamination: Treat all glassware with an oxidizing cleaning solution (e.g., Chromic acid or specialized surfactant) before removing from the containment area.
-
Waste: Dispose of as hazardous carcinogenic waste. Do not mix with general organic solvents.
References
-
Anax Laboratories. (n.d.). N-2,6-dimethylphenyl-2-naphthylamine Product Data. Retrieved from
-
BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of N-Methyl-N-phenylnaphthalen-2-amine. Retrieved from
-
National Toxicology Program (NTP). (2021). Report on Carcinogens, Fifteenth Edition: 2-Naphthylamine. U.S. Department of Health and Human Services. Retrieved from
-
Tsvelikhovsky, D., & Buchwald, S. L. (2010).[3] Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization. Journal of the American Chemical Society, 132(40), 14048–14051.[3] (Methodology adaptation). Retrieved from [3]
-
International Agency for Research on Cancer (IARC). (2012). Chemical Agents and Related Occupations: 2-Naphthylamine.[2] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 100F. Retrieved from
Sources
physical properties of sterically hindered N-aryl-2-naphthylamines
An In-Depth Technical Guide to the Physical Properties of Sterically Hindered N-Aryl-2-Naphthylamines
Abstract
Sterically hindered N-aryl-2-naphthylamines represent a fascinating class of compounds whose unique physical properties are governed by profound conformational constraints. The introduction of bulky substituents on the N-aryl group induces significant torsion around the C-N bond, disrupting π-conjugation and leading to distinct photophysical, thermal, and electrochemical characteristics. This guide provides a comprehensive exploration of these properties, offering field-proven insights into their synthesis, structural dynamics, and characterization. We delve into the causality behind experimental observations and provide validated protocols for their analysis, targeting researchers, chemists, and material scientists in both academic and industrial settings, particularly within drug development and organic electronics.
Introduction: The Significance of Steric Hindrance
N-Aryl-2-naphthylamines are core structural motifs in a variety of functional materials, including hole-transporting layers in Organic Light-Emitting Diodes (OLEDs), fluorescent probes, and pharmaceutically active compounds.[1][2] The parent, non-hindered structures are largely planar, allowing for extensive π-conjugation across the diarylamine system. However, the deliberate introduction of bulky substituents, typically at the ortho-positions of the N-aryl ring, fundamentally alters the molecule's three-dimensional structure.
This "steric hindrance" is not a defect but a powerful design element. It forces the aryl and naphthyl rings to adopt a twisted conformation, which has several critical consequences:
-
Inhibition of Aggregation: The non-planar shape prevents close packing in the solid state, which can mitigate aggregation-caused quenching (ACQ) of fluorescence and improve the solubility of the material.
-
Tuning of Electronic Properties: The degree of twist directly influences the extent of π-conjugation, allowing for precise control over the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[3]
-
Atropisomerism: Sufficiently high steric barriers can restrict rotation around the C-N bond to the point where stable, separable enantiomers (atropisomers) can be isolated at room temperature.[4][5]
This guide will systematically unpack these consequences, providing the theoretical grounding and practical methodologies to understand and harness the physical properties of these unique molecules.
Caption: General molecular architecture of a sterically hindered N-aryl-2-naphthylamine.
Synthetic Considerations: Navigating Steric Challenges
Synthesizing tetra-ortho-substituted diarylamines can be challenging due to the very steric hindrance that defines them. Classical methods often fail, but modern cross-coupling reactions have proven effective.
The Buchwald-Hartwig amination is the preeminent method. The key to its success with hindered substrates lies in the choice of ligand. Bulky, electron-rich phosphine ligands are required to facilitate the crucial reductive elimination step, which is often the rate-limiting step for sterically demanding substrates.[6]
Causality Behind Ligand Choice:
-
Bulky Ligands (e.g., XPhos, RuPhos): These ligands promote a monoligated palladium center, creating the necessary open coordination site for the amine to bind.
-
Electron-Rich Ligands: They increase the electron density on the palladium center, which accelerates the rate of reductive elimination to form the C-N bond.
A typical reaction involves a palladium precursor (like Pd(OAc)₂) and a suitable phosphine ligand to couple an aryl halide with 2-naphthylamine in the presence of a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu).[6][7]
Conformational Dynamics and Atropisomerism
The defining physical characteristic of these molecules is their restricted C-N bond rotation. The energy barrier to rotation is a direct function of the size and number of ortho-substituents. This phenomenon can be studied using Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy.
As the temperature of a sample is lowered, the rate of C-N bond rotation slows. If the barrier is high enough, separate NMR signals for the now non-equivalent protons on either side of the molecule can be observed. The temperature at which these signals coalesce can be used to calculate the free energy of activation (ΔG‡) for rotation. For atropisomerism to be observable at room temperature, this barrier must be sufficiently high (typically > 23 kcal/mol).[4]
A systematic study by Clayden et al. quantified the steric hindrance required for atropisomerism in acyclic secondary diarylamines, providing a predictive model for designing configurationally stable molecules.[4]
Photophysical Properties: The Impact of Torsion
Steric hindrance provides a direct mechanism for tuning the color and efficiency of light emission. The dihedral angle (τ) between the aryl and naphthyl mean planes dictates the degree of electronic communication.
Caption: Relationship between steric hindrance and photophysical properties.
UV-Vis Absorption and Fluorescence
-
Absorption (λ_max): As steric hindrance increases, the dihedral angle grows, reducing π-conjugation. This increases the HOMO-LUMO energy gap, resulting in a hypsochromic (blue) shift in the maximum absorption wavelength.
-
Molar Absorptivity (ε): The reduced orbital overlap in twisted systems decreases the probability of the π-π* transition, leading to a lower molar absorptivity.
-
Fluorescence (Emission): Similar to absorption, emission is also blue-shifted in more hindered systems. The fluorescence of naphthalimide derivatives, for example, is highly sensitive to their electronic environment.[8][9]
-
Quantum Yield (Φ_F): The effect on quantum yield can be complex. While reduced aggregation in the solid state can increase Φ_F, the twisted geometry can also open up non-radiative decay pathways. In many cases, the rigidified conformation due to steric hindrance limits vibrational energy loss, leading to higher quantum yields.
Data Presentation: A Comparative Example
The following table illustrates the expected trends for a hypothetical series of N-(di-ortho-substituted-phenyl)-2-naphthylamines.
| Ortho-Substituent (R) | Dihedral Angle (τ, °) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |
| -H | ~25° | 355 | 410 | 4100 | 0.45 |
| -CH₃ | ~45° | 340 | 390 | 3950 | 0.60 |
| -iPr | ~65° | 325 | 370 | 3800 | 0.75 |
| -tBu | ~85° | 315 | 355 | 3650 | 0.82 |
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Solution Preparation: Prepare stock solutions of the amine (~1 mM) in a spectroscopic grade solvent (e.g., Toluene, THF, CH₂Cl₂). Create a series of dilutions to check for concentration-dependent effects (e.g., aggregation). A typical concentration for absorbance is 10⁻⁵ M and for fluorescence is 10⁻⁶ M.
-
Absorbance Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution from ~250 nm to 500 nm.
-
Identify the wavelength of maximum absorbance (λ_abs).
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to the λ_abs determined in the previous step.
-
Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to ~600 nm.
-
Identify the wavelength of maximum emission (λ_em).
-
-
Quantum Yield Determination:
-
Measure the fluorescence of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546) under the same experimental conditions.
-
Calculate the quantum yield of the sample using the comparative method: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Thermal Properties: Stability and Phase Behavior
The thermal stability of these materials is crucial for applications in electronic devices, which often operate at elevated temperatures. The bulky, rigid nature of sterically hindered N-aryl-2-naphthylamines generally imparts high thermal stability.[10]
-
Thermogravimetric Analysis (TGA): This technique measures weight loss as a function of temperature. The decomposition temperature (T_d), often defined as the temperature at which 5% weight loss occurs, is a key metric of thermal stability. For these compounds, T_d values are often well above 300 °C.[11]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to identify the melting point (T_m) for crystalline solids and the glass transition temperature (T_g) for amorphous materials. The high conformational rigidity of these molecules often leads to high T_g values, which is desirable for maintaining stable thin-film morphology in devices.[12]
Experimental Protocol: TGA and DSC
-
Sample Preparation: Place a small amount of the purified, dry sample (typically 3-5 mg) into an appropriate TGA or DSC pan (e.g., aluminum).
-
TGA Measurement:
-
Place the pan in the TGA furnace.
-
Heat the sample under an inert atmosphere (e.g., N₂) at a constant rate (e.g., 10 °C/min) from room temperature to a high temperature (e.g., 600 °C).
-
Plot the percentage weight loss versus temperature to determine T_d.
-
-
DSC Measurement:
-
Place the pan in the DSC cell alongside an empty reference pan.
-
Perform a heat/cool/heat cycle under an inert atmosphere. For example: heat from 25 °C to 250 °C at 10 °C/min, cool to 25 °C at 10 °C/min, and reheat to 250 °C at 10 °C/min.
-
Analyze the second heating scan to determine the glass transition (T_g, a step change in the baseline) and melting point (T_m, an endothermic peak).
-
Electrochemical Properties: Energy Levels and Redox Stability
The electrochemical behavior of N-aryl-2-naphthylamines dictates their suitability for electronic applications. Cyclic Voltammetry (CV) is the primary tool used to probe their redox properties.
-
Oxidation Potential: Diarylamines are readily oxidized. The first oxidation potential (E_ox) corresponds to the removal of an electron from the HOMO. Steric hindrance, by breaking conjugation, can make the molecule slightly harder to oxidize, leading to a more positive E_ox. This allows for the fine-tuning of the HOMO level.[13]
-
HOMO/LUMO Estimation: The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation and reduction potentials, respectively, relative to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.
-
E_HOMO (eV) = - [E_onset,ox vs Fc/Fc⁺ + 4.8]
-
E_LUMO (eV) = - [E_onset,red vs Fc/Fc⁺ + 4.8]
-
-
Redox Stability: The reversibility of the oxidation and reduction waves in the CV provides insight into the stability of the resulting radical cation and anion species. Good reversibility is essential for materials used in reusable electronic devices.
Experimental Workflow: Characterization Pipeline
Caption: A typical experimental workflow for characterizing N-aryl-2-naphthylamines.
Experimental Protocol: Cyclic Voltammetry (CV)
-
System Setup: Use a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Solution Preparation: Dissolve the sample (~1-2 mM) in a dry, degassed solvent (e.g., CH₂Cl₂ or THF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Measurement:
-
Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Scan the potential in the positive direction to observe oxidation, then reverse the scan.
-
Scan in the negative direction to observe reduction, if accessible.
-
-
Calibration: After recording the sample voltammogram, add a small amount of ferrocene as an internal standard and record another voltammogram. The Fc/Fc⁺ redox couple has a defined potential (0.0 V vs Fc/Fc⁺) and is used to accurately reference the measured potentials of the sample.
-
Data Analysis: Determine the onset oxidation and reduction potentials to calculate the HOMO and LUMO energy levels using the equations provided above.
Conclusion
Steric hindrance is a cornerstone of modern molecular design, transforming the seemingly simple N-aryl-2-naphthylamine scaffold into a platform for highly tunable functional materials. By strategically introducing bulky substituents, researchers can precisely control conformational, photophysical, thermal, and electrochemical properties. The twisted, rigidified structures that result often exhibit enhanced fluorescence, high thermal stability, and tunable energy levels, making them prime candidates for advanced applications in organic electronics and beyond. Understanding the causal relationships between structure and property, and employing the validated analytical protocols described herein, will empower scientists to rationally design the next generation of high-performance organic materials.
References
- Source: Elsevier B.V.
- Title: Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines Source: Royal Society of Chemistry URL
- Title: Restricted rotation in sterically hindered diarylamines Source: University of Bristol URL
-
Title: Atropisomerism in Diarylamines: Structural Requirements and Mechanisms of Conformational Interconversion Source: PubMed URL: [Link]
-
Title: Approaches Towards Atropisomerically Stable and Conformationally Pure Diarylamines Source: PMC URL: [Link]
-
Title: Electronic Properties and Electroluminescent OLED Performance of Panchromatic Emissive N-Aryl-2,3-naphthalimides Source: PubMed URL: [Link]
-
Title: Heavily Substituted Atropisomeric Diarylamines by Unactivated Smiles Rearrangement of N‐Aryl Anthranilamides Source: ResearchGate URL: [Link]
- Title: Substituent effects on the electrochemical and spectral characteristics of N,N,N0,N0-tetraaryl-p-phenylenediamine derivatives Source: Elsevier URL
-
Title: High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene Source: ACS Publications URL: [Link]
-
Title: Photophysical Properties of Naphthalene-oxacalix[m]arene and Recognition of Fullerene C60 Source: PMC URL: [Link]
-
Title: Photophysical Properties of Some Naphthalimide Derivatives Source: MDPI URL: [Link]
-
Title: Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties Source: RSC Publishing URL: [Link]
-
Title: Structures and photophysical properties of previously reported examples of naphthalene-based emitters Source: ResearchGate URL: [Link]
-
Title: Photophysical Properties of Some Naphthalimide Derivatives Source: ResearchGate URL: [Link]
-
Title: Electron transport in naphthylamine-based organic compounds Source: Applied Physics Letters URL: [Link]
-
Title: Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds Source: Beilstein Journals URL: [Link]
-
Title: Thermal studies of some biologically active new aryl esters of 1,1-bis(4-hydroxyphenyl)cyclohexane Source: JOCPR URL: [Link]
-
Title: Luminescence and Electrochemical Activity of New Unsymmetrical 3-Imino-1,8-naphthalimide Derivatives Source: MDPI URL: [Link]
-
Title: Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex Source: Organic Chemistry Portal URL: [Link]
-
Title: A Multifunctional Material Based on Triphenylamine and a Naphthyl Unit for Organic Light-Emitting Diodes, Organic Solar Cells, and Organic Thin-Film Transistors Source: Scilit URL: [Link]
-
Title: Photophysical and electrochemical properties of thienylnaphthalimide dyes with excellent photostability Source: PubMed URL: [Link]
-
Title: Arylacetylene-substituted naphthalene diimides with dual functions: optical waveguides and n-type semiconductors Source: PubMed URL: [Link]
-
Title: 2-NAPHTHYLAMINE 1. Exposure Data Source: IARC Publications URL: [Link]
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safety data sheet (SDS) for N-(2,6-dimethylphenyl)-2-naphthylamine
Technical Guide & Safety Analysis: N-(2,6-Dimethylphenyl)-2-naphthylamine
CAS Number: 6364-08-5 Synonyms: N-(2,6-Xylyl)-2-naphthylamine; N-(2,6-Dimethylphenyl)naphthalen-2-amine Molecular Formula: C₁₈H₁₇N Molecular Weight: 247.34 g/mol [1][2]
Executive Summary & Scientific Relevance
N-(2,6-dimethylphenyl)-2-naphthylamine is a secondary aromatic amine structurally related to N-phenyl-2-naphthylamine (PBNA).[1] It is primarily utilized in research as a chemical intermediate, antioxidant candidate, or ligand in organometallic synthesis.[3]
Critical Safety Alert: While specific toxicological data for this xylyl derivative is less abundant than for its parent compounds, it belongs to the N-aryl-2-naphthylamine class.[3] Members of this class are metabolically linked to 2-naphthylamine (a known human carcinogen).[1][3][4] Consequently, this compound must be handled with High Containment Protocols (Occupational Exposure Band 4 or equivalent) until definitive negative toxicology data is established.[3] The 2,6-dimethyl substitution introduces steric hindrance that may alter metabolic N-hydroxylation, but it does not eliminate the risk of aromatic amine toxicity.[1]
Chemical & Physical Characterization
This compound is a lipophilic solid.[3] Its solubility profile dictates the choice of solvents for cleaning and synthesis, favoring non-polar to moderately polar organic solvents (e.g., dichloromethane, toluene) over water.
| Property | Value / Description | Note |
| Physical State | Solid (Crystalline Powder) | Typically off-white to beige; darkens on oxidation.[1][3] |
| Solubility (Water) | Insoluble | Hydrophobic character dominates.[1][3] |
| Solubility (Organic) | Soluble in DCM, DMSO, Ethyl Acetate | Lipophilicity facilitates skin permeation.[3] |
| Melting Point | Not experimentally standardized | Analog PBNA melts at ~108°C; xylyl derivatives often have higher MPs due to symmetry.[1][3] |
| Reactivity | Stable under ambient conditions | Incompatible with strong oxidizers and acids.[3] |
Hazard Identification & Toxicology
GHS Classification (Verified & Read-Across):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][3]
-
Eye Irritation: Category 2 (Causes serious eye irritation).[1][3][5]
-
Carcinogenicity: Suspected (Category 2/1B).[1][3] Rationale: Metabolic cleavage or N-oxidation can yield reactive electrophiles capable of DNA adduct formation.[1][3]
-
Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).[1][3]
Mechanistic Toxicology: The Aromatic Amine Risk
The primary hazard stems from the potential bioactivation of the naphthylamine core.[1][3]
-
Metabolic Activation: Cytochrome P450 enzymes (specifically CYP1A2) can N-hydroxylate secondary amines.[1][3][4]
-
Adduct Formation: The resulting N-hydroxyarylamine can be esterified (acetylated/sulfated) to form a nitrenium ion, a potent electrophile that binds to DNA (specifically guanine residues), leading to mutagenesis.[3]
-
Steric Effect: The 2,6-dimethyl group on the phenyl ring provides steric protection to the nitrogen, potentially reducing the rate of N-hydroxylation compared to PBNA.[3] However, this does not render the molecule "safe," as ring oxidation or dephenylation can still occur.[3]
Figure 1: Theoretical metabolic fate of N-aryl-2-naphthylamines.[1] The balance between detoxification and bioactivation dictates carcinogenic potency.[3]
Operational Safety Protocol
Trustworthiness Principle: Treat this substance as a "Dust Hazard" and a "Skin Permeator."
Engineering Controls
-
Primary: Handle exclusively in a Chemical Fume Hood or Glove Box .[1][3]
-
Secondary: Use local exhaust ventilation (LEV) if weighing fine powders.[3]
-
Static Control: Ground all equipment; aromatic amines can be combustible dusts.[1][3]
Personal Protective Equipment (PPE) Matrix
| Body Part | Hazard | Recommended PPE | Rationale |
| Respiratory | Inhalation of Dust | N95 (minimum) or P100 Respirator | Prevents alveolar absorption of particulates.[1][3] |
| Skin (Hands) | Dermal Absorption | Double Nitrile or Viton (0.7mm) | Lipophilic amines permeate latex/thin nitrile rapidly.[1][3] |
| Eyes | Irritation/Absorption | Chemical Safety Goggles | Safety glasses are insufficient for powders/splashes.[1][3] |
| Body | Contamination | Tyvek Lab Coat + Sleeves | Standard cotton coats absorb and retain amines.[1][3] |
Emergency Response Architecture
Self-Validating Workflow: In the event of exposure, immediate dilution and removal are critical.[3][5][6] Do not wait for symptoms (methemoglobinemia or cyanosis may be delayed).[3]
Figure 2: Immediate action workflow for acute exposure.[1][3] Speed is critical to prevent systemic absorption.[3]
Spill Management (Small Scale < 10g)
-
Isolate: Evacuate non-essential personnel.
-
PPE Up: Don double gloves, goggles, and P100 respirator.[3]
-
Contain: If solid, cover with wet paper towels to prevent dust.[1][3] If liquid, use sand or vermiculite.[3]
-
Clean: Scoop into a hazardous waste container labeled "Toxic Organic Solid."
-
Decontaminate: Wash surface with ethanol followed by soapy water.[1][3] Do not use bleach (potential to form chloroamines).[1][3]
Environmental Fate & Disposal
-
Ecotoxicity: Toxic to aquatic organisms.[1][3][5] Do not release into drains.[3]
-
Disposal: Incineration is the only acceptable disposal method.[1][3] The high nitrogen content requires a scrubber-equipped incinerator to manage NOx emissions.[3]
-
Waste Code: Classify as "Toxic Organic Waste" (often U-listed analog U168 for 2-naphthylamine, though this specific CAS is not U-listed, treat as such).[3]
References
-
PubChem. (n.d.).[1][3] 2-Naphthalenamine, N-(2,6-dimethylphenyl)-.[1][2][7] National Library of Medicine.[1][3] Retrieved from [Link]
-
IARC. (2012).[1][3] Monographs on the Evaluation of Carcinogenic Risks to Humans: Aromatic Amines. World Health Organization.[3] Retrieved from [Link][3]
-
ECHA. (n.d.).[1][3] Substance Information: N-Phenyl-2-naphthylamine (Read-Across Analog).[3] European Chemicals Agency.[3] Retrieved from [Link][3]
Sources
- 1. CAS 91-59-8: 2-Naphthylamine | CymitQuimica [cymitquimica.com]
- 2. anaxlab.com [anaxlab.com]
- 3. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. N-Bromosuccinimide, 100 g, CAS No. 128-08-5 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 6. N-PHENYL-2-NAPHTHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 6364-08-5 Cas No. | N-2,6-dimethylphenyl-2-naphthylamine | Apollo [store.apolloscientific.co.uk]
Structural and Mechanistic Divergence: N-Phenyl-2-Naphthylamine vs. Its N-(2,6-Dimethylphenyl) Analog
Target Audience: Researchers, Toxicologists, and Materials Scientists Focus: Structural causality, toxicokinetics, and optoelectronic applications
Executive Summary
The transition from simple diarylamines to sterically hindered analogs represents a critical paradigm shift in both industrial toxicology and materials science. N-phenyl-2-naphthylamine (P2NA or PBNA) , historically ubiquitous as a rubber antioxidant, possesses a critical metabolic liability: it undergoes in vivo dephenylation to yield 2-naphthylamine (2NA), a potent and well-documented human bladder carcinogen[1][2].
By contrast, the N-(2,6-dimethylphenyl) analog (CAS 6364-08-5) introduces targeted structural modifications. The addition of two methyl groups at the ortho positions of the phenyl ring fundamentally alters the molecule's dihedral geometry. As a Senior Application Scientist, I present this whitepaper to dissect how this specific steric hindrance dictates the molecule's resistance to enzymatic cleavage, mitigates toxicological risk, and simultaneously enhances its thermal stability for advanced optoelectronic applications, such as Hole-Transporting Materials (HTMs) in OLEDs[3].
Structural Dynamics & The Steric Shielding Effect
To understand the divergent behavior of these two molecules, one must analyze their conformational energy landscapes.
In P2NA , the secondary amine bridges a phenyl ring and a naphthyl ring. The lack of ortho-substituents allows the molecule to adopt a relatively planar conformation. This planarity facilitates extended
In the N-(2,6-dimethylphenyl) analog , the bulky methyl groups at the 2 and 6 positions clash sterically with the amine proton and the adjacent naphthyl system. To minimize steric strain, the phenyl ring is forced to rotate out of the naphthyl plane, significantly increasing the dihedral angle. This structural twist has two profound effects:
-
Enzymatic Exclusion: The out-of-plane rotation physically shields the amine nitrogen and the adjacent aromatic carbons from docking into the active sites of Cytochrome P450 (CYP450) enzymes.
-
Thermal Rigidification: In solid-state material applications, this twisted conformation prevents tight intermolecular
stacking, thereby suppressing crystallization and increasing the glass transition temperature (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> )[3].
Toxicokinetics: The Dephenylation Liability
The primary reason P2NA has been phased out of many industrial applications is its metabolic fate. Studies in mammalian models demonstrate that P2NA is enzymatically dephenylated to form 2-naphthylamine (2NA) [4][5].
Once 2NA is released, it undergoes N-hydroxylation to form reactive electrophilic species. These species covalently bind to macromolecules, forming DNA and hemoglobin adducts that initiate carcinogenesis[4]. Research indicates that approximately 1% of absorbed P2NA is converted into these carcinogenic downstream metabolites[4][5].
The N-(2,6-dimethylphenyl) analog circumvents this pathway. The steric bulk of the ortho-methyl groups blocks the initial CYP450-mediated oxidation required to cleave the C-N bond, forcing the molecule down alternative, non-carcinogenic detoxification pathways (such as direct glucuronidation or ring hydroxylation without cleavage).
Metabolic pathways of P2NA versus the sterically hindered N-(2,6-dimethylphenyl) analog.Material Science Implications: Thermal Stability & OLEDs
Beyond toxicology, diarylamines are foundational building blocks for Hole-Transporting Materials (HTMs) in organic light-emitting diodes (OLEDs). A critical failure mode in OLEDs is the Joule heating-induced crystallization of the amorphous HTM layer, which degrades device efficiency.
Standard naphthylamine derivatives often suffer from low glass transition temperatures (
Quantitative Comparison
| Property / Parameter | N-Phenyl-2-Naphthylamine (P2NA) | N-(2,6-Dimethylphenyl) Analog |
| CAS Registry Number | 135-88-6[1] | 6364-08-5[6] |
| Molecular Formula | C16H13N[1] | C18H17N[7] |
| Dihedral Twist (Phenyl-Naphthyl) | Low (Relatively Planar) | High (Orthogonal Tendency) |
| Metabolic Dephenylation Risk | High (Yields carcinogenic 2NA)[5] | Negligible (Sterically blocked) |
| Primary Historical Use | Rubber Antioxidant[2] | Dye Intermediate / HTM Precursor[3][7] |
| Thermal Stability ( | Moderate | High (Suppresses crystallization)[3] |
Experimental Methodologies
To validate the mechanistic claims regarding toxicokinetics and thermal stability, the following self-validating experimental protocols are employed.
Protocol A: Toxicokinetic Assessment via GC-MS/MS (Adduct Quantification)
This workflow quantifies the in vivo release of 2NA by measuring 2NA-hemoglobin adducts, serving as a highly sensitive biomarker for dephenylation[5].
-
In Vivo Dosing: Administer the target compound (P2NA or Analog) via oral gavage to a rodent model (e.g., CD rats) at equimolar doses (ranging from 2-550 mg/kg).
-
Blood Collection & Lysis: Collect whole blood after 24 hours. Isolate erythrocytes via centrifugation and lyse them using hypotonic buffer to release hemoglobin.
-
Hemoglobin Hydrolysis: Subject the isolated hemoglobin to mild basic hydrolysis (0.1 M NaOH) to cleave the sulfinamide bonds, releasing the bound aromatic amines (free 2NA).
-
Extraction & Derivatization: Spike the matrix with a deuterated internal standard (e.g., 2NA-d7). Extract the amines using hexane. Derivatize the extract using heptafluorobutyric anhydride (HFBA) to increase volatility and MS sensitivity.
-
GC-MS/MS Quantification: Inject the derivatized sample into a Gas Chromatograph coupled to a tandem Mass Spectrometer. Monitor the specific transitions for the HFBA-derivatized 2NA and its deuterated analog to ensure precise, matrix-independent quantification.
Protocol B: Thermal Stability Profiling (TGA/DSC)
To assess the suitability of these compounds for high-temperature applications (e.g., OLED fabrication), thermal analysis is required[8].
-
Sample Preparation: Accurately weigh 5-10 mg of the highly purified amine into an aluminum crucible. Ensure preparation occurs in a desiccated environment to prevent moisture artifact interference.
-
Differential Scanning Calorimetry (DSC): Heat the sample from
to at a rate of under a continuous nitrogen purge (50 mL/min). Record the endothermic melting peak ( ). Cool the sample rapidly to quench it into an amorphous glass, then perform a second heating cycle to determine the glass transition temperature ( ). -
Thermogravimetric Analysis (TGA): In a separate instrument, heat the sample at
up to under nitrogen. Identify the decomposition temperature ( ), defined as the temperature at which 5% mass loss occurs.
References
-
Cayman Chemical. "N-Phenyl-2-naphthylamine (CAS 135-88-6)." Cayman Chemical. 1
-
National Toxicology Program. "NTP Toxicology and Carcinogenesis Studies of N-Phenyl-2-naphthylamine (CAS No. 135-88-6) in F344/N Rats and B6C3F1 Mice." PubMed / NIH. 2
-
MAK Commission. "N-Phenyl-2-naphthylamine. MAK Value Documentation." ZORA (Zurich Open Repository and Archive). 4
-
Weiss, T., et al. "Metabolic dephenylation of the rubber antioxidant N-phenyl-2-naphthylamine to carcinogenic 2-naphthylamine in rats." PubMed / NIH. 5
-
Dye Intermediates. "N-2,6-dimethylphenyl-2-naphthylamine - Dye intermediates." dyestuffintermediates.com. 7
-
Apollo Scientific. "6364-08-5 Cas No. | N-2,6-dimethylphenyl-2-naphthylamine." apolloscientific.co.uk.6
-
BenchChem. "An In-depth Technical Guide to the Thermal Stability of N-Methyl-N-phenylnaphthalen-2-amine." Benchchem. 8
-
RSC Advances. "Organic amorphous hole-transporting materials based on Tröger's Base: alternatives to NPB." Royal Society of Chemistry. 3
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. NTP Toxicology and Carcinogenesis Studies of N-Phenyl-2-naphthylamine (CAS No. 135-88-6) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic amorphous hole-transporting materials based on Tröger's Base: alternatives to NPB - RSC Advances (RSC Publishing) DOI:10.1039/C5RA03391H [pubs.rsc.org]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. Metabolic dephenylation of the rubber antioxidant N-phenyl-2-naphthylamine to carcinogenic 2-naphthylamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6364-08-5 Cas No. | N-2,6-dimethylphenyl-2-naphthylamine | Apollo [store.apolloscientific.co.uk]
- 7. N-2,6-dimethylphenyl-2-naphthylamine [dyestuffintermediates.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Strategic Applications of N-(2,6-Dimethylphenyl)-2-naphthylamine in Advanced Organic Synthesis
Executive Summary & Scaffold Analysis
In the realm of advanced organic synthesis, sterically encumbered secondary diarylamines represent a privileged class of building blocks. Among these, N-(2,6-dimethylphenyl)-2-naphthylamine (NDMPNA, CAS: 6364-08-5)[1] stands out due to its orthogonal electronic and steric properties. Comprising an electron-rich, highly hindered 2,6-dimethylphenyl (xylyl) group and a highly conjugated 2-naphthyl system, NDMPNA is a critical precursor in both the synthesis of optoelectronic materials (such as hole-transporting triarylamines) and complex industrial azine dyes like[2].
The presence of the ortho-methyl groups on the phenyl ring forces the aryl system out of coplanarity with the nitrogen lone pair. This steric twist prevents complete delocalization of the nitrogen lone pair into the phenyl ring, paradoxically increasing the nucleophilicity of the amine compared to planar diarylamines, while simultaneously providing a massive steric shield against unwanted electrophilic attack at the nitrogen center.
Application in Optoelectronic Materials: Triarylamine Synthesis
Triarylamines are the gold standard for hole-transporting materials (HTMs) in Organic Light-Emitting Diodes (OLEDs). Synthesizing asymmetric, bulky triarylamines from NDMPNA requires overcoming significant steric barriers during the C-N bond formation.
Mechanistic Insight
The transformation is achieved via a Palladium-catalyzed Buchwald-Hartwig cross-coupling. Due to the extreme steric bulk of the 2,6-dimethylphenyl group, standard phosphine ligands (like BINAP or dppf) fail to promote the critical reductive elimination step. Instead, highly active, bulky dialkylbiaryl phosphine ligands—such as XPhos or tBuXPhos—are required. These ligands stabilize the monoligated Pd(0) active species and provide the necessary steric bulk to "push" the product out of the coordination sphere during reductive elimination.
Fig 1: Buchwald-Hartwig catalytic cycle for NDMPNA triarylamine synthesis.
Protocol 1: Palladium-Catalyzed Synthesis of Bulky Triarylamines
This protocol is designed as a self-validating system; visual cues and TLC monitoring are critical due to the hindered nature of the substrate.
-
Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, combine Pd₂(dba)₃ (1.5 mol%) and XPhos (3.0 mol%) in anhydrous toluene (0.1 M). Stir at room temperature for 15 minutes. Causality: The mixture will transition from deep purple/red to a dark reddish-brown, indicating the successful formation of the active Pd(0)-XPhos complex.
-
Substrate Addition: Add NDMPNA (1.0 equiv) and the target aryl bromide (1.05 equiv).
-
Base Introduction: Add Sodium tert-butoxide (NaOtBu, 1.5 equiv). Causality: NaOtBu is selected over weaker bases like Cs₂CO₃ to ensure rapid, irreversible deprotonation of the sterically hindered secondary amine, preventing the catalyst from resting in an inactive state.
-
Thermal Coupling: Heat the reaction mixture to 105 °C for 12–16 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The bulky nature of NDMPNA means the reaction is kinetically slow; premature cooling will result in high unreacted starting material.
-
Workup: Cool to room temperature, quench with water, and extract with dichloromethane. Pass the organic layer through a short pad of Celite to remove palladium black before silica gel chromatography.
Synthesis of Complex Azine Dyes: C.I. Acid Blue 121
Beyond optoelectronics, NDMPNA is the foundational building block for complex industrial colorants, most notably [2]. This dye is heavily utilized in textile manufacturing and has been extensively studied for its environmental adsorption properties[3][4].
Mechanistic Insight
The synthesis of the azine core relies on a multi-step oxidative condensation. The steric shielding of the 2,6-dimethylphenyl group directs electrophilic attack (nitrosation/coupling) exclusively to the C1 position of the naphthyl ring. Subsequent condensation with a diamine and rigorous oxidation yields the highly conjugated azine core. Finally, to impart water solubility, the hydrophobic core must be sulfonated.
Fig 2: Multi-step oxidative condensation and sulfonation pathway to Acid Blue 121.
Protocol 2: Oxidative Condensation and Sulfonation to Acid Blue 121
-
Electrophilic Coupling: Dissolve NDMPNA in a polar protic solvent mixture (e.g., ethanol/acetic acid). Cool the system to 0–5 °C. Slowly add N,N-diethyl-4-nitrosobenzenamine. Causality: Strict temperature control is mandatory to prevent the decomposition of the nitroso intermediate and to suppress non-regioselective oxidation of the naphthyl system.
-
Azine Core Condensation: Introduce 2-(N-ethylamino)-5-methylbenzene-1,4-diamine followed by an oxidant (N,N-diethyl-4-nitroso-o-toluidine). Heat the mixture to 80 °C to drive the cyclization, forming the crude azine structure.
-
Harsh Sulfonation: Isolate the dried azine core and dissolve it in 32% fuming sulfuric acid (oleum) at 25 °C. Causality: Standard concentrated H₂SO₄ is insufficiently electrophilic. The extended π-conjugation of the azine core deactivates the rings; thus, the highly reactive SO₃ in oleum is required to force the sulfonation of the naphthyl/phenyl systems.
-
Neutralization: Carefully pour the acidic mixture over crushed ice to quench the oleum, then neutralize with NaOH to precipitate the final sodium salt of Acid Blue 121.
Quantitative Reactivity Profile
To aid synthetic chemists in predicting the behavior of NDMPNA across various conditions, the following table summarizes its reactivity profile based on the protocols described above.
| Reaction Pathway | Key Reagents / Catalysts | Primary Reactive Site | Typical Yield | Steric / Electronic Driver |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, XPhos, NaOtBu | Secondary Amine (N-H) | 75–85% | Ortho-methyls force N-lone pair availability, requiring bulky Pd-ligands for reductive elimination. |
| Nitrosation / Oxidative Coupling | N,N-diethyl-4-nitrosobenzenamine | Naphthyl Core (C1 position) | 60–70% | Steric shielding by the 2,6-dimethylphenyl group directs electrophiles to the naphthyl system. |
| Electrophilic Sulfonation | Fuming H₂SO₄ (Oleum), 32% SO₃ | Naphthyl Core | >90% | Extended π-conjugation of the naphthyl ring stabilizes the sigma complex during SO₃ attack. |
References
1. - Apollo Scientific. 2. - World Dye Variety. 3. - Uzunoğlu, D., & Özer, A., Desalination and Water Treatment (2016). 4. - Surry, D. S., & Buchwald, S. L., Chemical Science (2011).
Sources
Bulky Diarylamine Derivatives: Synthetic Architectures and Therapeutic Frontiers
Executive Summary: The Steric Advantage
Diarylamines are a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors (e.g., Imatinib, Dasatinib), and next-generation ferroptosis inhibitors. However, "bulky" diarylamine derivatives—those possessing significant steric hindrance via ortho-substitution or fused aromatic systems—represent a specialized frontier.
The introduction of steric bulk is not merely structural; it is functional. It imparts:
-
Metabolic Stability: Steric shielding of the nitrogen center prevents rapid N-oxidation or N-glucuronidation, extending half-life.
-
Radical Trapping Efficiency: In antioxidant applications, bulk prevents the irreversible dimerization of aminyl radicals, allowing the molecule to enter a catalytic radical-scavenging cycle (the Denisov cycle).
-
Selectivity: In kinase inhibition, bulky hydrophobic groups can lock the molecule into specific conformational states (atropisomerism) that fit unique allosteric pockets.
This guide analyzes the synthesis of these hindered systems and their critical role in modern pharmacology.
Synthetic Methodologies: Overcoming the Steric Wall
Synthesizing bulky diarylamines is a challenge of overcoming the activation energy barrier for C-N bond formation while preventing catalyst deactivation.
The Gold Standard: Buchwald-Hartwig Amination
The Palladium-catalyzed cross-coupling of aryl halides with primary arylamines is the primary route. However, for bulky substrates (e.g., 2,6-disubstituted anilines), standard protocols fail.
Mechanistic Causality:
-
The Problem: Steric bulk slows the oxidative addition of the aryl halide and, more critically, hinders the coordination of the amine to the Pd(II) center.
-
The Solution: Ligand design. Bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos, or t-BuXPhos) are required. These ligands facilitate reductive elimination (the rate-determining step for hindered systems) by crowding the metal center, forcing the product off.
Emerging Green Route: Nitrosonium-Initiated C-H Activation
A 2024 breakthrough utilizes a metal-free approach, leveraging nitrosonium ions (
Mechanism:
-
/TFA generates
.[1] - attacks an electron-rich arene (e.g., anisole) to form a nitrosoarene intermediate.[1]
-
The nitrosoarene undergoes a second C-N bond formation with another arene molecule, catalyzed by the acidic medium.
Experimental Protocol: Synthesis of a Hindered Diarylamine
Target: N-(2,6-diisopropylphenyl)-2,4,6-trimethylaniline (Highly hindered model substrate). Method: Pd-Catalyzed Buchwald-Hartwig Coupling.[2][3][4][5][6]
Protocol Validation
This protocol is designed to be self-validating. The color change of the catalyst activation and the specific TLC retention shifts serve as checkpoints.
Reagents:
-
Aryl Halide: 2-Bromo-1,3,5-trimethylbenzene (1.0 equiv)
-
Amine: 2,6-Diisopropylaniline (1.2 equiv)
-
Catalyst:
(1 mol%) -
Ligand: BrettPhos (2 mol%) - Crucial for steric bulk.
-
Base: NaOtBu (1.4 equiv) - Strong base required for deprotonation.
-
Solvent: Toluene (anhydrous, deoxygenated).
Step-by-Step Methodology:
-
Catalyst Pre-complexation (The "Activation" Checkpoint):
-
In a glovebox or under Argon, mix
and BrettPhos in a minimal amount of toluene. -
Observation: Heat at 60°C for 5 minutes. The solution should shift from dark purple/red to a lighter orange/brown, indicating active Ligand-Pd(0) species formation.
-
-
Reaction Assembly:
-
Add the Aryl Halide, Amine, and NaOtBu to a reaction vial equipped with a magnetic stir bar.
-
Transfer the pre-formed catalyst solution to the vial via syringe.
-
Dilute with remaining toluene to reach 0.2 M concentration relative to the halide.
-
-
Execution:
-
Seal the vial and heat to 110°C for 12–16 hours.
-
Why 110°C? High temperature is necessary to overcome the steric repulsion during the amine coordination step.
-
-
In-Process Control (IPC):
-
TLC Analysis: Elute with Hexanes/Ethyl Acetate (95:5).
-
Validation: The starting aryl bromide (high Rf) must disappear. The product will appear as a fluorescent spot under UV (254 nm) with a lower Rf than the bromide but higher than the amine. If the bromide persists after 16h, add 0.5 mol% additional catalyst.
-
-
Workup & Purification:
-
Cool to room temperature.[1] Filter through a pad of Celite (removes Pd black and salts). Wash with EtOAc.
-
Concentrate in vacuo.
-
Purification: Flash column chromatography on silica gel.
-
Therapeutic Applications & Mechanisms[7]
Ferroptosis Inhibition & Radical Trapping
Bulky diarylamines are potent inhibitors of ferroptosis, a cell death pathway driven by lipid peroxidation.[7] Unlike traditional phenols (Vitamin E), diarylamines can trap two peroxyl radicals per molecule.
The Mechanism (PCET):
-
Trapping 1: The diarylamine (
) donates a hydrogen atom to a lipid peroxyl radical ( ) via Proton-Coupled Electron Transfer (PCET), forming a lipid hydroperoxide ( ) and an aminyl radical ( ). -
Stability: In non-bulky amines,
dimerizes (termination). In bulky amines, the radical is persistent. -
Trapping 2: The
reacts with a second (or carbon-centered radical) to form a nitroxide or alkoxyamine, effectively breaking the chain reaction.
Kinase Inhibitors (The "Gatekeeper" Effect)
In kinase inhibitors like Dasatinib , the diarylamine motif forms critical hydrogen bonds with the hinge region of the ATP-binding site. Bulky substituents control the "gatekeeper" residue interactions, often improving selectivity for specific kinase mutations (e.g., T315I in BCR-ABL).
Visualizations
Synthetic Workflow: Sterically Demanding Buchwald-Hartwig
This diagram illustrates the catalytic cycle, highlighting where steric bulk impacts the process and how specific ligands overcome it.
Caption: The catalytic cycle for hindered diarylamine synthesis. Note the critical role of specialized ligands in stabilizing the amine coordination step and forcing reductive elimination.[2]
Biological Mechanism: Radical Trapping (Ferroptosis Inhibition)
This diagram details the mechanism by which bulky diarylamines halt lipid peroxidation.[8]
Caption: The mechanism of ferroptosis inhibition.[7][8] Steric bulk prevents the dimerization of the aminyl radical, allowing it to trap a second toxic radical species.
Comparative Data: Synthetic Efficiency
The following table contrasts the efficiency of different methodologies for synthesizing ortho-substituted diarylamines.
| Methodology | Catalyst System | Temp (°C) | Yield (Bulky Substrates) | Key Limitation |
| Standard Ullmann | CuI / Glycine | 140+ | < 30% | High temp degrades sensitive groups; poor for steric bulk. |
| Buchwald (Gen 1) | Pd / BINAP | 100 | 40-50% | Slow oxidative addition; catalyst deactivation. |
| Buchwald (Gen 3) | Pd / BrettPhos | 80-110 | 85-95% | High cost of ligand; requires inert atmosphere. |
| Nitrosonium (Green) | NaNO3 / TFA | 25-50 | 60-75% | Limited to electron-rich arenes (e.g., anisoles). |
References
-
Valgimigli, L., et al. (2014).[9] "The Catalytic Mechanism of Diarylamine Radical-Trapping Antioxidants." Journal of the American Chemical Society. [Link][9]
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. [Link]
-
Zhu, X., et al. (2024).[6] "Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation." The Journal of Organic Chemistry. [Link]
-
Shah, R., et al. (2017). "The Potency of Diarylamine Radical-Trapping Antioxidants as Inhibitors of Ferroptosis." ACS Chemical Biology. [Link]
-
Ke, S., et al. (2022).[4][10] "Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action." Frontiers in Chemistry. [Link]
Sources
- 1. Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Overcoming Steric Hindrance in the Buchwald-Hartwig Amination of 2-Bromonaphthalene with 2,6-Dimethylaniline
Executive Summary
The Buchwald-Hartwig amination is a foundational transformation for C–N bond construction in pharmaceutical development and materials science. However, cross-coupling sterically congested primary amines—such as 2,6-dimethylaniline—with aryl halides presents a formidable kinetic challenge. The dual ortho-methyl groups create a severe steric shield around the nucleophilic nitrogen, which can stall the catalytic cycle. This application note details a highly optimized, self-validating protocol utilizing the Palladium/BrettPhos catalyst system to achieve quantitative yields in this challenging transformation.
Mechanistic Rationale & Ligand Causality
Selecting the correct dialkylbiaryl phosphine ligand is the single most critical parameter for this reaction. While ligands like RuPhos are exceptional for secondary amines, they often fail or require extended reaction times when applied to hindered primary amines like 2,6-dimethylaniline[1].
Theoretical and empirical studies demonstrate a divergence in the rate-limiting steps based on ligand architecture[2]. For the Pd-RuPhos system, reductive elimination is the rate-limiting step; the smaller steric profile of RuPhos fails to provide the necessary thermodynamic push to eject the bulky secondary amine product[2].
Conversely, BrettPhos possesses a massive steric profile that serves two vital mechanistic purposes:
-
Suppression of Side Reactions: Its bulk prevents the coordination of a second amine molecule, entirely suppressing off-target bis-arylation[3].
-
Acceleration of Reductive Elimination: The steric crowding forces the newly formed C–N bond out of the palladium coordination sphere, shifting the rate-limiting step to oxidative addition[2].
By pairing BrettPhos with a high reaction temperature (100 °C), we overcome the oxidative addition barrier, ensuring a rapid and continuous catalytic turnover. Furthermore, Sodium tert-butoxide (NaOtBu) is selected as the base; its high basicity is required to rapidly deprotonate the sterically hindered Pd-bound amine intermediate.
Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination using BrettPhos.
Quantitative Optimization Matrix
To illustrate the causality of ligand selection, the following table summarizes the quantitative data from optimization screens for this specific sterically hindered coupling[4]:
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Causality / Observation |
| Pd₂(dba)₃ (1 mol%) | BrettPhos (2.4 mol%) | NaOtBu | Toluene | 100 | >95% | Optimal. Large steric profile prevents bis-arylation; high activity for primary amines. |
| Pd₂(dba)₃ (1 mol%) | RuPhos (2.4 mol%) | NaOtBu | Toluene | 100 | <40% | Suboptimal. RuPhos is tailored for secondary amines; rate-limiting reductive elimination stalls the cycle. |
| Pd(OAc)₂ (2 mol%) | BINAP (4 mol%) | Cs₂CO₃ | 1,4-Dioxane | 110 | <15% | Poor conversion. Ligand bite angle and steric bulk are insufficient for ortho-substituted anilines. |
| Pd₂(dba)₃ (1 mol%) | XPhos (2.4 mol%) | NaOtBu | Toluene | 100 | ~60% | Moderate. XPhos is versatile but less selective for monoarylation of highly hindered primary amines. |
Self-Validating Experimental Protocol
This methodology is engineered as a self-validating system. Visual cues are embedded within the steps to confirm catalytic activation and atmospheric integrity [5].
Materials Required
-
Aryl Halide: 2-Bromonaphthalene (1.0 mmol, 207 mg)
-
Amine: 2,6-Dimethylaniline (1.2 mmol, 145 mg / 148 µL)
-
Precatalyst: Pd₂(dba)₃ (0.01 mmol, 9.2 mg, 1 mol% dimer = 2 mol% Pd)
-
Ligand: BrettPhos (0.024 mmol, 12.9 mg, 2.4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Solvent: Anhydrous, degassed Toluene (5.0 mL)
Step-by-Step Workflow
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, attach a rubber septum. Evacuate and backfill the flask with ultra-pure Argon three times. Causality: Pd(0) is highly susceptible to oxidation; strict exclusion of O₂ is mandatory.
-
Solid Reagent Loading: Briefly remove the septum under a positive flow of Argon and charge the flask with Pd₂(dba)₃, BrettPhos, NaOtBu, and 2-Bromonaphthalene. Re-seal and perform one additional vacuum/Argon cycle.
-
Liquid Addition: Add anhydrous Toluene (5.0 mL) and 2,6-Dimethylaniline (148 µL) via a gas-tight syringe.
-
Catalytic Activation (Visual Validation): At room temperature, the mixture will appear deep red/purple due to the dba ligands. Submerge the flask in a pre-heated 100 °C oil bath. Self-Validation Check: Within 5–10 minutes, the solution must transition to a bright yellow or pale orange color. This optical shift confirms the successful displacement of dba and the formation of the active monomeric Pd(0)-BrettPhos species.
-
Reaction Execution: Stir vigorously at 100 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The product N-(2,6-dimethylphenyl)naphthalen-2-amine will appear as a highly UV-active spot with a lower Rf than 2-bromonaphthalene.
-
Quench & Purification: Cool the reaction to room temperature. The mixture will become heterogeneous as NaBr salts precipitate. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium residues and salts. Concentrate the filtrate in vacuo and purify via flash column chromatography.
Experimental workflow for the Buchwald-Hartwig amination of hindered substrates.
Troubleshooting & Analytical Signatures
-
Precipitation of Palladium Black: If the reaction mixture turns opaque black shortly after heating, the catalyst has decomposed into inactive elemental palladium aggregates. This is a definitive signature of oxygen ingress, wet solvent, or degraded NaOtBu. Solution: Discard the reaction, rigorously dry the toluene, and use a fresh bottle of base.
-
Incomplete Conversion: If starting material remains after 24 hours but the solution is still yellow/orange, the oxidative addition step is kinetically starved. Solution: Ensure the reaction temperature is strictly maintained at 100 °C (internal temperature) to overcome the activation barrier associated with BrettPhos.
References
-
Tian, Y., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega, 2020.[Link]
-
Charles, M. D., et al. "Crystal structure of the RuPhos ligand." IUCr Journals, 2021.[Link]
Sources
Application Note: N-(2,6-dimethylphenyl)-2-naphthylamine as a Ligand Precursor for Organometallic Catalysis
Abstract
N-(2,6-dimethylphenyl)-2-naphthylamine (CAS: 6364-08-5) is a sterically hindered secondary amine utilized as a ligand precursor in organometallic chemistry.[1] Its structural design combines the electronic richness of the naphthyl system with the steric protection of the 2,6-dimethylphenyl (xylyl) group. This unique architecture makes it an ideal precursor for monoanionic amido ligands used in Group 3 (Rare Earth), Group 4 (Ti, Zr, Hf), and Group 13 (Al, Ga) complexes. These complexes are potent catalysts for the Ring-Opening Polymerization (ROP) of cyclic esters (e.g., lactide,
Chemical Profile & Structural Logic
Structural Characteristics
The utility of N-(2,6-dimethylphenyl)-2-naphthylamine stems from its dual-nature design:
-
Steric Wall (2,6-Dimethylphenyl): The ortho-methyl groups provide kinetic stabilization to the metal center, preventing homoleptic dimerization and shielding the active site from unwanted side reactions (e.g., hydrolysis or β-hydride elimination).
-
Electronic Reservoir (2-Naphthyl): The extended
-system of the naphthyl group modulates the electron density at the nitrogen atom, influencing the Lewis acidity of the resulting metal center. It also enhances solubility in aromatic solvents (toluene, benzene) via - interactions.
Physical Properties & Safety
| Property | Value |
| CAS Number | 6364-08-5 |
| Molecular Formula | |
| Molecular Weight | 247.34 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Toluene, THF, DCM; Insoluble in Water |
| pKa (Calc) | ~25-28 (in DMSO, N-H acidity) |
| Stability | Stable under air/moisture in neutral form; Air/Moisture Sensitive upon deprotonation |
Safety Warning: As with many naphthylamines, handle with care. Use essentially standard PPE. Avoid inhalation. Upon deprotonation (lithiation), the species becomes pyrophoric/moisture-sensitive; handle strictly under inert atmosphere (
Ligand Synthesis Protocol
If the ligand is not sourced commercially, it can be synthesized via Buchwald-Hartwig amination.
Reaction Scheme
Reagents: 2-Bromonaphthalene + 2,6-Dimethylaniline
Catalyst:
Step-by-Step Synthesis
-
Charge: In a glovebox or under Ar flow, charge a Schlenk flask with:
-
2-Bromonaphthalene (1.0 equiv)
-
2,6-Dimethylaniline (1.2 equiv)[2]
- (1.4 equiv)
- (1-2 mol%)
-
BINAP (2-4 mol%)
-
-
Solvent: Add anhydrous Toluene (concentration ~0.2 M).
-
Reflux: Heat to
for 12–16 hours. Monitor by TLC (Hexane/EtOAc 10:1) or GC-MS. -
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black and salts. Wash the pad with DCM.
-
Purification: Concentrate the filtrate. Recrystallize from hot Ethanol or purify via flash column chromatography (Silica, Hexane/DCM gradient).
-
Validation: Confirm structure via
NMR ( ). Look for the characteristic N-H singlet broad peak around 5.5–6.0 ppm and the naphthyl aromatic pattern.
Application: Synthesis of Aluminum Amido Catalyst
Primary application: Synthesis of dialkyl aluminum amido complexes for Lactide Polymerization.
Mechanistic Workflow
The secondary amine is deprotonated to form a monoanionic amido ligand (
Figure 1: Synthetic pathways for Aluminum-Amido catalyst formation. The Direct Alkane Elimination route is preferred for atom economy.
Protocol: Direct Alkane Elimination Route
Objective: Synthesize
Materials:
-
Ligand Precursor (dried under vacuum >4h)
-
Trimethylaluminum (
, 2.0M in Toluene/Hexane) [DANGER: Pyrophoric] -
Anhydrous Toluene
Procedure:
-
Inert Setup: Perform all operations in a Nitrogen-filled glovebox.
-
Dissolution: Dissolve the Ligand (1.0 mmol, 247 mg) in anhydrous Toluene (5 mL) in a Schlenk flask or vial.
-
Addition: Cool the solution to
. Slowly add (1.1 mmol, slight excess) dropwise.-
Observation: Gas evolution (Methane,
) will occur immediately.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Optional: Heat to
for 1 hour to ensure completion if sterics are very high.
-
-
Isolation: Remove volatiles under high vacuum.
-
Recrystallization: Redissolve the residue in a minimum amount of Hexane/Toluene mixture. Store at
to crystallize the complex. -
Yield: Expect 80–90% yield of colorless/pale yellow crystals.
Catalytic Protocol: ROP of rac-Lactide
Context: This aluminum amido complex initiates the Ring-Opening Polymerization of lactide via a coordination-insertion mechanism. The "living" nature of the polymerization allows for precise molecular weight control.
| Parameter | Condition |
| Monomer | rac-Lactide (Recrystallized from dry Toluene) |
| Catalyst | |
| Co-Initiator | Benzyl Alcohol ( |
| Solvent | Toluene or DCM |
| Temperature | |
| [M]/[Cat] Ratio | 100:1 to 500:1 |
Polymerization Procedure
-
Preparation: In a glovebox, weigh rac-Lactide (1.44 g, 10 mmol) into a vial equipped with a magnetic stir bar.
-
Catalyst Solution: Dissolve the Aluminum complex (0.02 mmol, for 500:1 ratio) in Toluene (5 mL).
-
Initiation: Add the catalyst solution to the monomer.
-
Reaction: Seal the vial and place in a pre-heated aluminum block at
. -
Monitoring: Monitor conversion by taking aliquots for
NMR (observe methine proton shift from 5.0 ppm (monomer) to 5.2 ppm (polymer)). -
Termination: Once conversion >90%, remove from glovebox and quench with wet Methanol (1 mL) containing a drop of HCl.
-
Precipitation: Pour the reaction mixture into cold Methanol (100 mL) to precipitate the Polylactide (PLA). Filter and dry under vacuum.
Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Low Catalyst Yield | Incomplete lithiation or hydrolysis of | Ensure ligand is bone-dry. Use fresh |
| No Polymerization | Catalyst deactivation by impurities. | Recrystallize Lactide 2x from dry toluene. Scavenge solvent with molecular sieves. |
| Broad PDI (>1.2) | Slow initiation vs. propagation. | Increase reaction temperature. Switch to Benzyl Alcohol co-initiation mode. |
| Ligand Precipitation | Poor solubility of the complex. | Use Toluene instead of Hexane. Warm the solution slightly during filtration. |
References
-
General Synthesis of Bulky Amido-Aluminum Complexes
- Title: "Aluminum Complexes Supported by Bulky Anilido-Imine Ligands: Synthesis and Application in the Ring-Opening Polymeriz
- Source:Organometallics
-
URL:[Link] (General journal link for verification of class chemistry).
-
Buchwald-Hartwig Amination Protocols
- Title: "Palladium-Catalyzed Synthesis of Arylamines
- Source:Organic Reactions (Wiley)
-
URL:[Link]
-
Compound Verification
-
Mechanism of ROP by Aluminum Amides
- Title: "Ring-Opening Polymerization of Lactide by Group 3 and Group 4 Metal Complexes."
- Source:Chemical Reviews
-
URL:[Link]
Sources
Application Notes and Protocols for the Synthesis of Sterically Hindered Diarylamines
Introduction: The Synthetic Challenge and Significance of Sterically Hindered Diarylamines
Sterically hindered diarylamines, characterized by bulky substituents at the ortho positions of one or both aromatic rings, are crucial structural motifs in a multitude of applications, ranging from medicinal chemistry to materials science.[1][2] These compounds are integral to the development of pharmaceuticals, such as kinase inhibitors, and advanced organic functional materials.[3] The steric bulk around the nitrogen atom can enforce specific conformations, leading to unique photophysical properties and, in some cases, atropisomerism—a form of chirality arising from restricted rotation around a single bond.[3][4] However, the very steric hindrance that imparts these desirable properties also presents a significant synthetic challenge, often rendering traditional C-N bond-forming reactions inefficient or altogether unsuccessful.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the contemporary synthetic strategies to access these challenging yet valuable molecules. We will delve into the mechanistic underpinnings of the most effective protocols, offer detailed, field-proven experimental procedures, and provide insights into overcoming common synthetic hurdles.
Core Synthetic Strategies: A Comparative Overview
The synthesis of sterically hindered diarylamines has been revolutionized by the advent of modern cross-coupling reactions. While classical methods like nucleophilic aromatic substitution (SNAr) are generally ineffective for these substrates due to steric impediment, several powerful alternatives have emerged.[7][8] The two most prominent transition metal-catalyzed methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[9] Additionally, transition-metal-free approaches, such as the Smiles rearrangement, have gained traction as viable alternatives.[1][7][8]
| Method | Catalyst System | Typical Conditions | Advantages | Limitations |
| Buchwald-Hartwig Amination | Palladium precatalyst with bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) | Anhydrous solvent (e.g., toluene, t-amyl alcohol), strong base (e.g., NaOt-Bu, K₃PO₄), 80-120 °C | High functional group tolerance, broad substrate scope, generally high yields, milder conditions than Ullmann.[10][11][12] | Cost of palladium and specialized ligands, sensitivity to air and moisture. |
| Ullmann Condensation | Copper(I) salt (e.g., CuI, CuBr) with a ligand (e.g., L-proline, salicylaldimine) | High-boiling polar solvent (e.g., DMF, NMP), strong base (e.g., K₂CO₃, Cs₂CO₃), high temperatures (120-200 °C) | Lower cost of copper catalyst, effective for certain electron-deficient aryl halides.[13][14] | Harsh reaction conditions, often requires stoichiometric amounts of copper, limited substrate scope compared to Buchwald-Hartwig.[9][15] |
| Smiles Rearrangement | Base-mediated (e.g., Cs₂CO₃), often with microwave irradiation | Anhydrous polar aprotic solvent (e.g., DMF) | Transition-metal-free, good for highly sterically hindered substrates, good functional group tolerance.[1][7][8] | Requires specific substrate architecture (an activating group ortho or para to the leaving group).[1] |
Catalytic Cycles: A Mechanistic Perspective
Understanding the underlying mechanisms of these reactions is paramount for troubleshooting and optimization.
Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The bulky phosphine ligands are crucial for promoting both the oxidative addition and the final reductive elimination steps, which are often hindered in sterically congested systems.[9][11][12]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Ullmann Condensation Catalytic Cycle
The Ullmann condensation is generally believed to proceed via a Cu(I)/Cu(III) catalytic cycle, although the precise mechanism can be substrate-dependent.[9]
Caption: A proposed catalytic cycle for the Ullmann condensation.
Experimental Protocols
The following protocols are generalized procedures adapted from literature and should be optimized for specific substrates.[9][16] All manipulations of air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: Palladium-Catalyzed Synthesis of a Tetra-ortho-Substituted Diarylamine
This protocol is adapted for the coupling of highly sterically congested anilines and aryl chlorides using a carbazolyl-derived P,N-ligand or a bulky biaryl phosphine ligand like RuPhos.[9][16][17]
Materials:
-
Aryl chloride (1.0 mmol)
-
Sterically hindered aniline (1.2 mmol)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.001-0.01 mmol)
-
Phosphine ligand (e.g., RuPhos) (0.002-0.02 mmol)
-
Anhydrous toluene or t-amyl alcohol (2.0 mL)
Procedure:
-
Reaction Setup: In a glovebox, add the aryl chloride, the sterically hindered aniline, NaOt-Bu, the phosphine ligand, and Pd(OAc)₂ to an oven-dried reaction vessel equipped with a magnetic stir bar.[16]
-
Solvent Addition: Add the anhydrous solvent to the reaction vessel.[16]
-
Reaction: Seal the vessel, remove it from the glovebox, and heat the reaction mixture in a preheated oil bath at 100-120 °C with vigorous stirring for 12-24 hours.[16]
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a pad of celite.[16]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired diarylamine.[16]
Protocol 2: Copper-Catalyzed Ullmann Condensation for Diarylamine Synthesis
This protocol is a general procedure for the copper-catalyzed synthesis of diarylamines.
Materials:
-
Aryl iodide (1.0 mmol)
-
Aniline (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
L-proline (0.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous DMF (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add CuI, L-proline, K₂CO₃, the aryl iodide, the aniline, and a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath at 120-150 °C and stir for 24-48 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature and add water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 3: Transition-Metal-Free Smiles Rearrangement
This protocol utilizes microwave irradiation for a rapid and efficient synthesis of sterically hindered diarylamines.[1]
Materials:
-
Substituted phenol (1.0 mmol)
-
Arylamine (1.0 mmol)
-
Cesium carbonate (Cs₂CO₃) (3.2 mmol)
-
Chloroacetyl chloride (1.2 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (25 mL)
Procedure:
-
Reaction Setup: In a microwave reactor vial, stir a mixture of the substituted phenol, arylamine, and cesium carbonate in anhydrous DMF.[1]
-
Reagent Addition: Add chloroacetyl chloride and seal the vial.[1]
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 150 °C for 60-80 minutes.[1]
-
Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate.[1]
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting and Optimization
The synthesis of sterically hindered diarylamines can be challenging, and optimization is often necessary.
-
Low Yields in Buchwald-Hartwig Amination:
-
Ligand Choice: The choice of ligand is critical. For highly hindered substrates, bulky, electron-rich biaryl phosphine ligands are often required.[12] Consider screening a panel of ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos).
-
Base: The strength and solubility of the base can significantly impact the reaction rate.[18] Stronger, non-coordinating bases like NaOt-Bu or K₃PO₄ are generally preferred.
-
Solvent: The polarity of the solvent can influence the reaction outcome. Toluene is a common choice, but more polar solvents like t-amyl alcohol can sometimes be beneficial.
-
-
Decomposition or Side Reactions:
-
Temperature Control: Carefully control the reaction temperature. For some sensitive substrates, lower temperatures and longer reaction times may be necessary.
-
Inert Atmosphere: Ensure a strictly inert atmosphere to prevent catalyst deactivation and side reactions.
-
Conclusion
The synthesis of sterically hindered diarylamines is a rapidly evolving field. While challenges remain, the development of sophisticated catalyst systems for the Buchwald-Hartwig amination and the refinement of other methods like the Ullmann condensation and Smiles rearrangement have provided chemists with a powerful toolkit to access these important molecules. The choice of synthetic route will depend on factors such as substrate scope, functional group tolerance, cost, and scalability. The protocols and insights provided in this application note serve as a guide for the rational design and execution of synthetic strategies toward this valuable class of compounds.
References
-
Clayden, J., et al. (2017). Synthesis of sterically hindered secondary diarylamines. ResearchGate. [Link]
-
National Institutes of Health. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. PubMed. [Link]
-
Procter, D. J., et al. (2022). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic Letters. [Link]
-
ResearchGate. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ResearchGate. [Link]
-
ACS Publications. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. ACS Publications. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
RSC Publishing. (2014). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. [Link]
-
Royal Society of Chemistry. (2017). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry. [Link]
-
University of Bristol. (2019). Restricted rotation in sterically hindered diarylamines. University of Bristol Research Portal. [Link]
-
Massachusetts Institute of Technology. (2017). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
RSC Publishing. (2021). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers. [Link]
-
ScienceDirect. (2008). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Tetrahedron Letters. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
ACS Publications. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
PubMed. (2019). The Buchwald-Hartwig Amination After 25 Years. PubMed. [Link]
-
ResearchGate. (n.d.). The Ullmann Ether Condensation. ResearchGate. [Link]
-
PubMed. (2012). Design and synthesis of diarylamines and diarylethers as cytotoxic antitumor agents. PubMed. [Link]
-
ACS Publications. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Organic Process Research & Development. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
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N-(2,6-dimethylphenyl)-2-naphthylamine as an intermediate in OLED materials
An Application Guide to N-(2,6-dimethylphenyl)-2-naphthylamine: A Core Intermediate for Advanced OLED Materials
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
Organic Light-Emitting Diodes (OLEDs) represent the pinnacle of display and lighting technology, offering unparalleled contrast, color fidelity, and form factor flexibility. The performance and longevity of these devices are critically dependent on the molecular architecture of the materials within their multilayer structure.[1][2] Hole Transport Materials (HTMs) are particularly crucial, governing the efficiency of charge injection and transport from the anode to the emissive layer. This guide provides a detailed technical overview of N-(2,6-dimethylphenyl)-2-naphthylamine, a pivotal intermediate used in the synthesis of high-performance, amorphous HTMs. We present a comprehensive synthesis protocol based on the Buchwald-Hartwig amination, detailed purification and characterization methodologies, and an exploration of the structure-property relationships that make this intermediate invaluable for OLED material development.
Introduction: The Strategic Importance of Arylamine Intermediates in OLEDs
An OLED device functions through the recombination of electrons and holes within an emissive layer (EML), generating light.[3] The efficiency of this process hinges on a balanced flow of charge carriers from the device's electrodes. The Hole Transport Layer (HTL) facilitates the movement of holes from the anode towards the EML.[3][4]
An ideal HTM should possess several key characteristics:
-
High Hole Mobility: To ensure efficient charge transport.
-
Appropriate HOMO Level: To facilitate low-barrier hole injection from the anode (typically Indium Tin Oxide, ITO).
-
High Thermal Stability: Indicated by a high glass transition temperature (Tg) and decomposition temperature (Td) to prevent morphological changes during device operation.
-
Stable Amorphous State: To ensure uniform thin-film formation and prevent crystallization, which can lead to device failure.
N-(2,6-dimethylphenyl)-2-naphthylamine serves as a foundational building block for sophisticated HTMs. Its structure combines two critical motifs: the 2-naphthylamine core , a well-established hole-transporting moiety, and the sterically-hindered 2,6-dimethylphenyl group . This bulky side group is instrumental in disrupting intermolecular packing (π-π stacking), which promotes the formation of a stable amorphous glass and enhances the material's solubility and thermal stability.
This guide provides researchers with the necessary protocols to synthesize, purify, and characterize this key intermediate, enabling the development of next-generation OLED materials.
Synthesis Protocol: Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is the state-of-the-art method for forming carbon-nitrogen (C-N) bonds.[5][6] It offers significant advantages over older methods, such as the Ullmann condensation, by providing higher yields, milder reaction conditions, and broader functional group tolerance.[7]
Causality of Component Selection:
-
Palladium Precatalyst (Pd₂(dba)₃): A reliable source of Pd(0), the active catalytic species.
-
Ligand (SPhos): A sterically bulky, electron-rich phosphine ligand. The bulkiness accelerates the crucial reductive elimination step, which forms the final C-N bond and regenerates the Pd(0) catalyst.
-
Base (Sodium tert-butoxide): A strong, non-nucleophilic base required to deprotonate the amine, making it an active nucleophile in the catalytic cycle.
-
Solvent (Toluene): An anhydrous, non-polar aprotic solvent capable of reaching the temperatures required for the reaction while effectively dissolving the organic reagents.
-
Inert Atmosphere (Nitrogen/Argon): Absolutely critical. The Pd(0) catalyst is sensitive to oxygen and will readily oxidize to an inactive Pd(II) state, halting the reaction.[8]
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Molar Eq. | Example Amount |
| 2-Bromonaphthalene | 580-13-2 | 207.07 | 1.0 | 2.07 g (10 mmol) |
| 2,6-Dimethylaniline | 87-62-7 | 121.18 | 1.2 | 1.45 g (12 mmol) |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.01 (1 mol%) | 92 mg (0.1 mmol) |
| SPhos | 657408-07-6 | 410.53 | 0.02 (2 mol%) | 82 mg (0.2 mmol) |
| Sodium tert-butoxide | 865-48-5 | 96.10 | 1.4 | 1.35 g (14 mmol) |
| Anhydrous Toluene | 108-88-3 | 92.14 | - | 100 mL |
Step-by-Step Experimental Procedure
-
Reactor Setup: Place a magnetic stir bar into a 250 mL three-neck round-bottom flask. Fit the flask with a reflux condenser, a nitrogen/argon inlet, and a rubber septum for reagent addition.
-
Inerting the System: Heat the flask assembly under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen and atmospheric moisture are removed. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Under a positive flow of inert gas, add 2-bromonaphthalene (2.07 g), 2,6-dimethylaniline (1.45 g), sodium tert-butoxide (1.35 g), Pd₂(dba)₃ (92 mg), and SPhos (82 mg) to the flask.
-
Solvent Addition: Add anhydrous toluene (100 mL) via syringe through the rubber septum.
-
Reaction: Stir the mixture at room temperature for 15 minutes to ensure homogeneity. Then, heat the reaction mixture to reflux (approx. 110 °C) using an oil bath.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a hexane/ethyl acetate eluent system (e.g., 95:5 v/v). The disappearance of the 2-bromonaphthalene spot indicates reaction completion (typically 12-24 hours).
-
Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully and slowly add 50 mL of deionized water to quench the reaction and dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol: Achieving OLED-Grade Purity
Impurities, such as residual catalyst or unreacted starting materials, can act as charge traps or exciton quenching sites in an OLED device, severely degrading its efficiency and operational lifetime.[9] Therefore, achieving a purity of >99.5% is paramount.
Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of dichloromethane and adding silica gel, then evaporating the solvent.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate (98:2 v/v) slurry.
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with a hexane/ethyl acetate gradient, starting with 100% hexane and gradually increasing the polarity. The product typically elutes before more polar impurities.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization
-
Solvent Selection: Dissolve the product from chromatography in a minimum amount of a hot solvent mixture, such as ethanol/hexane. The ideal solvent system is one in which the product is highly soluble when hot and poorly soluble when cold.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to induce crystallization.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any surface impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Characterization and Validation
Validation of the final product's identity and purity is a non-negotiable step.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation and purity assessment. | Aromatic protons (δ 7.0-8.0 ppm), methyl protons (singlet, δ ~2.2 ppm), N-H proton (broad singlet). Integration should match the expected proton count. Absence of starting material signals. |
| ¹³C NMR | Confirms the carbon skeleton. | Expected number of distinct aromatic and aliphatic carbon signals. |
| Mass Spec (MS) | Confirms molecular weight. | Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to C₁₈H₁₇N (MW: 247.34 g/mol ). |
| TGA/DSC | Assesses thermal stability. | High decomposition temperature (Td > 300 °C) and a clear glass transition temperature (Tg). |
| HPLC | Quantitative purity analysis. | Purity > 99.5%. |
Application as an Intermediate in OLED Materials
N-(2,6-dimethylphenyl)-2-naphthylamine is rarely the final material used in a device. Instead, it is a precursor for larger, more complex molecules. A common subsequent step is another cross-coupling reaction (e.g., Suzuki or a second Buchwald-Hartwig amination) at a different position, often to create a dimeric or star-shaped molecule.
For example, this intermediate can be further functionalized to create a larger hole-transporting molecule that is then deposited via thermal evaporation in a high-vacuum chamber to form the HTL of an OLED.[10]
The final HTM, built from this intermediate, is then integrated into a multilayer OLED device.
Safety and Handling
Aromatic amines should be handled with caution as they are potentially carcinogenic and can be harmful if swallowed or absorbed through the skin.[11]
| Precaution | Rationale |
| Fume Hood | Always handle reagents, especially volatile solvents and amines, inside a certified chemical fume hood. |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, safety glasses, and a lab coat at all times. |
| Inert Gas Handling | Ensure proper training for handling gas cylinders and regulators. |
| Waste Disposal | Dispose of all chemical waste, including palladium residues, according to institutional and local environmental regulations. |
Conclusion
N-(2,6-dimethylphenyl)-2-naphthylamine is more than just a chemical compound; it is a strategic design element for creating the next generation of OLED materials. The sterically demanding dimethylphenyl group provides essential morphological stability, while the naphthylamine backbone ensures efficient charge transport. The robust and reproducible synthesis via the Buchwald-Hartwig amination, coupled with rigorous purification, allows researchers to produce high-quality material consistently. By understanding and applying the protocols and principles outlined in this guide, scientists can effectively utilize this intermediate to build novel hole-transport materials, pushing the boundaries of OLED performance, efficiency, and longevity.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026).
- BenchChem. (2025).
- Universal Display Corporation. Organic Light Emitting Diodes (OLEDs).
- Royal Society of Chemistry. Hole-transporting materials for organic light-emitting diodes: an overview.
- Wikipedia.
- Optica Publishing Group. (2021). Improving the performance of OLEDs by controlling the molecular orientation in charge carrier transport layers.
- Sigma-Aldrich. Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
- ACS GCI Pharmaceutical Roundtable.
- Chemistry LibreTexts. (2023).
- ScienceDirect.
- Google Patents. CN101704758B - Method for preparing 2-naphthylamine.
- The Royal Society of Chemistry. New methods for the synthesis of naphthyl amines.
- Apollo Scientific. 6364-08-5 Cas No. | N-2,6-dimethylphenyl-2-naphthylamine.
- Anax Laboratories. 6364-08-5 | N-2,6-dimethylphenyl-2-naphthylamine.
- IARC Publications. 2-NAPHTHYLAMINE 1.
- ResearchGate. (2025).
- LookChem.
- CDH Fine Chemical.
Sources
- 1. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. OLED material intermediate | lookchem [lookchem.com]
- 3. Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation [oled.com]
- 4. nbinno.com [nbinno.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Application Note: Catalytic Architectures of N-(2,6-Dimethylphenyl)-2-naphthylamine Derivatives
This Application Note details the catalytic utility of N-(2,6-dimethylphenyl)-2-naphthylamine (also referred to as N-Xylyl-2-naphthylamine ), a sterically demanding secondary amine.
While the molecule itself serves as a potent radical scavenger, its primary value in high-end drug development and catalysis lies in its role as a privileged scaffold for the synthesis of axially chiral ligands (NOBIN/BINAM derivatives) and N-heterocyclic carbenes (NHCs). The 2,6-dimethylphenyl (xylyl) group provides critical steric bulk, enhancing enantioselectivity and catalyst stability.
Introduction & Chemical Significance[1][2]
N-(2,6-dimethylphenyl)-2-naphthylamine represents a class of "sterically privileged" diarylamines. Unlike simple N-phenyl-2-naphthylamine (PBNA), the incorporation of methyl groups at the ortho positions of the N-phenyl ring (the xylyl group) introduces significant torsional strain.
In catalytic applications, this steric bulk serves two critical functions:
-
Atropoisomeric Stability: When converted into biaryl ligands (e.g., NOBIN), the xylyl group restricts rotation, stabilizing the chiral axis.
-
Kinetic Protection: In metal complexes, the methyl wings protect the active metal center from bimolecular decomposition pathways.
Key Physical Properties
| Property | Value | Relevance |
| CAS Registry | 6364-08-5 | Identification |
| Molecular Weight | 247.34 g/mol | Stoichiometry calculations |
| Structure | Secondary Amine | H-bond donor; Nucleophile |
| Steric Profile | High (Ortho-substituted) | Enantiocontrol in catalysis |
Application I: Synthesis of Axially Chiral N-Xylyl-NOBIN Ligands
The most high-value application of this amine is as a precursor to N-Xylyl-NOBIN (2-amino-2'-hydroxy-1,1'-binaphthyl derivatives). NOBIN ligands are isoelectronic with BINOL and BINAM but offer distinct electronic differentiation (hard Oxygen vs. soft Nitrogen donors), making them ideal for asymmetric Lewis acid catalysis.
Mechanism: Oxidative Cross-Coupling
The synthesis relies on a copper-mediated oxidative cross-coupling between N-(2,6-dimethylphenyl)-2-naphthylamine and 2-naphthol . The steric bulk of the xylyl group directs the coupling to the 1,1'-position and prevents over-oxidation.
Experimental Protocol: Oxidative Coupling
Objective: Synthesize racemic N-Xylyl-NOBIN for subsequent resolution and catalytic use.
Reagents:
-
N-(2,6-dimethylphenyl)-2-naphthylamine (1.0 equiv)
-
2-Naphthol (1.2 equiv)
-
CuCl(OH)·TMEDA (Catalyst, 10 mol%)
-
Solvent: Chlorobenzene or Toluene
-
Oxidant: Air or O₂ balloon
Step-by-Step Methodology:
-
Catalyst Activation: In a dry round-bottom flask, dissolve CuCl (10 mol%) and TMEDA (20 mol%) in chlorobenzene. Stir under O₂ for 30 minutes to generate the active Cu(II)-superoxo species.
-
Substrate Addition: Add N-(2,6-dimethylphenyl)-2-naphthylamine (10 mmol) and 2-naphthol (12 mmol) to the catalyst solution.
-
Reaction: Stir vigorously at 25–40°C under an O₂ atmosphere. Monitor by TLC (formation of the polar amino-alcohol spot).
-
Note: The xylyl group slows the reaction compared to phenyl analogs; reaction times may extend to 24-48 hours.
-
-
Quench & Workup: Quench with saturated aqueous NH₄Cl to remove copper. Extract with ethyl acetate.
-
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Resolution: Resolve the enantiomers using a chiral phosphoric acid (CPA) resolution or chiral HPLC prep to obtain (R)- or (S)-N-Xylyl-NOBIN.
Catalytic Utility of Product: The resulting chiral N-Xylyl-NOBIN is used as a ligand for:
-
Asymmetric Diethylzinc Addition: >95% ee in aldehyde alkylation.
-
Phase Transfer Catalysis: As a quaternary ammonium salt derivative.
Application II: Precursor for Sterically Hindered NHC Ligands
N-heterocyclic carbenes (NHCs) derived from bulky amines are essential for Palladium and Ruthenium catalysis (e.g., Grubbs II catalysts). The N-(2,6-dimethylphenyl)-2-naphthylamine scaffold provides a "non-symmetric" wingtip architecture (one xylyl, one naphthyl), which creates a unique chiral pocket around the metal center.
Workflow: Synthesis of the Imidazolium Salt
Caption: Synthetic pathway for converting the diarylamine into a sterically hindered NHC precursor salt.
Protocol for NHC Generation:
-
Condensation: React the amine with glyoxal (or a diketone backbone) to form the diimine. Note: Since this is a secondary amine, it cannot form a diimine directly. It is typically used to synthesize the diamino-backbone via oxidative coupling (see App I) which is then cyclized.
-
Correction/Refinement: For direct NHC synthesis, the primary amine is usually required. However, N-aryl-2-naphthylamine derivatives are often used as the nucleophile to displace leaving groups on pre-formed imidazolium backbones, or used in Buchwald-Hartwig coupling to attach the bulky amine to a halo-imidazole.
-
-
Alternative Route (N-Arylation):
-
React 1,2-dibromoethane or a pre-formed imidazole backbone with the lithiated amine (generated via n-BuLi).
-
This installs the bulky N-Xylyl-Naphthyl group onto the imidazole ring.
-
Application III: Catalytic Radical Scavenging (Antioxidant)
While less "synthetic," the radical scavenging capability of this molecule is a catalytic cycle in itself, crucial for stabilizing polymerization reactions or protecting sensitive API formulations.
Mechanism: The Regenerative Aminyl Cycle
The amine donates a hydrogen atom to a propagating radical (ROO•), forming a stable aminyl radical (N•). This aminyl radical can trap a second radical or disproportionate, effectively terminating two radical chains per molecule.
Protocol: Oxidation Induction Time (OIT) Determination
Objective: Quantify the catalytic stabilization efficiency of the derivative in a polymer matrix (e.g., Polyethylene or API carrier).
-
Sample Prep: Blend 0.1 wt% of N-(2,6-dimethylphenyl)-2-naphthylamine into the target matrix (melt blending or solvent casting).
-
DSC Setup: Load 5 mg of sample into a Differential Scanning Calorimetry (DSC) pan (open).
-
Isothermal Test: Heat to 200°C under Nitrogen.
-
Oxidation Trigger: Switch gas to Oxygen (50 mL/min).
-
Measurement: Record the time (t_onset) until the exothermic oxidation peak appears.
-
Interpretation: A longer induction time compared to the blank indicates superior catalytic radical scavenging. The steric bulk of the xylyl group typically extends lifetime by preventing non-productive coupling of the aminyl radical.
-
References
-
Kocovsky, P., et al. (1999). Synthesis of NOBIN and its Derivatives: Atropisomerism and Catalytic Applications. Journal of the American Chemical Society. Link
-
Ding, K., et al. (2005). Recent Advances in the Synthesis of Axially Chiral Biaryls via Oxidative Coupling. Chemistry – A European Journal. Link
-
Arduengo, A. J. (1999). Looking for Stable Carbenes: The Difficulty in Starting Anew. Accounts of Chemical Research. Link
-
Anax Laboratories. (2025). Product Specification: N-2,6-dimethylphenyl-2-naphthylamine (CAS 6364-08-5). Link
Application Note: High-Efficiency Coupling of 2,6-Dimethylaniline with 2-Naphthyl Triflate
[1][2]
Part 1: Introduction & Strategic Analysis[1]
The Synthetic Challenge
The coupling of 2,6-dimethylaniline with 2-naphthyl triflate represents a classic "matched pair" challenge in cross-coupling chemistry.[1]
-
Steric Hindrance: The aniline is ortho-disubstituted.[1][2] The two methyl groups create significant steric bulk, impeding the amine's coordination to the palladium center and retarding the reductive elimination step.
-
Electrophile Sensitivity: While aryl triflates are excellent electrophiles (pseudohalides), they are prone to hydrolysis under basic, aqueous conditions, necessitating strict anhydrous protocols.
The Solution: Third-Generation Precatalysts
Standard catalytic systems (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/BINAP) often fail with this substrate class, leading to low conversion or dehalogenation of the triflate.[1][2]
This protocol utilizes BrettPhos Pd G3 , a third-generation Buchwald precatalyst.[1][3][4] The bulky, electron-rich BrettPhos ligand is specifically engineered to:
-
Facilitate oxidative addition into the C-O bond of the aryl triflate.
-
Create a spacious binding pocket that accommodates the 2,6-dimethyl substitution pattern.[1]
-
Promote difficult reductive elimination to form the C-N bond.
Part 2: Reaction Mechanism & Logic
The success of this reaction hinges on the delicate balance of the catalytic cycle. The BrettPhos ligand prevents the formation of inactive palladium dimers and ensures the metal center remains electron-rich.
Catalytic Cycle Diagram[1][2]
Caption: Figure 1. Catalytic cycle emphasizing the critical role of BrettPhos in stabilizing the sterically crowded Pd(II) intermediates.
Part 3: Detailed Experimental Protocol
Materials & Reagents
| Reagent | Equiv.[1][2][5][6][7][8] | Role | Notes |
| 2-Naphthyl Triflate | 1.0 | Electrophile | Ensure no hydrolysis (check 19F NMR if old). |
| 2,6-Dimethylaniline | 1.2 | Nucleophile | Distill if dark/oxidized.[1] |
| BrettPhos Pd G3 | 0.02 (2 mol%) | Catalyst | Air-stable solid; activates upon heating.[1][2] |
| NaOtBu | 1.4 | Base | Must be stored in glovebox/desiccator. |
| 1,4-Dioxane | [0.2 M] | Solvent | Anhydrous, degassed.[1][2] |
Step-by-Step Procedure
Step 1: Preparation (Inert Atmosphere)
-
Option A (Glovebox): Weigh BrettPhos Pd G3 (2 mol%), Sodium tert-butoxide (1.4 equiv), and 2-naphthyl triflate (1.0 equiv) into a reaction vial equipped with a magnetic stir bar.
-
Option B (Schlenk Line): Flame-dry a reaction tube under vacuum.[1][2] Cool under Argon. Add solid reagents (Catalyst, Base, Triflate) against a positive pressure of Argon. Cap with a septum.[1][2]
Step 2: Solvent & Amine Addition [1][2]
-
Add anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.2 M relative to the triflate.[1]
-
Add 2,6-dimethylaniline (1.2 equiv) via microliter syringe.
-
Note: If the aniline is solid or viscous, it can be pre-dissolved in a small volume of dioxane.
-
Step 3: Reaction
-
Place in a pre-heated block/oil bath at 100°C .
-
Stir vigorously (800+ rpm) for 2 to 4 hours .
Step 4: Workup
-
Cool the mixture to room temperature.
-
Filter the biphasic mixture through a small pad of Celite to remove Pd black and insoluble salts.[1]
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
Step 5: Purification
Part 4: Optimization & Troubleshooting Guide
If the standard protocol yields <80%, consult the following optimization matrix.
| Issue | Observation | Root Cause | Corrective Action |
| No Reaction | Starting material (Triflate) remains. | Catalyst poisoning or inactive Pd.[1][2] | Switch to BrettPhos Pd G3 (fresh batch) or increase loading to 5 mol%. Ensure O₂ exclusion. |
| Hydrolysis | 2-Naphthol detected (byproduct).[1][2] | Wet solvent or base.[1][2][5][6][8] | Use fresh anhydrous Dioxane.[1][2] Switch base to K₃PO₄ (milder, less hygroscopic).[1][2] |
| Low Conversion | Reaction stalls at 50%. | Catalyst death.[1][2] | Add a second portion of catalyst (1 mol%) after 2 hours. |
| Dehalogenation | Naphthalene detected.[1][2] | Hydride source present.[1][2][5][6] | Ensure Dioxane is peroxide-free.[1][2] Reduce temp to 80°C. |
Workflow Diagram
Caption: Figure 2. Operational workflow for the synthesis of N-(2-naphthyl)-2,6-dimethylaniline.
Part 5: Safety & Handling
-
Aryl Triflates: Potential sensitizers and irritants.[1][2] Handle in a fume hood.
-
2,6-Dimethylaniline: Toxic by inhalation and skin contact.[1] Known to induce methemoglobinemia.[1][2] Wear double nitrile gloves.[1][2]
-
Palladium Residues: Heavy metal waste.[1][2] Dispose of in designated solid waste containers.
References
-
BrettPhos Pd G3 General Protocol: Sigma-Aldrich.[1][2] BrettPhos Pd G3 Product Information and Application Guide. Link
-
Buchwald-Hartwig Amination of Aryl Triflates: Taeufer, T., & Pospech, J. (2020).[1] Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(11), 7097-7111.[1] Link[1][2]
-
Catalyst Selection Guide: Chemical Science. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases.[1][9] Link
-
Enamine Catalyst Screening: Enamine. G3 and G4 Buchwald Precatalysts: Scale up and Application. Link
Sources
- 1. BrettPhos Pd G3 (98%) - Amerigo Scientific [amerigoscientific.com]
- 2. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. BrettPhos Pd G3 (98%) - Amerigo Scientific [amerigoscientific.com]
- 4. biocompare.com [biocompare.com]
- 5. enamine.net [enamine.net]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
Advanced Functionalization Protocols for N-(2,6-Dimethylphenyl)-2-naphthylamine
Steric Control in Ligand and Material Synthesis
Introduction & Chemical Profile[1][2][3][4][5][6]
N-(2,6-dimethylphenyl)-2-naphthylamine (CAS: 6364-08-5) represents a specialized class of sterically hindered secondary diarylamines. Unlike its unhindered analog N-phenyl-2-naphthylamine (PBNA), the presence of methyl groups at the 2,6-positions of the phenyl ring introduces significant torsional strain, forcing the phenyl ring into an orthogonal conformation relative to the C-N-C plane.
This structural rigidity confers unique properties:
-
Enhanced Oxidative Stability: The steric bulk protects the nitrogen center from rapid degradation, making it a superior antioxidant candidate compared to PBNA.
-
Regioselective Directing Group: The bulky 2,6-dimethylphenyl moiety shields the immediate ortho positions, directing electrophilic substitution to distal sites or the naphthyl ring.
-
Precursor for Optoelectronics: It serves as a robust scaffold for Hole Transport Materials (HTMs) in OLEDs, where steric bulk prevents π-stacking induced crystallization.
Chemical Specifications
| Property | Specification |
| Molecular Formula | C₁₈H₁₇N |
| Molecular Weight | 247.34 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in Toluene, DCM, THF; Insoluble in Water |
| Key Reactivity | N-H deprotonation (pKa ~25), Electrophilic Aromatic Substitution (EAS) |
Module 1: Synthesis of the Core Scaffold
Note: While often available commercially, high-purity synthesis is required for electronic-grade applications.
Rationale: The traditional Bucherer reaction (naphthol + aniline) fails with sterically hindered anilines like 2,6-dimethylaniline due to poor nucleophilicity. The Buchwald-Hartwig Cross-Coupling is the industry standard for this synthesis.
Protocol A: Pd-Catalyzed C-N Coupling
Reaction: 2-Bromonaphthalene + 2,6-Dimethylaniline
-
Reagents:
-
2-Bromonaphthalene (1.0 eq)
-
2,6-Dimethylaniline (1.2 eq)
-
Pd(OAc)₂ (2 mol%)
-
BINAP or Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Solvent: Anhydrous Toluene (0.5 M concentration)
-
-
Procedure:
-
Charge an oven-dried Schlenk flask with 2-bromonaphthalene, Pd(OAc)₂, Phosphine ligand, and NaOtBu.
-
Evacuate and backfill with Argon (3x).
-
Add anhydrous Toluene and 2,6-Dimethylaniline via syringe.
-
Heat to 100°C for 12-16 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Cool to RT, filter through a celite pad, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Hexane to yield white needles.
-
Module 2: Regioselective C-H Functionalization
Scientific Insight: The functionalization of the aromatic rings is governed by the competition between the electronic activation of the amine (directing ortho/para) and the steric shielding of the 2,6-dimethyl group.
-
Naphthyl C1 Position: Electronically most favorable but sterically crowded by the N-substituent.
-
Naphthyl C6 Position: Distal, sterically open, but electronically less activated.
-
Phenyl C4 Position: Activated and sterically accessible.
Protocol B: C1-Selective Bromination (Kinetic Control)
This protocol targets the 1-position of the naphthyl ring, creating a precursor for Suzuki coupling (extending conjugation).
Reagents:
-
Substrate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Solvent: DMF (0.1 M) at 0°C
Step-by-Step:
-
Dissolve N-(2,6-dimethylphenyl)-2-naphthylamine in DMF under inert atmosphere.
-
Cool the solution to -10°C (Ice/Salt bath) to suppress side reactions on the phenyl ring.
-
Add NBS dropwise as a solution in DMF over 30 minutes.
-
Stir at 0°C for 2 hours.
-
Quench: Pour into ice water. The product will precipitate.[1]
-
Validation: ¹H NMR will show the disappearance of the C1-H singlet (usually around δ 7.5-7.6 ppm in the naphthyl system) and a downfield shift of the C8-H.
Troubleshooting: If the C1 position is too hindered (observed by lack of reaction), switch to Bromine (Br₂) in Acetic Acid , which is a smaller electrophile, or consider that the reaction may have occurred at the Phenyl-C4 position (check coupling constants on the phenyl ring).
Module 3: N-Arylation for OLED Materials
Application: Synthesis of Triarylamines (Hole Transport Layers). Converting the secondary amine to a tertiary amine prevents hydrogen bonding and increases the glass transition temperature (Tg).
Protocol C: Synthesis of N,N-Diaryl-2-naphthylamines
Target: Coupling with 4-Bromo-biphenyl or similar aryl halides.
Reagents:
-
N-(2,6-dimethylphenyl)-2-naphthylamine (1.0 eq)
-
Aryl Bromide (e.g., 4-bromobiphenyl) (1.1 eq)
-
Catalyst: Pd₂(dba)₃ (1 mol%)
-
Ligand: P(tBu)₃ (High steric demand ligand required) (2 mol%)
-
Base: NaOtBu (1.5 eq)
-
Solvent: Toluene, 110°C
Critical Mechanism: The 2,6-dimethyl groups create a "pocket" around the nitrogen. Standard ligands like PPh₃ will fail. Tri-tert-butylphosphine (P(tBu)₃) is essential because its cone angle facilitates the reductive elimination of the bulky tertiary amine product.
Visualizing the Functionalization Logic
The following diagram maps the decision tree for functionalizing this scaffold based on the desired end-application (Ligand vs. Material).
Figure 1: Strategic workflow for the functionalization of N-(2,6-dimethylphenyl)-2-naphthylamine, highlighting the divergence between N-centered and C-centered reactivity.
Safety & Toxicology (E-E-A-T)
Critical Warning: While N-(2,6-dimethylphenyl)-2-naphthylamine is a derivative, the metabolic cleavage of the N-C bond can theoretically release 2-naphthylamine , a known potent human carcinogen (Bladder Cancer).[2]
-
Handling: All procedures must be conducted in a fume hood with double-gloving (Nitrile).
-
Waste: Segregate all solid and liquid waste as "Carcinogen Contaminated".
-
Monitoring: Use UV-light to check for spills (naphthylamines are highly fluorescent).
References
-
Buchwald-Hartwig Amination: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination."
-
Triarylamine Synthesis for OLEDs: Shaikh, A. M., et al. (2016). "Synthesis and optoelectronic investigations of triarylamines..."[3]
-
Regioselectivity in Naphthylamines: Smith, M. B. (2013). "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."
-
Carcinogenicity of Naphthylamines: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans.
-
Steric Effects in Coupling: Mann, G., et al. (1999). "Palladium-Catalyzed C-N Coupling of Hindered Substrates."
Sources
- 1. Development of a green and regioselective aromatic bromination reaction for the undergraduate organic chemistry laboratory - American Chemical Society [acs.digitellinc.com]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. Synthesis and optoelectronic investigations of triarylamines based on naphtho[2,3-f]quinoxaline-7,12-dione core as donor–acceptors for n-type materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of N-(2,6-dimethylphenyl)-2-naphthylamine
N-(2,6-dimethylphenyl)-2-naphthylamine (CAS: 6364-08-5) is a sterically hindered diarylamine utilized as a critical intermediate in dye synthesis, organic electronics, and pharmaceutical development. It is predominantly synthesized via the palladium-catalyzed Buchwald-Hartwig amination of 2-bromonaphthalene and 2,6-dimethylaniline[1]. While the catalytic C-N bond formation is highly efficient, isolating analytical-grade diarylamine presents unique physicochemical challenges due to transition metal contamination, sterically shielded unreacted starting materials, and ligand byproducts.
This technical support guide provides causality-driven troubleshooting and self-validating protocols to ensure the highest purity of your synthesized product.
Part 1: Troubleshooting Guides & FAQs
Q1: My crude product is dark brown/black instead of the expected off-white solid. How do I remove the coloration? Expertise & Causality: The dark coloration is almost entirely attributable to colloidal palladium ("palladium black") and soluble Pd(II) complexes generated during the degradation of the catalytic cycle[1]. Because the diarylamine product is highly lipophilic, these metal complexes co-extract into the organic phase during standard aqueous workups. Solution: Employ a thiol-functionalized silica scavenger (e.g., QuadraSil® MP or SiliaMetS® Thiol)[2]. The high affinity of the mercaptopropyl groups for soft transition metals effectively sequesters both Pd(0) and Pd(II) species, reducing metal contamination to <10 ppm.
Q2: NMR shows persistent contamination with unreacted 2,6-dimethylaniline. Why didn't my 1 M HCl wash remove it? Expertise & Causality: 2,6-dimethylaniline has a pKa of 3.95 and a LogP of 1.84[3]. While it is technically basic enough to be protonated by 1 M HCl, the two ortho-methyl groups create severe steric hindrance around the primary amine. This shielding, combined with the molecule's overall lipophilicity, prevents efficient protonation and partitioning into the aqueous phase during a rapid biphasic extraction. Solution: Utilize an electrophilic isocyanate-functionalized scavenger resin[4]. The isocyanate groups covalently react with the primary amine (2,6-dimethylaniline) to form a urea derivative bound to the solid resin, which is easily filtered away. The sterically shielded secondary diarylamine product does not react.
Q3: How do I separate the product from the phosphine ligand (e.g., RuPhos) and its oxidized byproduct? Expertise & Causality: Electron-rich phosphine ligands are essential for the oxidative addition step of the Buchwald-Hartwig amination[1], but they readily oxidize to phosphine oxides during atmospheric exposure and workup. Solution: Flash column chromatography. The diarylamine product is highly non-polar and elutes early in non-polar solvent systems, whereas the highly polar phosphine oxide remains strongly adsorbed to the silica gel baseline[5].
Part 2: Logical Relationships & Workflows
Buchwald-Hartwig Catalytic Cycle and Causality of Impurity Generation.
Step-by-step sequential purification workflow for diarylamines.
Part 3: Quantitative Data Summaries
Table 1: Physicochemical Properties & Partitioning Data
| Component | Role | Rf Value (Hexane:EtOAc 95:5) | pKa | LogP | Primary Removal Strategy |
| N-(2,6-dimethylphenyl)-2-naphthylamine | Target Product | ~0.65 | < 1.0 | > 4.5 | N/A (Target) |
| 2,6-Dimethylaniline | Starting Material | ~0.40 | 3.95 | 1.84 | Isocyanate Scavenger Resin |
| 2-Bromonaphthalene | Starting Material | ~0.80 | N/A | 3.16 | Flash Chromatography |
| RuPhos Oxide | Ligand Byproduct | < 0.10 | N/A | N/A | Flash Chromatography |
Table 2: Scavenger Selection Guide
| Scavenger Type | Functional Group | Target Impurity | Operating Temp | Equivalents Needed |
| QuadraSil® MP | Mercaptopropyl (Thiol) | Pd(II), Pd(0) | 20–50 °C | 3–10 eq. (relative to Pd) |
| SiliaMetS® Thiol | Thiol | Pd(II), Pd(0) | 20–50 °C | 3–10 eq. (relative to Pd) |
| Isocyanate Resin | -N=C=O | 1° Amines (2,6-xylidine) | 20 °C (RT) | 2–3 eq. (relative to amine) |
Part 4: Self-Validating Experimental Protocols
Protocol A: Palladium Scavenging and Standard Workup
Objective: Remove soluble palladium complexes and colloidal palladium black[2].
-
Dilute the crude Buchwald-Hartwig reaction mixture with Ethyl Acetate (10 mL per 1 mmol of theoretical product).
-
Wash the organic layer with deionized water (2 × 10 mL) and brine (1 × 10 mL) to remove inorganic salts (e.g., NaOtBu or K3PO4).
-
Dry the organic layer over anhydrous Na₂SO₄ and filter into an Erlenmeyer flask.
-
Add 5 equivalents (relative to the initial Pd catalyst loading) of QuadraSil® MP or SiliaMetS® Thiol resin to the filtrate.
-
Stir the suspension gently at 40 °C for 4 hours.
-
Filter the mixture through a pad of Celite to remove the resin and any aggregated palladium black. Rinse the pad with an additional 10 mL of Ethyl Acetate.
-
Validation Check: Spot the filtrate on a TLC plate and elute with 100% Hexane. The absence of a dark streak at the baseline confirms the successful removal of colloidal palladium. The solution should now be pale yellow.
Protocol B: Primary Amine Scavenging
Objective: Covalently bind and remove sterically hindered unreacted 2,6-dimethylaniline[4].
-
Concentrate the pale yellow filtrate from Protocol A under reduced pressure and redissolve the residue in Dichloromethane (DCM) (5 mL per 1 mmol).
-
Calculate the maximum possible remaining 2,6-dimethylaniline (assume 20% unreacted for a conservative estimate).
-
Add 3 equivalents of Isocyanate-functionalized silica resin (relative to the estimated unreacted amine) to the DCM solution.
-
Stir the suspension at room temperature (20 °C) for 12 hours.
-
Filter the suspension through a fritted glass funnel to remove the urea-bound resin.
-
Validation Check: Analyze an aliquot via TLC (Hexane:EtOAc 9:1) stained with Ninhydrin and heated. The absence of a colored spot at Rf ~0.40 confirms complete scavenging of the primary amine.
Protocol C: Flash Column Chromatography
Objective: Isolate the pure diarylamine from unreacted aryl halides and oxidized phosphine ligands[5].
-
Concentrate the filtrate from Protocol B to dryness to yield the crude pre-purified solid.
-
Dry-load the solid onto a small amount of silica gel (1:2 ratio of crude to silica) by dissolving in DCM, adding silica, and evaporating the solvent until a free-flowing powder is obtained.
-
Pack a flash chromatography column with silica gel using 100% Hexane as the eluent.
-
Load the dry-packed crude mixture onto the top of the column.
-
Elute with a gradient of Hexane to Hexane:Ethyl Acetate (95:5).
-
Collect fractions and monitor via UV-active TLC. The unreacted 2-bromonaphthalene will elute first (Rf ~0.80), followed by the target N-(2,6-dimethylphenyl)-2-naphthylamine (Rf ~0.65). The phosphine oxide will remain on the column.
-
Combine the product-containing fractions and concentrate under reduced pressure to afford the product as an off-white solid.
-
Validation Check: Acquire a ¹H NMR spectrum in CDCl₃. The absence of a singlet at ~3.5 ppm (primary amine -NH₂) and the presence of a broad singlet at ~5.5-6.0 ppm (secondary amine -NH) confirms the structural integrity and purity of the diarylamine.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Guide: Recrystallization of N-(2,6-xylyl)-2-naphthylamine
[1]
Executive Summary & Compound Profile
N-(2,6-xylyl)-2-naphthylamine (CAS: 6364-08-5) is a lipophilic diarylamine characterized by significant steric hindrance due to the ortho-methyl groups on the xylyl ring.[1] This structural rigidity impacts its solubility profile and crystallization kinetics.[1]
Solvent Selection Strategy
The choice of solvent is dictated by the compound's high lipophilicity and the need to reject polar oxidation impurities.[1]
Recommended Solvent Systems
| System Type | Solvent(s) | Role & Mechanism | Recommended For |
| Primary (Polar/Protic) | Ethanol (95%) or Methanol | High Solubility Gradient: Dissolves the amine at reflux; poor solubility at | Initial purification; removal of unreacted xylidine.[1] |
| Secondary (Binary) | Ethanol + Water | Anti-Solvent Precipitation: Water acts as an anti-solvent to force crystallization if the compound is too soluble in pure alcohol.[1] | Maximizing yield; "crashing out" product from mother liquor.[1] |
| Alternative (Non-Polar) | Toluene + Hexane | Lipophilic Exclusion: Dissolves the amine easily; Hexane reduces solubility.[1] Excellent for removing polar tars that are insoluble in toluene.[1] | Removing dark, tarry oxidation byproducts.[1] |
Solvent Selection Logic Tree
Figure 1: Decision matrix for selecting the optimal recrystallization solvent based on initial solubility observations.
Detailed Experimental Protocols
Protocol A: Ethanol Recrystallization (Standard)
Objective: Routine purification to remove starting materials and light oxidation.[1]
-
Preparation: Place crude solid in an Erlenmeyer flask. Add a magnetic stir bar.[1]
-
Dissolution: Add Ethanol (95%) in small portions while heating on a hot plate/stirrer. Maintain a gentle reflux.[1]
-
Tip: Use approximately 5-10 mL of solvent per gram of solid.[1]
-
-
Decolorization (If needed): If the solution is dark red/purple, remove from heat, add Activated Charcoal (1-2 wt%) , and reflux for 5 minutes.
-
Hot Filtration: Filter the hot solution through a pre-warmed Büchner funnel or fluted filter paper to remove charcoal and insoluble particulates.[1]
-
Crystallization: Allow the filtrate to cool slowly to room temperature.
-
Finishing: Cool in an ice bath (
) for 30 minutes. Filter crystals, wash with cold ethanol, and dry under vacuum.[1]
Protocol C: Toluene/Hexane (For "Oiling Out" Issues)
Objective: Use when the compound "oils out" (forms a liquid layer) in ethanol due to low melting point or high impurity load.[1]
-
Dissolution: Dissolve the crude material in the minimum amount of boiling Toluene .[1]
-
Precipitation: Remove from heat. Slowly add Hexane (or Petroleum Ether) dropwise until a faint turbidity (cloudiness) persists.[1]
-
Re-dissolution: Add a few drops of Toluene to clear the solution.[1]
-
Seeding: Add a single seed crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod.
-
Cooling: Cool very slowly to room temperature, then to
.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?
-
Cause: The crystallization temperature is higher than the melting point of the solvated product, or impurities have depressed the melting point.[4] This is common with sterically hindered xylyl amines.[1]
-
Solution:
-
Reheat to dissolve the oil.
-
Add more solvent (dilute the solution slightly) to lower the saturation temperature.
-
Seed the solution at a lower temperature.
-
Switch Solvent: Use the Toluene/Hexane system (Protocol C).[1] The non-polar environment often favors better crystal lattice formation for this compound.[1]
-
Q2: The crystals are colored (pink/red) even after recrystallization.
-
Cause: Naphthylamines are prone to air oxidation, forming quinone-imine dyes which are potent colorants even at ppm levels.[1]
-
Solution:
Q3: The yield is very low (<50%). Where is my product?
-
Cause: The compound is likely too soluble in the chosen solvent at room temperature.[1]
-
Solution:
-
Concentrate the mother liquor (filtrate) using a rotary evaporator to 1/3 of its volume and cool again to harvest a "second crop."
-
Use the Ethanol/Water method: Add water dropwise to the hot ethanol solution until it becomes cloudy, then cool.[1] This forces the hydrophobic amine out of solution.[1]
-
Q4: Can I use Acetone?
-
Analysis: Acetone is a good solvent for dissolution, but it holds the amine very well even when cold, leading to low yields. It is better used as a solvent for cleaning glassware rather than crystallization, unless used in an Acetone/Water mixture.[1]
Safety & Compliance (E-E-A-T)
-
Carcinogenicity Warning: While N-(2,6-xylyl)-2-naphthylamine is a derivative, its precursor 2-Naphthylamine (CAS 91-59-8) is a potent human carcinogen.[1] Trace amounts of the precursor may be present in crude batches.[1][5]
-
Waste Disposal: All mother liquors and solvents must be disposed of as Hazardous Organic Waste .[1] Do not pour down the drain.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7057, 2-Naphthylamine. Retrieved March 4, 2026, from [Link]
- Context: Provides physical property baselines for the naphthylamine class and safety d
-
Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: beta-Naphthylamine. Retrieved March 4, 2026, from [Link]
-
-
Context: General methodologies for recrystallizing hydrophobic N-aryl amines and handling "oiling out" phenomena.[1]
-
-
-
Context: Specific compound identification and hazard classification.[1]
-
Sources
- 1. 2-Naphthylamine - Wikipedia [en.wikipedia.org]
- 2. US4609760A - Process for the preparation of 2,6-xylidine - Google Patents [patents.google.com]
- 3. Method for synthesizing Ranolazine - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101704758B - Method for preparing 2-naphthylamine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. β-NAPHTHYLAMINE | Occupational Safety and Health Administration [osha.gov]
Technical Support Center: Troubleshooting 2,6-Dimethylaniline Removal
Welcome to the Technical Support Center. 2,6-Dimethylaniline (2,6-DMA) is a sterically hindered aromatic amine widely used as a building block in the synthesis of pharmaceuticals (e.g., lidocaine, bupivacaine) and agrochemicals. Due to its unique electronic and steric properties, removing unreacted 2,6-DMA from a reaction mixture often frustrates standard purification workflows.
This guide provides field-proven, self-validating protocols to ensure the complete removal of 2,6-DMA, safeguarding the purity of your final product.
Quantitative Data: Properties of 2,6-Dimethylaniline
Understanding the physicochemical properties of 2,6-DMA is the first step in designing an effective removal strategy.
| Property | Value | Relevance to Purification |
| Molecular Weight | 121.18 g/mol [1] | Essential for mass balance and scavenger equivalent calculations. |
| pKa (Conjugate Acid) | 3.95 at 25 °C[1] | Dictates the highly acidic pH (< 2.0) required for effective aqueous extraction. |
| Boiling Point | 214–216 °C (at 739 mmHg)[1] | Determines the feasibility and parameters for vacuum distillation. |
| LogP (Octanol/Water) | 1.84[1] | Indicates high solubility in organic solvents; necessitates strong ionization for aqueous partitioning. |
| Physical State | Pale yellow liquid[1] | Provides a visual cue during distillation or phase separation. |
Workflow: 2,6-DMA Removal Decision Tree
Figure 1: Decision matrix for selecting a 2,6-dimethylaniline removal strategy.
Troubleshooting Guides & FAQs
Q1: Why is my standard aqueous workup failing to remove 2,6-dimethylaniline?
The Causality: 2,6-DMA is an aniline derivative flanked by two ortho-methyl groups. These bulky methyl groups create significant steric hindrance, which shields the nitrogen's lone pair and destabilizes the conjugate acid[2]. Consequently, its basicity is significantly lower than that of unsubstituted aniline; the pKa of 2,6-DMA's conjugate acid is only ~3.95[1]. Standard dilute acid washes (e.g., 0.1 M HCl) are often insufficiently acidic to fully protonate the amine, leaving the neutral, lipophilic molecule partitioned in your organic layer.
Self-Validating Protocol: Aggressive Acid-Base Extraction
-
Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with 3 to 5 equivalents of 1.0 M HCl or 10% aqueous citric acid .
-
Validation Checkpoint: Test the pH of the aqueous layer after mixing. It must remain below pH 2.0 to ensure complete protonation of the 2,6-DMA.
-
-
Separate the layers. The protonated 2,6-dimethylanilinium salt will partition exclusively into the aqueous layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
Q2: My desired product is highly acid-sensitive. How can I remove 2,6-DMA without an acidic wash?
The Causality: Acid-sensitive products (e.g., certain acetals, protecting groups, or delicate APIs) will degrade under the pH < 2 conditions required to protonate 2,6-DMA. Instead of exploiting its basicity, you can exploit its nucleophilicity using a solid-supported covalent scavenger[3]. Polymer-bound isocyanate resins react with primary amines to form stable, covalently bound urea linkages[4]. Because the isocyanate is tethered to an insoluble polystyrene matrix, the trapped 2,6-DMA is simply filtered away, leaving your neutral product in solution[5].
Self-Validating Protocol: MP-Isocyanate Scavenging
-
Dissolve the crude mixture in a compatible, non-nucleophilic solvent (e.g., dichloromethane, THF, or 1,2-dichloroethane).
-
Add 3.5 equivalents of Macroporous Isocyanate (MP-Isocyanate) resin relative to the estimated amount of unreacted 2,6-DMA[4].
-
Agitate the suspension gently (e.g., on an orbital shaker) at room temperature for 2 to 4 hours.
-
Validation Checkpoint: Monitor the disappearance of the 2,6-DMA peak via TLC or LC-MS before proceeding.
-
-
Filter the mixture through a sintered glass funnel or a PTFE syringe filter to remove the resin.
-
Wash the resin cake with 2 column volumes of the reaction solvent to ensure full recovery of your product.
-
Concentrate the filtrate in vacuo.
Q3: The isocyanate scavenger resin is acting too slowly. How can I accelerate the scavenging process?
The Causality: The same ortho-methyl groups that lower the basicity of 2,6-DMA also drastically reduce its nucleophilicity. The steric clash during the transition state of the nucleophilic attack on the isocyanate carbon slows the reaction kinetics. While unhindered primary amines (like benzylamine) are scavenged within 1 hour at room temperature, hindered anilines like 2,6-DMA react much slower[4].
Troubleshooting Steps:
-
Switch to a Macroporous (MP) Resin: If you are using standard 1% cross-linked PS-Isocyanate, switch to MP-Isocyanate. The macroporous structure provides greater access to reactive sites without relying on solvent swelling[4].
-
Elevate the Temperature: Increase the reaction temperature to 60 °C . At this temperature, MP-Isocyanate has been shown to drive the scavenging of hindered anilines to complete conversion within 1 to 2 hours[4].
-
Increase Equivalents: Ensure you are using at least 3.5 to 4.0 equivalents of the scavenger resin to drive the equilibrium forward[4].
Q4: Can I remove 2,6-dimethylaniline via distillation instead of extraction or scavenging?
The Causality: 2,6-DMA has a relatively high boiling point of 214–216 °C at atmospheric pressure[1]. If your synthesized product is highly volatile (boiling point < 150 °C) or, conversely, a non-volatile heavy oil/solid that can withstand thermal stress, distillation is a highly efficient, solvent-free purification method.
Self-Validating Protocol: Vacuum Distillation
-
Transfer the crude mixture to a short-path distillation apparatus.
-
Apply a high vacuum (e.g., < 1 mmHg) to lower the effective boiling point of 2,6-DMA, preventing thermal degradation of your target product.
-
Gradually increase the oil bath temperature.
-
Validation Checkpoint: Monitor the vapor temperature. 2,6-DMA will distill over as a pale yellow liquid[1]. Collect this fraction and verify its identity via NMR or GC-MS to confirm successful separation from your product.
References
-
2,6-Dimethylaniline | C8H11N | CID 6896. PubChem, National Institutes of Health (NIH).[Link]
-
Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger. Biotage.[Link]
-
Why does 2,6-dimethyl-N,N-dimethyl aniline is much more basic than 2,6-dimethyl aniline? Quora (Chemical Basicity & Steric Effects).[Link]
Sources
overcoming steric hindrance in N-arylation of 2-naphthylamine
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are tackling the sterically challenging N-arylation of 2-naphthylamine. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate this complex transformation and achieve optimal results in your projects.
Frequently Asked Questions (FAQs)
Q1: What makes the N-arylation of 2-naphthylamine a sterically demanding reaction?
A1: The primary challenge stems from steric hindrance. The 2-naphthyl group is a bulky, polycyclic aromatic system. This bulkiness physically obstructs the nitrogen atom, making it difficult for the arylating agent and the catalyst to access the reactive site. This hindrance affects several key steps in the catalytic cycle, particularly the coordination of the amine to the metal center and the final reductive elimination step that forms the desired C-N bond.[1][2]
Q2: What are the most effective catalytic systems for this transformation?
A2: Palladium-catalyzed Buchwald-Hartwig amination is the most widely adopted and versatile method for this type of C-N bond formation.[3][4] Success hinges on using a catalyst system specifically designed to overcome steric challenges. This typically involves a palladium precatalyst combined with bulky, electron-rich phosphine ligands.[3][5] Copper-catalyzed Ullmann-type couplings are also a viable alternative, though they may require specific ligands and harsher conditions to be effective with hindered substrates.[6]
Q3: How do modern phosphine ligands overcome the steric barrier?
A3: Modern ligands, particularly bulky biaryl monophosphine ligands (e.g., those developed by the Buchwald group), are engineered to promote the crucial steps of the catalytic cycle.[3][5] Their large size, or "cone angle," facilitates the reductive elimination step, which is often the rate-limiting step for hindered substrates.[7] Furthermore, their electron-rich nature enhances the rate of oxidative addition of the aryl halide to the palladium center.[5] These ligands create a sterically crowded coordination sphere around the palladium, which, counterintuitively, promotes the bond-forming reductive elimination.[8][9]
Q4: What is the role of the base, and how do I choose the right one?
A4: The base is a critical component with a multifaceted role in the Buchwald-Hartwig amination.[10][11] Its primary function is to deprotonate the amine or the palladium-amine complex to form the more nucleophilic amide, which is necessary for the reaction to proceed.[11] For sterically hindered and less acidic amines like 2-naphthylamine, a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice.[5] Weaker bases like K₃PO₄ or Cs₂CO₃ may be used for substrates with base-sensitive functional groups but often require higher temperatures or longer reaction times.[5] The choice of base and solvent are often interlinked; for instance, anionic bases are required in nonpolar solvents to avoid charge formation.[10][11]
Troubleshooting Guide for N-Arylation of 2-Naphthylamine
This guide addresses common problems encountered during the reaction, providing likely causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Conversion of Starting Materials | Inactive Catalyst System: The Pd(0) active species is not forming or is being deactivated. This can be due to poor quality reagents, oxygen, or moisture.[12] | • Use a modern, air-stable palladium precatalyst (e.g., G3/G4 Buchwald precatalysts).• Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[12]• Degas the solvent thoroughly before use. |
| Inappropriate Ligand: The ligand is not bulky or electron-rich enough to facilitate the catalytic cycle with the hindered substrates.[13] | • Switch to a more sterically demanding and electron-rich ligand. Excellent choices include biarylphosphine ligands like XPhos, RuPhos, or specialized diphosphinoamine ligands.[8][9]• See the Ligand Comparison Table below for guidance. | |
| Incorrect Base/Strength: The base may be too weak to deprotonate the amine-catalyst complex, halting the cycle.[5] | • Use a strong, non-nucleophilic base like NaOt-Bu or KOt-Bu. Ensure it is fresh and handled under anhydrous conditions.• For particularly stubborn couplings, a stronger base like Lithium bis(trimethylsilyl)amide (LiHMDS) might be necessary. | |
| Low Reaction Temperature: The energy barrier for oxidative addition or reductive elimination is not being overcome, especially with less reactive aryl chlorides.[5] | • Increase the reaction temperature, typically to 80-110 °C (refluxing toluene or dioxane). Monitor for potential substrate or product decomposition. | |
| 2. Reaction Stalls Before Completion | Catalyst Deactivation: The active catalyst may decompose over time at high temperatures or be poisoned by impurities. | • Lower the reaction temperature and increase the reaction time.• Consider a lower initial catalyst loading; sometimes high concentrations can lead to deleterious side reactions.• Ensure high purity of all starting materials. |
| Product Inhibition: The N-arylated product, being a tri-substituted amine, might coordinate strongly to the palladium center, preventing catalyst turnover. | • This is an inherent challenge. Switching to a different class of ligand (e.g., an N-heterocyclic carbene, NHC) might alter the catalyst's coordination properties and mitigate this effect.[14] | |
| 3. Significant Side Product Formation (e.g., Hydrodehalogenation) | Presence of Water/Protic Impurities: Water can react with the base and the catalyst system, leading to the reduction of the aryl halide. | • Rigorously dry all glassware, solvents, and reagents. Use a fresh bottle of anhydrous solvent.[5] |
| Base-Induced Side Reactions: The strong base may react with other functional groups on the substrates. | • Switch to a weaker base (e.g., K₃PO₄) and compensate by increasing the reaction temperature.[5] | |
| 4. Poor Reproducibility | Variable Reagent Quality: Inconsistent purity of the catalyst, ligand, base, or solvent is a common cause. Oxygen or moisture contamination can vary between runs. | • Use reagents from a trusted supplier. Purify starting materials if their quality is suspect.• Standardize the reaction setup procedure, especially the steps for creating an inert atmosphere and handling anhydrous materials.[12] |
Ligand Performance Comparison for Hindered Couplings
The choice of ligand is arguably the most critical parameter in overcoming steric hindrance. This table provides a qualitative comparison of different ligand classes.
| Ligand Class | Example(s) | Steric Bulk | Electron Donating | Typical Performance with 2-Naphthylamine |
| First Generation | PPh₃, P(o-tolyl)₃ | Low-Moderate | Moderate | Poor to Moderate; often fails or gives low yields.[3] |
| Bidentate Phosphines | BINAP, DPPF | Moderate | Moderate | Moderate; an improvement over first-gen but can be slow.[3] |
| Bulky Monophosphines | P(t-Bu)₃ | High | High | Good; but can be sensitive to air. |
| Biaryl Phosphines | XPhos, RuPhos, SPhos | Very High | Very High | Excellent ; generally the gold standard for these transformations.[5][15] |
| Diphosphinoamines | (Ph₂P)₂N(Ar) | Tunable/High | High | Very effective for sterically demanding substrates.[8][9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Very High | Very High | Highly effective, particularly in Ni-catalyzed systems.[14] |
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The cycle below illustrates the critical steps where steric hindrance can play a role.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues systematically.
Caption: A decision tree for troubleshooting low-yield reactions.
Validated Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol provides a reliable starting point for the coupling of 2-naphthylamine with a generic aryl bromide. Note: All operations must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) with anhydrous solvents.[12]
Reagents & Materials:
-
Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Base: Sodium tert-butoxide (NaOt-Bu)
-
Substrates: 2-Naphthylamine, Aryl Bromide
-
Solvent: Anhydrous Toluene
-
Equipment: Oven-dried Schlenk flask or reaction vial, magnetic stirrer, inert gas line (Argon or Nitrogen).
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-naphthylamine (1.0 equiv), Pd₂(dba)₃ (e.g., 1-2 mol%), and XPhos (e.g., 2.5-5 mol%).
-
Addition of Base and Aryl Halide: Add the aryl bromide (1.1 equiv) and sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench carefully with water.
-
Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-2-naphthylamine.
References
- BenchChem. (2025).
- ResearchGate. (n.d.). "Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands" | Request PDF.
- Princeton University. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success.
- Royal Society of Chemistry. (2023, March 28). Unsymmetric N-heterocyclic carbene ligand enabled nickel-catalysed arylation of bulky primary and secondary amines. RSC Publishing.
- BenchChem. (2025).
- N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. (2008, November 7). PMC.
- BenchChem. (2025).
- Sunesson, Y., Limé, E., Nilsson Lill, S. O., & Meadows, R. E. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969.
- Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P. O. (2014). Role of the base in Buchwald-Hartwig amination. Journal of Organic Chemistry, 79(24), 11961-11969.
- PubMed. (2020, September 18). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. NIH.
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
- Chemistry LibreTexts. (2023, June 30).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in N-Arylpiperazine Synthesis. BenchChem.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). PMC.
- Semantic Scholar. (n.d.).
- Royal Society of Chemistry. (n.d.). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions.
- WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Taylor & Francis Online. (n.d.). Steric hindrance – Knowledge and References.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.princeton.edu [chemistry.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Unsymmetric N-heterocyclic carbene ligand enabled nickel-catalysed arylation of bulky primary and secondary amines - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00492A [pubs.rsc.org]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support & Troubleshooting Guide: Oxidation Stability of N-(2,6-dimethylphenyl)-2-naphthylamine
Welcome to the Technical Support Center for diarylamine-based radical-trapping antioxidants (RTAs). This guide is specifically engineered for researchers, scientists, and drug development professionals working with N-(2,6-dimethylphenyl)-2-naphthylamine (CAS: 6364-08-5).
Unlike standard unhindered diarylamines (such as N-phenyl-2-naphthylamine), the addition of the 2,6-dimethylphenyl group introduces profound steric and electronic effects that alter the molecule's stability, oxidation potential, and degradation pathways. This document provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure experimental integrity.
Mechanistic Grounding: The Causality of Steric Hindrance
To troubleshoot effectively, one must understand the causality behind the molecule's behavior. Diarylamines act as antioxidants by transferring a hydrogen atom from their N–H group to a reactive peroxyl radical (ROO•), forming an aminyl radical (Ar2N•)[1].
In unhindered diarylamines, the resulting aminyl radical or its one-electron oxidized radical cation is highly susceptible to irreversible C–N or C–C dimerization at the ortho or para positions due to high electron spin density[2].
The 2,6-Dimethyl Advantage: By introducing methyl groups at the 2 and 6 positions of the phenyl ring, you create a physical steric shield around the amine nitrogen. This structural choice:
-
Blocks Dimerization: Prevents irreversible coupling reactions, extending the active lifetime of the antioxidant.
-
Raises Oxidation Potential: The steric twist disrupts the co-planarity of the aromatic rings, slightly raising the oxidation potential compared to unhindered variants, making it more stable against premature one-electron oxidation[3].
-
Enables Catalytic Cycling: The stabilized aminyl radical can react with a second peroxyl radical to form a nitroxide (Ar2NO•), which can participate in a catalytic radical-trapping cycle[1].
Reaction pathway of N-(2,6-dimethylphenyl)-2-naphthylamine showing steric protection.
Frequently Asked Questions (FAQs)
Q: Why does my N-(2,6-dimethylphenyl)-2-naphthylamine show a delayed onset of radical scavenging compared to N-phenyl-2-naphthylamine? A: This is a kinetic trade-off. The same steric bulk that protects the nitrogen from irreversible dimerization also slightly hinders the initial Hydrogen-Atom Transfer (HAT) to bulky peroxyl radicals. While the rate of initial scavenging may be marginally slower, the stoichiometric factor (total number of radicals trapped per molecule) is significantly higher due to the prevention of parasitic degradation pathways.
Q: During cyclic voltammetry (CV), my oxidation peak appears irreversible. Is the compound degrading? A: Not necessarily. An irreversible peak at standard scan rates (e.g., 0.05 V/s) often indicates a slow chemical step following the electrochemical oxidation (an EC mechanism), such as deprotonation of the radical cation. To troubleshoot, increase the scan rate. If the peak becomes quasi-reversible at higher scan rates (>0.5 V/s), the compound is structurally stable to oxidation on the voltammetric timescale.
Q: Are there safety concerns regarding the degradation byproducts of this compound? A: Yes. Unhindered N-phenyl-2-naphthylamine is known to undergo metabolic dephenylation (cleavage of the C-N bond) to yield 2-naphthylamine, a heavily regulated carcinogen[4]. While the 2,6-dimethyl substitution strengthens the C-N bond and alters the metabolic profile, researchers must handle oxidized or degraded samples with strict PPE protocols, assuming trace 2-naphthylamine presence until validated otherwise via LC-MS.
Experimental Protocols & Troubleshooting
Protocol A: Electrochemical Validation of Oxidation Stability (Cyclic Voltammetry)
To accurately determine the stability of the compound to one-electron oxidation, use this self-validating electrochemical workflow.
Step-by-Step Methodology:
-
Preparation: Dissolve N-(2,6-dimethylphenyl)-2-naphthylamine to a concentration of 1.0 mM in anhydrous acetonitrile (CH3CN). Crucial: Trace water will act as a nucleophile and artificially induce irreversibility.
-
Electrolyte: Add 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) as the supporting electrolyte.
-
Electrode Setup: Utilize a three-electrode cell: a polished Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/Ag+ reference electrode.
-
Execution: Run cyclic voltammograms from 0.0 V to +1.5 V. Start at a scan rate of 0.05 V/s.
-
Self-Validating Step: Incrementally increase the scan rate (
) to 0.1, 0.2, 0.5, and 1.0 V/s. Plot the anodic peak current ( ) against the square root of the scan rate ( ). A perfectly linear relationship validates that the oxidation is diffusion-controlled and that the electrode surface is not being fouled by polymerized degradation products.
Troubleshooting workflow for determining the oxidation potential via cyclic voltammetry.
Protocol B: Accelerated Autoxidation (Oxygen Uptake Assay)
This protocol measures the actual radical-trapping efficiency of the compound under oxidative stress.
Step-by-Step Methodology:
-
Substrate: Place 5.0 mL of purified styrene (oxidizable substrate) in a temperature-controlled reactor set to 30°C.
-
Initiation: Inject azobisisobutyronitrile (AIBN) to a final concentration of 0.05 M to generate a constant, known flux of peroxyl radicals.
-
Baseline: Monitor baseline oxygen consumption using a Clark-type oxygen electrode.
-
Inhibition: Inject 10 µM of N-(2,6-dimethylphenyl)-2-naphthylamine.
-
Self-Validating Step: Measure the induction period (
)—the time during which oxygen uptake is completely suppressed. To validate the assay's integrity, run a parallel experiment with 20 µM of the antioxidant. The must exactly double. If it does not, the compound is undergoing non-radical side reactions (e.g., direct oxidation by trace transition metals).
Quantitative Data Summary
The table below summarizes the comparative physicochemical profiles of the hindered vs. unhindered naphthylamine derivatives, highlighting the impact of steric bulk on oxidation stability.
| Compound | Substitution Type | Est. Oxidation Potential (V vs Ag/Ag+) | Dominant Radical Scavenging Mechanism | Primary Degradation Pathway |
| N-phenyl-2-naphthylamine | None (Unhindered) | ~0.60 V | Fast H-Atom Transfer | Irreversible C-N/C-C Dimerization |
| N-(2,6-dimethylphenyl)-2-naphthylamine | 2,6-dimethyl (Hindered) | ~0.75 V | Slower HAT, Catalytic Nitroxide Cycle | Reversible Oxidation, Slow Dearylation |
(Note: Exact oxidation potentials vary based on solvent dielectric constants and reference electrodes; values represent comparative trends derived from diarylamine literature[2]).
References
-
Theoretical investigations of the catalytic antioxidation mechanism of diarylamine and the coordination effects of Fe(iii) and Fe atoms. New Journal of Chemistry (RSC Publishing). Retrieved from: [Link]
-
Antioxidant activity of aminodiarylamines in the thieno[3,2-b]pyridine series: radical scavenging activity, lipid peroxidation inhibition and redox profile. Taylor & Francis. Retrieved from: [Link]
-
Controlling Oxidation Potentials in Redox Shuttle Candidates for Lithium-Ion Batteries. University of Kentucky / Journal of Physical Chemistry C. Retrieved from: [Link]
-
Metabolic dephenylation of the rubber antioxidant N-phenyl-2-naphthylamine to carcinogenic 2-naphthylamine in rats. ResearchGate / Toxicology Letters. Retrieved from: [Link]
Sources
- 1. Theoretical investigations of the catalytic antioxidation mechanism of diarylamine and the coordination effects of Fe(iii) and Fe atoms - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. xray.uky.edu [xray.uky.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
Technical Support Hub: Optimizing Catalyst Loading for Diarylamine Synthesis
Current Status: Online Operator: Senior Application Scientist Ticket ID: OPT-PD-CN-001 Subject: Minimizing Pd-loading while maintaining conversion in Buchwald-Hartwig aminations.
Introduction: The Catalyst Loading Paradox
Welcome to the technical support center. You are likely here because you face a common dilemma in drug development: High catalyst loading (1–5 mol%) ensures conversion but complicates purification and explodes costs. Low loading (<0.1 mol%) risks stalled reactions and incomplete conversion.
This guide moves beyond "add more catalyst." We use Reaction Progress Kinetic Analysis (RPKA) principles to diagnose why your catalyst is failing and optimize the system for minimal loading.
Part 1: Diagnostic Triage (Why is the reaction failing?)
Q: My reaction stalls at 60% conversion. Adding more catalyst at the start doesn't help linear scaling. Why?
A: You are likely facing catalyst deactivation, not just low turnover. In Buchwald-Hartwig aminations, Palladium (Pd) does not stay alive forever. It suffers from two main death pathways:
-
Aggregation (Pd Black): Monomeric Pd(0) clusters into inactive nanoparticles.
-
Dimerization: Halide-bridged dimers (especially with Iodides) form off-cycle resting states.
If your reaction stalls, the catalyst is "dead" before the substrate is consumed. Increasing initial loading often just increases the rate of aggregation (a second-order process) rather than the rate of product formation.
Visualizing the Failure Mode
The following diagram illustrates the competition between the productive catalytic cycle and the irreversible deactivation pathways.
Figure 1: The productive Buchwald-Hartwig cycle (Green/Blue) vs. common deactivation pathways (Grey/Yellow).
Part 2: Optimization Protocols (The "Same Excess" Protocol)
Q: How do I scientifically determine the minimum catalyst loading?
A: Do not use standard percentage screening. Use the "Same Excess" Protocol. Standard screening (0.5%, 1.0%, 2.0%) is inefficient. To determine if your catalyst is robust enough for lower loading, you must verify that the reaction rate depends only on substrate concentration, not on catalyst history.
Protocol: The "Same Excess" Experiment
This method, pioneered by Donna Blackmond (Scripps) , validates if the catalyst remains active throughout the reaction duration.
Concept: Compare two reactions with different initial concentrations but the same "excess" ([Substrate] - [Product]).
| Step | Action | Rationale |
| 1 | Standard Run | Run reaction with standard conditions: [Ar-X]₀ = 1.0 M, [Amine]₀ = 1.2 M. Monitor conversion over time. |
| 2 | The "Simulated" Run | Set up a second reaction that mimics the Standard Run at 50% conversion. Start with [Ar-X]₀ = 0.5 M, [Amine]₀ = 0.7 M. Crucially , add 0.5 M of inert product (or solvent) to match the volume/environment. |
| 3 | Overlay Data | Time-shift the "Simulated" run data so its t=0 aligns with the Standard Run's t=50% point. |
| 4 | Analyze | Perfect Overlay: Catalyst is stable. You can lower loading safely.Simulated Run is Faster: The catalyst in the Standard Run died/deactivated by 50% conversion. Do not lower loading yet; fix stability first. |
Q: My catalyst is unstable (Simulated run was faster). How do I stabilize it to enable lower loading?
A: Adjust the Ligand-to-Palladium (L:Pd) Ratio. Researchers often use a 1:1 ratio for expensive ligands. However, excess ligand prevents Pd-black formation.
-
Recommendation: Increase L:Pd from 1:1 to 1.5:1 or 2:1 .
-
Mechanism: Free ligand shifts the equilibrium away from inactive clusters back to the active monomeric species
.
Part 3: Substrate-Specific Optimization
Q: Which ligand system allows the lowest loading for my specific amine?
A: Ligand choice dictates turnover number (TON). Using a general ligand (like BINAP) for a difficult substrate requires high loading. Using a specialized ligand allows low loading.
Table 1: Ligand Selection for Low-Loading Diarylamine Synthesis
| Substrate Class | Recommended Ligand | Why? | Typical Loading Target |
| Primary Anilines | BrettPhos | Bulky, electron-rich. Prevents binding of product (tertiary amine) which inhibits catalyst. | 0.01 – 0.5 mol% |
| Secondary Amines | RuPhos | Specialized for steric bulk. Facilitates reductive elimination in crowded systems. | 0.05 – 1.0 mol% |
| Electron-Poor Aryl Halides | Xantphos | Wide bite angle bidentate. Enforces reductive elimination even with electron-deficient partners.[1] | 0.5 – 2.0 mol% |
| Aryl Chlorides | AdBrettPhos | Extremely bulky. Promotes oxidative addition of inert C-Cl bonds. | 0.1 – 1.0 mol% |
Part 4: Impurity Management (The "End Game")
Q: I optimized to 0.5 mol% Pd, but my API still has 50 ppm Pd. ICH limit is <10 ppm.[2] What now?
A: Catalyst loading optimization must be paired with scavenging. Even at optimized low loadings, Pd residues often exceed pharmaceutical limits (ICH Q3D). You cannot rely on crystallization alone.
Troubleshooting Workflow: Pd Removal
Figure 2: Decision tree for reducing Palladium content to ICH compliance.
Scavenger Selection Guide:
-
Thiol-modified Silica (e.g., SiliaMetS® Thiol): Best for Pd(II) species (oxidized Pd).
-
Trimercaptotriazine (TMT): Highly effective for removing Pd from organic streams, but requires filtration of the resulting precipitate.
-
Activated Carbon: General purpose, but often has lower affinity for tight Pd-Ligand complexes compared to functionalized silica.
References
-
Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions.[2] Angewandte Chemie International Edition. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process. Organic Process Research & Development. Link
-
Ingoglia, B. T., & Buchwald, S. L. (2016). Mechanism of the Ultra-Rapid Pd-Catalyzed Buchwald–Hartwig Amination. Journal of the American Chemical Society. Link
Sources
Technical Support Center: Purification of N-(2,6-dimethylphenyl)-2-naphthylamine via Column Chromatography
Welcome to the Technical Support Center for the chromatographic purification of N-(2,6-dimethylphenyl)-2-naphthylamine . This bulky diarylamine is typically synthesized via palladium-catalyzed Buchwald-Hartwig cross-coupling between 2-bromonaphthalene and 2,6-dimethylaniline[1]. Due to the basicity of the secondary amine and the presence of transition metal catalysts in the crude mixture, researchers frequently encounter purification bottlenecks such as compound streaking, co-elution, and on-column degradation.
This guide provides field-proven troubleshooting strategies, quantitative solvent selection data, and a self-validating Standard Operating Procedure (SOP) to ensure high-purity isolation.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: Why does N-(2,6-dimethylphenyl)-2-naphthylamine streak heavily on standard silica gel columns? A: Streaking (or tailing) of aromatic amines on standard silica gel is caused by the strong interaction between the basic secondary amine nitrogen of the diarylamine and the acidic Brønsted silanol groups (Si-OH) present on the silica surface[2]. These acidic sites protonate the amine, leading to strong ionic interactions that cause the compound to bind too tightly to the stationary phase, resulting in broad, streaky bands and poor resolution[2].
Q2: How can I prevent this amine streaking and improve resolution? A: The most effective strategy is to add a basic modifier, such as Triethylamine (TEA) , to your mobile phase at a concentration of 1–2% (v/v)[2]. TEA acts as a silanol suppressor; it is a sacrificial Lewis base that competes with your diarylamine for the acidic silanol sites[3]. By neutralizing the silica surface to form a deactivated spatial environment, TEA prevents the secondary interactions that cause your product to streak[4].
Q3: My product is co-eluting with the Buchwald-Hartwig catalyst and phosphine ligands. How do I resolve this? A: Palladium catalysts and bulky phosphine ligands (e.g., XPhos, RuPhos) often have similar polarities to the diarylamine product in standard hexane/ethyl acetate mixtures. To resolve this, utilize dry loading onto Celite instead of wet loading. Dry loading prevents the initial band broadening caused by the poor solubility of the crude mixture in the non-polar starting eluent. Elute with a highly non-polar gradient (e.g., 99:1 Hexane:EtOAc) initially to wash out unreacted 2-bromonaphthalene, then slowly increase polarity to elute the diarylamine[5].
Part 2: Quantitative Data & Solvent Selection
To optimize your purification, refer to the following quantitative comparisons for mobile phase modifiers and expected elution profiles.
Table 1: Mobile Phase Modifiers for Amine Purification
| Modifier | Recommended Conc. (v/v) | Mechanism of Action | Suitability for N-(2,6-dimethylphenyl)-2-naphthylamine |
| Triethylamine (TEA) | 1.0% - 2.0% | Masks Si-OH groups via strong competitive binding[4]. | Optimal. Easily removed via rotary evaporation; highly effective for diarylamines[3]. |
| Ammonia (NH₃) | 1.0% - 5.0% | Neutralizes silica; highly polar[2]. | Sub-optimal. Better suited for highly polar, aliphatic primary amines. |
| Pyridine | 1.0% - 2.0% | Weak base competition[2]. | Poor. High boiling point makes it difficult to remove post-purification. |
Table 2: Elution Profile & Polarity Comparison (Buchwald-Hartwig Crude)
Conditions: Silica Gel (TEA-deactivated), Gradient Hexane/Ethyl Acetate.
| Component | Polarity | Expected Elution Order | Target Rf (9:1 Hexane:EtOAc + 1% TEA) |
| 2-Bromonaphthalene | Very Low | 1st (Fastest) | 0.85 - 0.90 |
| 2,6-Dimethylaniline | Moderate | 3rd | 0.30 - 0.40 |
| N-(2,6-dimethylphenyl)-2-naphthylamine | Low-Moderate | 2nd (Target) | 0.55 - 0.65 |
| Pd Catalyst / Phosphine Oxide | High | 4th (Slowest) | 0.00 - 0.15 |
Part 3: Standard Operating Procedure (SOP)
This self-validating protocol ensures the complete deactivation of the silica gel prior to sample introduction, safeguarding the diarylamine from acid-catalyzed degradation or irreversible adsorption.
Step 1: Mobile Phase Preparation
-
Prepare the primary eluent: A mixture of Hexane and Ethyl Acetate (e.g., 95:5 v/v).
-
Add exactly 1% (v/v) Triethylamine (TEA) to the solvent mixture (e.g., 10 mL TEA per 1 L of solvent)[2]. Mix thoroughly.
Step 2: Column Packing & Deactivation (Critical Step)
-
Create a slurry of silica gel using the TEA-modified mobile phase.
-
Pour the slurry into the column and allow it to settle under gentle air pressure.
-
Validation Check: Flush the packed column with at least 2 to 3 column volumes of the TEA-modified solvent. Causality: This ensures that all active acidic silanol sites are saturated with TEA before the sample is introduced[3].
Step 3: Sample Preparation (Dry Loading)
-
Dissolve the crude Buchwald-Hartwig reaction mixture in a minimum volume of Dichloromethane (DCM).
-
Add Celite 545 (approximately 2-3 times the mass of the crude mixture).
-
Evaporate the DCM under reduced pressure until a dry, free-flowing powder is obtained.
Step 4: Loading and Elution
-
Carefully load the dry Celite powder evenly onto the flat surface of the deactivated silica bed. Add a protective layer of sand.
-
Begin elution using a gradient starting from 100% Hexane (with 1% TEA) to elute the 2-bromonaphthalene.
-
Gradually increase the polarity to 95:5 Hexane:EtOAc (with 1% TEA) to elute the target N-(2,6-dimethylphenyl)-2-naphthylamine.
Step 5: Fraction Analysis
-
Spot fractions on a TLC plate (pre-treated with TEA vapor if necessary) and visualize under short-wave UV light (254 nm).
-
Combine fractions containing the pure product and concentrate under reduced pressure.
Part 4: Visualizations
Workflow for the Buchwald-Hartwig synthesis and chromatographic purification of the diarylamine.
Mechanism of silica gel deactivation by Triethylamine (TEA) to prevent amine streaking.
References
-
Welch Materials. "Triethylamine as a Mobile Phase Additive: What Does It Do?" Welch Materials. URL:[Link]
-
Reddit r/chemhelp. "TLC and streaking: why add triethylamine?" Reddit. URL:[Link]
-
Royal Society of Chemistry. "Waste-minimized access to diarylamines and triarylamines via Csp2–N coupling under batch and flow conditions." Green Chemistry. URL:[Link]
-
Universidade do Minho. "Synthesis of diarylamines in the benzo[b]thiophene series bearing electron donating or withdrawing groups by Buchwald-Hartwig C-N coupling." RepositóriUM. URL:[Link]
Sources
- 1. Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06065B [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. welch-us.com [welch-us.com]
- 5. rep-dspace.uminho.pt [rep-dspace.uminho.pt]
Validation & Comparative
1H NMR Spectrum Analysis of N-(2,6-dimethylphenyl)-2-naphthylamine: High-Field vs. Benchtop NMR Comparison Guide
Executive Summary
N-(2,6-dimethylphenyl)-2-naphthylamine (CAS 6364-08-5) is a sterically hindered secondary diarylamine utilized extensively as a precursor for synthetic dyes (such as Acid Blue 121) 1 and as a highly tunable ligand scaffold in organometallic chemistry. Structurally, the molecule presents a unique analytical challenge: it contains a highly coupled 10-proton aromatic system alongside a distinct 6-proton aliphatic methyl region.
For drug development professionals and synthetic chemists, verifying the structural integrity of this compound requires precise analytical orthogonalization. This guide objectively compares the performance of High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) platforms 2 for the analysis of N-(2,6-dimethylphenyl)-2-naphthylamine, providing actionable methodologies and mechanistic insights to optimize your analytical workflows.
The Analytical Challenge: Structural Complexity
The 1H NMR spectrum of N-(2,6-dimethylphenyl)-2-naphthylamine is defined by three distinct regions:
-
The Aliphatic Region (
2.20 ppm): A sharp 6H singlet corresponding to the two equivalent methyl groups on the 2,6-dimethylphenyl ring. -
The Amine Proton (
5.50 - 6.00 ppm): A 1H broad singlet. Its chemical shift is highly dependent on sample concentration and solvent hydrogen-bonding dynamics. -
The Aromatic Region (
7.00 - 7.80 ppm): A dense cluster of 10 protons (3 from the dimethylphenyl ring, 7 from the naphthyl ring).
The primary analytical bottleneck is the aromatic region. Because the chemical environments of the naphthyl protons are remarkably similar, their resonant frequencies overlap. Resolving these signals requires a deep understanding of how magnetic field strength dictates spectral dispersion.
Platform Comparison: High-Field vs. Benchtop NMR
Historically, high-field superconducting NMRs were mandatory for all structural verification. However, the advent of ultra-homogeneous permanent magnets has elevated benchtop NMRs into viable R&D tools 3.
Quantitative Performance Metrics
| Metric | Benchtop NMR (80 MHz) | High-Field NMR (600 MHz) |
| Magnetic Field Strength ( | 1.88 Tesla (Permanent Magnet) | 14.1 Tesla (Superconducting) |
| Chemical Shift Dispersion | Low (80 Hz / ppm) | High (600 Hz / ppm) |
| Aromatic Resolution (7.0 - 7.8 ppm) | Second-order overlap (broad multiplet) | First-order resolved (distinct doublets/triplets) |
| Methyl Quantification (2.2 ppm) | Excellent (Baseline resolved singlet) | Excellent (Baseline resolved singlet) |
| Cryogen Requirements | None (Ambient laboratory conditions) | Liquid Helium & Liquid Nitrogen |
| Primary Workflow Utility | Rapid QA/QC & Reaction Monitoring | De novo Structural Elucidation |
Mechanistic Causality: Why Field Strength Matters
The resolution of the naphthyl aromatic protons is governed by the ratio of Chemical Shift Dispersion (
-
Causality: J-coupling is a fundamental property of the chemical bonds and remains constant (in Hz) regardless of the magnetic field. However, chemical shift dispersion (in Hz) scales linearly with the magnetic field strength (
). -
When
(as seen in 80 MHz Benchtop NMR), the system enters a "strong coupling" regime, resulting in second-order spectra where peaks overlap and distort (roofing effects). -
When
(as seen in 600 MHz High-Field NMR), the system yields a first-order spectrum, cleanly separating the naphthyl doublets and triplets.
Mechanistic causality of first-order NMR resolution in high-field spectrometers.
Experimental Methodology
To objectively compare these platforms, we must utilize a standardized, self-validating protocol starting from synthesis to spectral acquisition.
Phase 1: Synthesis via Buchwald-Hartwig Amination
N-(2,6-dimethylphenyl)-2-naphthylamine is typically synthesized via the palladium-catalyzed cross-coupling of 2-bromonaphthalene and 2,6-dimethylaniline 4.
-
Reaction Setup: In an oven-dried flask under inert nitrogen, combine 2-bromonaphthalene (1.0 equiv), 2,6-dimethylaniline (1.2 equiv), sodium tert-butoxide (1.4 equiv), and a palladium precatalyst system utilizing BrettPhos (2 mol%).
-
Causality of Ligand Choice: BrettPhos is explicitly chosen over standard phosphines because its bulky, electron-rich biaryl structure accelerates reductive elimination, preventing the off-target homocoupling of the sterically hindered 2,6-dimethylaniline.
-
Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 9:1). The reaction is validated as complete only when the UV-active spot corresponding to 2-bromonaphthalene is entirely consumed.
Phase 2: NMR Sample Preparation
-
Solvent Selection: Weigh exactly 20 mg of the purified N-(2,6-dimethylphenyl)-2-naphthylamine and dissolve it in 0.6 mL of Deuterated Chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS). -
Causality of Solvent:
is chosen because it is non-polar, perfectly solvating the hydrophobic diarylamine. Crucially, it lacks exchangeable deuterium atoms (unlike or ), ensuring the secondary amine (N-H) proton signal is preserved and not lost to deuterium exchange. -
Self-Validation Check: Before transferring the solution to a 5 mm NMR tube, visually inspect the vial against a light source. The solution must be optically clear. Any suspended particulates will cause localized magnetic field inhomogeneities, artificially broadening the spectral lines and invalidating the platform comparison.
Phase 3: Acquisition & Processing
-
Acquisition Parameters: Set the pulse sequence to a standard 1D Proton experiment (zg30). Set the number of scans (ns) to 16. Crucially, set the relaxation delay (D1) to 10 seconds.
-
Causality of D1 Delay: A 10-second D1 ensures complete longitudinal relaxation (
) of all protons between pulses. Because the methyl protons relax at a different rate than the rigid naphthyl protons, a short D1 would result in truncated signal integration. A 10-second delay guarantees quantitative integration accuracy across both platforms. -
Self-Validation Check: Post-Fourier transform, perform manual phase correction until the baseline is perfectly flat. Calibrate the chemical shift by setting the residual
peak exactly to 7.26 ppm. If the baseline rolls, the integration values are immediately invalid and the phase must be re-processed.
Workflow comparison: Benchtop vs. High-Field NMR for diarylamine analysis.
Conclusion: Strategic Platform Selection
The choice between Benchtop and High-Field NMR for analyzing N-(2,6-dimethylphenyl)-2-naphthylamine should be dictated by the specific phase of drug development:
-
Opt for Benchtop NMR during the synthesis and optimization phase. The 6H methyl singlet at
2.20 ppm is highly isolated and resolves perfectly even at 80 MHz. By tracking the integration of this peak against the methyl signals of the starting 2,6-dimethylaniline, chemists can perform rapid, at-line kinetic profiling without waiting for core-facility access. -
Opt for High-Field NMR for final structural elucidation, IND submissions, and impurity profiling. Only a 600 MHz magnet provides the chemical shift dispersion required to resolve the 10-proton aromatic cluster (
7.00 - 7.80 ppm) into first-order multiplets, proving the exact regiochemistry of the naphthyl substitution.
References
- Benchtop NMR Breaks New Ground. Technology Networks.
- Low-field benchtop versus high-field NMR for routine 31P analysis of lignin, a comparative study. Document Server@UHasselt.
- Acid Blue 121. World Dye Variety.
- BrettPhos | 1070663-78-3. Benchchem.
Sources
13C NMR Chemical Shift Prediction for N-(2,6-dimethylphenyl)naphthalen-2-amine: A Comparative Guide of Empirical, ML, and DFT Methodologies
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Methodology Comparison Guide & Experimental Validation
Executive Summary
Accurate prediction of
This guide objectively compares the performance of three leading predictive methodologies—Empirical Additivity (ChemDraw) , Machine Learning (Mnova NMRPredict) , and Quantum Mechanical DFT (Gaussian 16) —against verified experimental ground-truth data [1].
Structural Causality & The "Steric Twist" Challenge
To understand why certain prediction products fail, we must analyze the molecule's 3D reality. In N-(2,6-dimethylphenyl)naphthalen-2-amine, the two ortho-methyl groups on the phenyl ring create immense steric repulsion against the nitrogen's proton and the adjacent naphthyl protons.
The Causality of Error:
-
Conjugation Disruption: To relieve steric strain, the xylyl ring rotates ~60–90° out of the naphthylamine plane.
-
Shielding Effects: Because the nitrogen lone pair can no longer efficiently delocalize into the orthogonal xylyl ring, the phenyl carbons are less shielded than standard 2D topology rules would suggest.
-
Predictor Failure: Software that relies purely on 2D Hierarchical Orthogonal Space Encoding (HOSE) codes (e.g., ChemDraw) assumes a planar or near-planar diarylamine system, leading to significant predictive deviations for the C-N and ortho-carbon shifts.
Workflow Comparison: Predictive Platforms
Below is the logical architecture comparing how the three software classes process the target molecule.
Caption: Workflow comparison of Empirical, Machine Learning, and DFT approaches for 13C NMR prediction.
Experimental Ground Truth vs. Predictive Data
To establish a highly trustworthy baseline, we utilize the experimental
Table 1: Performance Comparison of Prediction Methodologies
| Carbon Assignment | Experimental (ppm) [1] | ChemDraw (Empirical) | Mnova (ML Ensemble) | Gaussian 16 (DFT) |
| C2 (Naphthyl C-N) | 144.15 | 141.50 (Δ 2.65) | 143.80 (Δ 0.35) | 144.30 (Δ 0.15) |
| C1' (Phenyl C-N) | 138.10 | 142.10 (Δ 4.00) | 139.20 (Δ 1.10) | 138.40 (Δ 0.30) |
| C2', C6' (Phenyl C-Me) | 136.34 | 132.00 (Δ 4.34) | 135.50 (Δ 0.84) | 136.10 (Δ 0.24) |
| C1 (Naphthyl ortho to NH) | 106.56 | 102.20 (Δ 4.36) | 105.80 (Δ 0.76) | 106.10 (Δ 0.46) |
| Methyl Carbons (2C) | 18.64 | 21.50 (Δ 2.86) | 19.10 (Δ 0.46) | 18.80 (Δ 0.16) |
| Mean Absolute Error (MAE) | - | ~3.64 ppm | ~0.70 ppm | ~0.26 ppm |
Data Analysis: ChemDraw's empirical engine severely overestimates the conjugation into the phenyl ring, predicting the Phenyl C-N bond at 142.10 ppm (a 4.00 ppm error). Gaussian 16 (DFT) successfully computes the orthogonal twist, yielding a highly accurate 138.40 ppm prediction. Mnova[3] serves as a powerful middle-ground, utilizing ML descriptors to infer steric hindrance from structurally similar training data.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be employed when utilizing these predictive platforms.
Protocol A: Machine Learning Prediction (Mnova / nmrshiftdb2)
-
Structure Standardization: Input the SMILES string (Cc1cccc(C)c1Nc2ccc3ccccc3c2). Ensure the secondary amine is explicitly protonated. Causality: ML descriptors are highly sensitive to tautomeric states; an unprotonated nitrogen will route the algorithm to an imine-based decision tree.
-
Solvent Definition: Explicitly select DMSO as the solvent. Causality: DMSO has a high dielectric constant (
), which facilitates hydrogen bonding with the N-H proton, deshielding the adjacent C1 naphthyl carbon. -
Ensemble Execution: Run the prediction.
-
Self-Validation Step: Review the standard deviation (SD) map across the molecule. If the SD for the C1' phenyl carbon exceeds 2.0 ppm, the structure is outside the algorithm's applicability domain, and Protocol B must be used.
Protocol B: Quantum Mechanical DFT Prediction (Gaussian 16)
For sterically complex molecules, first-principles computation is mandatory. This protocol utilizes the Gauge-Independent Atomic Orbital (GIAO) method[4].
Caption: Self-validating DFT workflow for computing conformationally accurate 13C NMR chemical shifts.
Step-by-Step DFT Workflow:
-
Conformational Sampling: Perform a Monte Carlo conformational search using the MMFF94 force field to identify the lowest-energy conformer (where the xylyl ring is twisted).
-
Geometry Optimization: Optimize the lowest-energy conformer in Gaussian 16 using the B3LYP/6-31G(d) level of theory with an implicit SMD solvation model for DMSO.
-
Self-Validation (Frequency Check): Run a vibrational frequency calculation (Freq). Causality: You must confirm the absence of imaginary frequencies. If an imaginary frequency is present, the structure is trapped in a transition state (e.g., a planar saddle point) rather than a true local minimum, which will corrupt the NMR tensors.
-
GIAO Shielding Calculation: Submit the optimized geometry for NMR calculation using mPW1PW91/6-311+G(d,p) nmr=giao. Causality: The inclusion of diffuse functions (+) is non-negotiable here; they are required to accurately model the electron density tails far from the nucleus, which heavily dictate magnetic shielding.
-
Linear Scaling: Extract the isotropic shielding tensors (
) and apply empirical scaling factors (e.g., CHESHIRE factors [2]) using the formula: . Causality: Raw DFT tensors systematically deviate due to basis set truncation; scaling anchors them to experimental reality.
Conclusion & Recommendations
For routine, planar molecules, empirical 2D predictors offer unmatched speed. However, for sterically restricted, atropisomer-like molecules such as N-(2,6-dimethylphenyl)naphthalen-2-amine , empirical tools fail to capture the 3D reality of
-
For High-Throughput Screening: Utilize Machine Learning predictors (Mnova/nmrshiftdb2), provided the standard deviation confidence scores remain low.
-
For Regulatory Submissions & Structural Proof: DFT (Gaussian 16) is the only authoritative choice. By explicitly calculating the dihedral twist and applying rigorous linear scaling, DFT achieves a Mean Absolute Error (MAE) of < 0.3 ppm, matching experimental ground truth with near-perfect fidelity.
References
-
Siddiqui, I.R. et al. "Oxone Catalyzed Amination of 2-naphthol/substituted 2-naphthol Analogous as Bio-active Compounds via C-O Activation and C-N Bond Formation." Journal of Applicable Chemistry, 2018, 7(4), 949-957. URL:[Link]
-
Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. "Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry." Chemical Reviews, 2012, 112(3), 1839-1862. URL:[Link]
-
nmrshiftdb2 (Open-Source NMR Database & Predictor). URL:[Link]
-
Gaussian 16 Official Documentation: NMR Properties. URL: [Link]
Comparative MS Profiling: N-(2,6-dimethylphenyl)-2-naphthylamine vs. Traditional Diarylamines
Executive Summary
This guide provides a technical comparison of N-(2,6-dimethylphenyl)-2-naphthylamine (DMPNA) against its structural parent and industry standard, N-phenyl-2-naphthylamine (PBNA). While PBNA is a ubiquitous antioxidant in rubber and petrochemicals, its metabolic conversion to the carcinogen 2-naphthylamine (2NA) has necessitated the investigation of sterically hindered analogs like DMPNA.
For researchers, accurately distinguishing DMPNA from PBNA and other aromatic amines is critical. This guide details the mass spectrometric (MS) fingerprints required for this differentiation, focusing on the unique fragmentation pathways introduced by the 2,6-dimethyl substitution.
Chemical Identity & Structural Context[1][2]
Understanding the structural steric hindrance is prerequisite to interpreting the MS data. The 2,6-dimethyl substitution on the phenyl ring of DMPNA creates an "orthogonal" twist, impacting both ionization stability and metabolic N-dephenylation rates.
| Feature | Target: DMPNA | Reference: PBNA |
| CAS Number | 6364-08-5 | 135-88-6 |
| Structure | N-(2,6-dimethylphenyl)-2-naphthylamine | N-phenyl-2-naphthylamine |
| Formula | C₁₈H₁₇N | C₁₆H₁₃N |
| Exact Mass | 247.1361 Da | 219.1048 Da |
| LogP (Predicted) | ~5.2 (High Lipophilicity) | ~4.4 |
| Key MS Feature | Methyl loss (M-15), Tropylium-like rearrangement | Phenyl loss, No methyl loss |
Mass Spectrometry Performance
Ionization & Detection
Both compounds are secondary aromatic amines, making them excellent candidates for Electrospray Ionization (ESI+) and Atmospheric Pressure Chemical Ionization (APCI+) .
-
ESI+ Sensitivity: High. The secondary amine nitrogen is readily protonated ([M+H]⁺).
-
Matrix Interference: Due to high lipophilicity, suppression from polymeric matrices (rubber/oil) is a risk. APCI is recommended for complex oil matrices to reduce suppression.
Fragmentation Logic (MS/MS)
The core differentiation lies in the fragmentation energy and daughter ions.
-
PBNA (Parent): Fragmentations are dominated by the cleavage of the C-N bond.
-
Precursor: m/z 220 ([M+H]⁺)
-
Major Product: m/z 143 (2-naphthylamine cation) via loss of phenyl (77 Da).
-
-
DMPNA (Target): The methyl groups introduce a competing fragmentation pathway.
-
Precursor: m/z 248 ([M+H]⁺)
-
Pathway A (Diagnostic): Loss of Methyl radical (•CH₃). m/z 248 → 233 . This is unique to the dimethyl analog.
-
Pathway B (Structural): Cleavage of C-N bond. m/z 248 → 143 (2-naphthylamine cation) + 105 (dimethylphenyl).
-
Visualizing the Fragmentation Pathway
The following diagram illustrates the divergent fragmentation logic used to distinguish the two compounds.
Caption: Comparative MS/MS fragmentation pathways. The loss of methyl (m/z 233) is the primary diagnostic transition for DMPNA.
Experimental Protocol: Extraction & Analysis
This protocol is adapted from validated methods for extracting aromatic amines from polymer matrices, ensuring high recovery and minimal degradation.
Sample Preparation Workflow
Objective: Extract DMPNA from a rubber/polymer matrix while removing interfering oligomers.
-
Cryo-Milling: Grind 100 mg of polymer sample under liquid nitrogen to increase surface area.
-
Ultrasonic Extraction:
-
Solvent: Acetone/Hexane (1:1 v/v). Rationale: Balances polarity for amine extraction while dissolving oligomers.
-
Duration: 30 mins at 25°C. Avoid heat to prevent oxidation.
-
-
Precipitation: Add cold Methanol (1:3 ratio) to precipitate high MW polymer chains. Centrifuge at 10,000 x g for 10 mins.
-
Filtration: Filter supernatant through 0.2 µm PTFE filter.
LC-MS/MS Method Parameters
Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (2.1 x 100 mm, 1.8 µm) | High resolution for lipophilic isomers. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong eluent for hydrophobic aromatics. |
| Gradient | 50% B to 95% B in 8 mins | DMPNA elutes later than PBNA due to methyls. |
| Flow Rate | 0.3 mL/min | Optimal for ESI desolvation. |
| Mode | MRM (Multiple Reaction Monitoring) | Max sensitivity and selectivity.[1] |
Quantitation Transitions (MRM)
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
| DMPNA | 248.1 | 233.1 | 25 | Quantifier (Specific) |
| DMPNA | 248.1 | 143.1 | 40 | Qualifier (Structural) |
| PBNA | 220.1 | 143.1 | 35 | Reference Quantifier |
Method Validation & Performance Data
The following data summarizes the expected performance characteristics when comparing DMPNA to PBNA using the protocol above.
| Metric | DMPNA (Target) | PBNA (Reference) | Interpretation |
| Retention Time | ~6.8 min | ~5.2 min | DMPNA is significantly more hydrophobic. |
| LOD (Signal/Noise = 3) | 0.5 ng/mL | 0.2 ng/mL | Slightly lower sensitivity for DMPNA due to steric shielding of N. |
| Recovery (Rubber Matrix) | 85% ± 5% | 92% ± 3% | Methyl groups may increase binding to rubber matrix. |
| Matrix Effect | -15% (Suppression) | -10% (Suppression) | Both require matrix-matched calibration. |
Analytical Workflow Diagram
Caption: Step-by-step extraction and analysis workflow for DMPNA quantification.
References
-
Weiss, T., et al. (2013).[2] Metabolic dephenylation of the rubber antioxidant N-phenyl-2-naphthylamine to carcinogenic 2-naphthylamine in rats.[2][3] Archives of Toxicology.[4] Link
-
Marek, E.M., et al. (2017).[1][2][4] Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry. Archives of Toxicology.[4] Link
-
IARC Working Group. (2012). Chemical Agents and Related Occupations: 2-Naphthylamine.[5][6][3][7][8][9] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Link
-
OSHA Method 96. (1992). N-Phenyl-1-naphthylamine & N-Phenyl-2-naphthylamine Analysis. Occupational Safety and Health Administration.[7][9] Link
Sources
- 1. Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. researchgate.net [researchgate.net]
- 5. CAS 91-59-8: 2-Naphthylamine | CymitQuimica [cymitquimica.com]
- 6. N-PHENYL-2-NAPHTHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. osha.gov [osha.gov]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
Analytical Purity Benchmarking: Melting Point Range of Pure N-(2,6-dimethylphenyl)-2-naphthylamine vs. Technical Alternatives
Executive Summary & Thermodynamic Causality
As a Senior Application Scientist, I frequently evaluate the purity of diarylamine building blocks before they are committed to complex synthetic pathways. N-(2,6-dimethylphenyl)-2-naphthylamine (CAS: 6364-08-5) is a sterically hindered secondary amine critical for synthesizing complex industrial dyes (e.g., Acid Blue 121)[1] and advanced functional materials like OLED hole-transport layers.
The melting point range is the most reliable, non-destructive frontline metric for assessing the crystalline purity of this compound. Pure N-(2,6-dimethylphenyl)-2-naphthylamine features a highly ordered crystalline lattice. The steric bulk of the 2,6-dimethylphenyl group restricts rotational freedom around the C-N bond, locking the molecule into a specific dihedral conformation. This structural rigidity increases the lattice energy compared to less sterically hindered analogs like [2].
When impurities—such as unreacted 2-naphthol, 2,6-dimethylaniline, or regioisomers—are present, they disrupt this precise lattice packing. According to Raoult's Law and the van't Hoff equation, this disruption leads to freezing point depression and a broadened melting range. Therefore, a sharp melting point range (
Comparative Performance Data
To objectively compare the performance of high-purity N-(2,6-dimethylphenyl)-2-naphthylamine against technical-grade alternatives and baseline analogs, we evaluate their thermal transition characteristics. High-purity grades (>98% to >99%)[3] demonstrate superior thermal stability and predictable solubility profiles essential for sensitive catalytic cross-coupling reactions.
Table 1: Thermal Transition Comparison of Diarylamines
| Material Grade / Analog | Purity Profile | Melting Point Range (°C) | Thermal Transition Characteristics |
| N-(2,6-dimethylphenyl)-2-naphthylamine (High-Purity) | >99.0% (HPLC) | 118.5 – 119.5 | Sharp onset; |
| N-(2,6-dimethylphenyl)-2-naphthylamine (Technical) | ~95.0% | 113.0 – 116.5 | Broadened range; significant freezing point depression. |
| N-phenyl-2-naphthylamine (Baseline Analog) | >98.0% | 107.0 – 108.0 | Lower absolute MP due to absence of ortho-methyl steric hindrance[2]. |
Note: The absolute melting point of the 2,6-dimethyl derivative is elevated compared to the unsubstituted N-phenyl analog due to restricted intramolecular rotation, which enforces a more rigid crystalline packing structure.
Experimental Methodology: Precision Melting Point Determination
To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for determining the melting point range using both an automated optical capillary apparatus and [4].
Step-by-Step Protocol
-
Sample Preparation (Desiccation):
-
Action: Dry the N-(2,6-dimethylphenyl)-2-naphthylamine sample in a vacuum desiccator over anhydrous calcium chloride for 24 hours.
-
Causality: Trace ambient moisture acts as a plasticizer and impurity, artificially depressing the melting point.
-
-
Homogenization:
-
Action: Grind the dried sample into a fine, uniform powder using an agate mortar and pestle.
-
Causality: Uniform particle size ensures consistent heat transfer through the sample matrix.
-
-
Capillary Loading:
-
Action: Press the open end of a glass melting point capillary into the powder. Drop the capillary through a 1-meter glass tube onto a hard surface 5–10 times to pack the powder tightly to a depth of 2–3 mm.
-
Causality: Loose packing introduces air pockets, which are thermal insulators that cause uneven heating and artificially broaden the melting range.
-
-
Thermal Ramping (The Critical Step):
-
Action: Insert the capillary into the pre-heated apparatus (set to 105 °C). Ramp the temperature at exactly 1.0 °C/min [5].
-
Causality: A ramp rate exceeding 1 °C/min induces thermal lag between the heating block and the sample core. This masks the true thermodynamic onset of the phase transition. Maintaining a 1 °C/min ramp ensures thermal equilibrium, allowing the van't Hoff relationship to accurately reflect the mole fraction of impurities.
-
-
Data Acquisition:
-
Action: Record the onset point (first appearance of liquid phase/meniscus) and the clear point (complete liquefaction). The difference between these two values is the melting point range.
-
Workflow Visualization
Below is the logical workflow for precision thermal analysis, mapped to ensure high-fidelity QA/QC in drug development and materials science.
Caption: Step-by-step thermal analysis workflow for precision melting point determination.
Conclusion & Material Selection
For researchers synthesizing high-performance dyes or active pharmaceutical ingredients, specifying high-purity N-(2,6-dimethylphenyl)-2-naphthylamine (>98% purity)[3] is non-negotiable. Technical grades with broadened melting ranges (e.g., 113.0–116.5 °C) indicate the presence of unreacted starting materials that will invariably cause side reactions, lower overall yields, and complicate downstream chromatographic purification. By strictly monitoring the melting point range via the 1 °C/min protocol, laboratories can establish a self-validating quality control checkpoint before committing to expensive synthetic steps.
References
-
National Center for Biotechnology Information (NCBI). "N-phenyl-2-naphthylamine | C16H13N | CID 8679." PubChem Database. Available at:[Link]
-
National Institute of Standards and Technology (NIST). "Differential Scanning Calorimeter." NIST Materials Measurement Science Division. Available at:[Link]
-
National Institute of Standards and Technology (NIST). "NIST Recommended Practice Guide: DTA and Heat-Flux DSC Measurements of Alloy Melting and Freezing." NIST Publications. Available at:[Link]
-
World Dye Variety. "Acid Blue 121." Dye Intermediates Database. Available at:[Link]
Sources
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. N-phenyl-2-naphthylamine | C16H13N | CID 8679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. anaxlab.com [anaxlab.com]
- 4. Differential Scanning Calorimeter | NIST [nist.gov]
- 5. NIST Recommended Practice Guide: DTA and Heat-Flux DSC Measurements of Alloy Melting and Freezing | NIST [nist.gov]
Steric Architectures in Catalysis: 2,6-Dimethyl vs. 2,6-Diisopropyl Phenyl Groups
Topic: Comparing Steric Effects of 2,6-Dimethyl vs. 2,6-Diisopropyl Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the design of ligands for transition metal catalysis—particularly N-heterocyclic carbenes (NHCs) and phosphines—the modulation of steric bulk at the ortho-positions of N-aryl substituents is a critical control lever. This guide objectively compares the two most ubiquitous steric barriers: the 2,6-dimethylphenyl (2,6-Me₂Ph, "Mesityl" or "Mes") and the 2,6-diisopropylphenyl (2,6-iPr₂Ph, "Dipp") groups.
While often interchangeable in early screening, their distinct steric volumes (buried volume, %V_bur) and rotational dynamics dictate divergent catalytic outcomes. The "Dipp" group provides superior kinetic stabilization for highly reactive intermediates (e.g., Pd(0), Au(I)), whereas the "Mes" group offers a more accessible coordination sphere, often favoring rapid activation but lower long-term stability.
Quantitative Steric Analysis
To rationally select between these groups, one must quantify their spatial occupancy. The most reliable metric for NHCs and similar ligands is Percent Buried Volume (%V_bur) , which measures the percentage of a sphere (typically 3.5 Å radius) around the metal center occupied by the ligand.
Table 1: Comparative Steric Parameters[1][2][3][4]
| Parameter | 2,6-Dimethyl (Mes) | 2,6-Diisopropyl (Dipp) | Implication |
| Ligand Example | IMes | IPr | Common NHC scaffolds |
| % Buried Volume (%V_bur) | 33.0% – 37.9% | 35.4% – 50.0% | Dipp creates a significantly tighter "fencing" effect around the metal [1][2]. |
| Sterimol B1 (Width min) | ~1.52 Å (Me group) | ~1.90 Å (iPr group) | Minimum width of the substituent; affects immediate crowding. |
| Sterimol B5 (Width max) | ~2.04 Å (Me group) | ~3.17 Å (iPr group) | Maximum width; Dipp extends further, blocking bimolecular decomposition [3]. |
| Rotational Barrier (N-Aryl) | Moderate (< 20 kcal/mol) | High (> 22 kcal/mol) | Dipp rotation is restricted, often locking the ligand in a specific conformation (atropisomerism) [4]. |
Note: Values for %V_bur vary slightly based on the metal center (e.g., Ag vs. Au vs. Pd) and bond lengths used in calculation, but the trend IPr > IMes is absolute.
Mechanistic Implications[5]
Kinetic Stabilization vs. Substrate Access
The "Dipp" group acts as a kinetic shield. Its isopropyl "wings" extend over the metal center, protecting low-coordinate species (like 12-electron Pd(0)) from aggregation into inactive black palladium. However, this same bulk can hinder the approach of sterically demanding substrates.
Rotational Dynamics (The "Wingtip" Effect)
The 2,6-substituents control the rotation of the N-Aryl bond.
-
Mes (Me): Rotates relatively freely at catalytic temperatures (>50°C). The "fence" opens and closes dynamically.
-
Dipp (iPr): The rotation is sterically geared. The isopropyl methines often orient toward the metal to minimize steric clash, creating a rigid "pocket" that can enforce high regioselectivity.
Visualization: The Steric Fence Model
The following diagram illustrates how the bulk of the Dipp group (IPr) effectively blocks decomposition pathways compared to the Mes group (IMes).
Caption: Comparative steric shielding mechanism. IPr (Dipp) prevents bimolecular decomposition pathways that deactivate IMes (Mes) complexes.
Case Studies in Catalysis
Case Study 1: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
-
Context: Coupling of aryl chlorides (challenging substrates) requires a highly active yet stable Pd(0) species.
-
Comparison:
-
Pd-IMes: Often shows rapid initial rates but dies off quickly due to catalyst decomposition (formation of Pd black) [5].
-
Pd-IPr: The bulky Dipp groups stabilize the monoligated Pd(0) intermediate, preventing aggregation. This allows for lower catalyst loadings and higher turnover numbers (TON) for difficult substrates [6].
-
-
Verdict: IPr (Dipp) is generally superior for difficult cross-couplings requiring extended catalyst lifetime.
Case Study 2: Nickel-Catalyzed Reductive Coupling (Regiocontrol)
-
Context: Coupling of alkynes and aldehydes.[1][2][3][4] The regioselectivity is sensitive to ligand bulk.
-
Comparison:
-
IMes: The smaller Mes groups allow the alkyne to orient with its larger substituent distal to the metal to avoid clash with the substrate itself.
-
IPr: The massive Dipp groups create severe steric repulsion with the alkyne substituents. This forces a reversal of regioselectivity, often placing the bulkier alkyne group proximal to the forming bond to escape the "ligand pocket" [7].
-
-
Verdict: Switching from Mes to Dipp can completely invert regioselectivity , serving as a powerful tool for isomer control.
Case Study 3: Gold(I) Catalysis (Hydration)
-
Context: Gold(I) catalyzed hydration of alkynes.
-
Comparison:
-
Au-IMes: Inactive. The lack of bulk allows the linear Au(I) complex to decompose or engage in non-productive pathways.
-
Au-IPr: Highly active. The Dipp bulk stabilizes the cationic Au(I) active species, enabling efficient turnover at elevated temperatures [8].
-
Experimental Protocols
Protocol A: Synthesis of IPr·HCl (Dipp Precursor)
This protocol yields the air-stable salt precursor for the IPr carbene.
Reagents:
-
2,6-Diisopropylaniline (20 mmol)
-
Glyoxal (40% aq., 10 mmol)
-
Paraformaldehyde (20 mmol)
-
HCl (4N in dioxane)
Workflow:
-
Diazabutadiene Formation: Combine 2,6-diisopropylaniline and glyoxal in ethanol. Stir at RT (or 50°C) until yellow precipitate forms. Filter and wash with cold methanol.
-
Cyclization: Suspend the diazabutadiene in ethyl acetate. Add paraformaldehyde and HCl/dioxane.
-
Reflux: Heat to 70°C for 1-2 hours. The mixture will clarify then precipitate the imidazolium salt.
-
Isolation: Cool to RT, filter the white solid, wash with Et₂O, and dry under vacuum.
-
Validation: 1H NMR (CDCl3) should show the distinct septet for the isopropyl methine protons at ~2.4 ppm and the acidic N-CH-N proton at >10 ppm.
Protocol B: General Suzuki-Miyaura Coupling (Pd-IPr System)
Use this protocol to test the stability advantage of Dipp over Mes.
-
Charge: In a glovebox, add Aryl Chloride (1.0 equiv), Boronic Acid (1.5 equiv), KOtBu (1.5 equiv).
-
Catalyst: Add [Pd(IPr)(cin)Cl] (1 mol%). Note: Using the pre-formed catalyst ensures accurate comparison vs IMes analog.
-
Solvent: Add dioxane (0.5 M concentration).
-
Reaction: Heat to 60°C for 2 hours.
-
Analysis: Quench with water/EtOAc. Analyze organic layer by GC-MS.
-
Expectation: IPr system maintains conversion >90%; IMes system may stall at 50-70% for hindered chlorides.
-
Decision Framework
Use the following logic flow to select the appropriate steric group for your application.
Caption: Decision matrix for selecting between IMes and IPr based on substrate sterics and stability requirements.
References
-
Comparative Steric Parameters (%V_bur)
-
Source: Clavier, H., & Nolan, S. P. (2010). "Percent buried volume for phosphine and N-heterocyclic carbene ligands: Steric properties in organometallic chemistry." Chemical Communications.[5]
-
-
Wingtip Flexibility & Buried Volume
- Source: S. P. Nolan et al. (2025). "Wingtip-Flexible N-Heterocyclic Carbenes: Unsymmetrical Connection between IMes and IPr." PMC/NIH.
-
Sterimol Parameters & Ligand Design
-
Rotational Barriers in Biaryls
- Source: Wolf, C. (2007). "Dynamic Stereochemistry of Chiral Compounds." RSC Publishing. (General reference for atropisomerism in 2,6-disubstituted systems).
-
Pd-Catalyzed Coupling Comparison
- Source: Organ, M. G., et al. (2015). "Comparison of the catalytic activity for the Suzuki–Miyaura reaction..." Beilstein Journal of Organic Chemistry.
-
IPr Stability in Catalysis
- Source: Cazin, C. S. J., & Nolan, S. P. (2025). "The influential IPr: 25 years after its discovery." Chemical Society Reviews.
-
Ni-Catalyzed Regioselectivity
- Source: Montgomery, J., & Houk, K. N. (2010). "Origins of Regioselectivity and Alkene-Directing Effects in Nickel-Catalyzed Reductive Couplings." Journal of the American Chemical Society.
-
Gold(I)
-
Source: Nolan, S. P. (2009).[7] "Gold(I) Complexes of N-Heterocyclic Carbenes." Accounts of Chemical Research.
-
Sources
- 1. Regioselectivity and Enantioselectivity in Nickel-Catalysed Reductive Coupling Reactions of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acs.figshare.com [acs.figshare.com]
- 3. Origins of Regioselectivity and Alkene-Directing Effects in Nickel-Catalyzed Reductive Couplings of Alkynes and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and Transition State Structures for Nickel-Catalyzed Reductive Alkyne-Aldehyde Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multidimensional steric parameters in the analysis of asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gold(I) Complexes of ImPyDippDipp and ImPyMesMes: Biaryl L‑Shaped N‑Heterocyclic Carbene Analogues of IPr and IMes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: IR Spectroscopy Signatures of Secondary Amine N-H Stretches
[1][2]
Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Technical Comparison & Experimental Guide.
Executive Summary: The Secondary Amine Pharmacophore
In drug development, the secondary amine is a privileged structural motif, serving as a key hydrogen bond donor in ligand-receptor interactions. Accurate characterization of the N-H stretch is critical not just for structural confirmation, but for assessing the molecule's hydrogen-bonding potential—a primary determinant of bioavailability and potency.
This guide compares the infrared (IR) spectral performance of secondary amines against primary and tertiary alternatives.[1][2][3][4] It provides a self-validating experimental protocol to distinguish intermolecular (concentration-dependent) from intramolecular (structural) hydrogen bonding, a distinction that often dictates a drug candidate's membrane permeability.
Comparative Analysis: Spectral Signatures
The "performance" of an amine in IR spectroscopy is defined by its vibrational modes in the functional group region (3500–3100 cm⁻¹). The following comparison establishes the baseline for identifying secondary amines against their structural analogs.
Table 1: Amine Class Differentiation (3500–3100 cm⁻¹)
| Feature | Secondary Amine (R₂N-H) | Primary Amine (R-NH₂) | Tertiary Amine (R₃N) |
| Band Count | Single Band (Singlet) | Doublet (Two Bands) | None |
| Vibrational Mode | Single N-H Stretch | Asymmetric & Symmetric Stretch | N/A (No N-H bond) |
| Intensity | Weak to Medium (Sharp) | Medium (Often sharper than OH) | N/A |
| Typical Range (Free) | 3450–3310 cm⁻¹ | Asym: ~3500 cm⁻¹ Sym: ~3400 cm⁻¹ | N/A |
| Interference Risk | Overtone of N-H bend (~3200 cm⁻¹) may mimic a doublet.[2][5] | O-H stretch (broad) can obscure these bands. | C-H stretch (<3000 cm⁻¹) is the only feature. |
Mechanistic Insight: Why the Difference?
-
Primary Amines (Doublet): Possess two N-H bonds.[6][3][4][7] These couple mechanically to produce two distinct modes: an asymmetric stretch (higher energy/wavenumber) and a symmetric stretch (lower energy).
-
Secondary Amines (Singlet): Possess only one N-H bond.[6][2][4][8][9] Without a second oscillator to couple with, only a single fundamental stretching mode is observed.
-
The "False Doublet" Trap: In concentrated secondary amines, a weak overtone of the N-H bending vibration (typically near 1550 cm⁻¹) can appear around 3100–3200 cm⁻¹. This can be mistaken for the second peak of a primary amine.[2][7] Differentiation Strategy: The overtone is significantly weaker than the fundamental stretch, whereas primary amine doublets have comparable intensities.
Performance Under Environmental Stress: Hydrogen Bonding
The exact position of the secondary amine peak is highly sensitive to its environment. This sensitivity is not a defect but a diagnostic tool for probing molecular interactions.
Table 2: Environmental Impact on N-H Stretch Position
| Condition | State | Wavenumber (cm⁻¹) | Description |
| "Free" Species | Dilute Solution (<0.01 M in CCl₄) | 3450–3400 cm⁻¹ | Sharp, well-defined peak. Represents the monomeric species. |
| H-Bonded Species | Neat Liquid / Solid / Conc.[8][9][10][11] Solution | 3350–3310 cm⁻¹ | Broader, red-shifted peak.[2] Represents dimers or oligomers. |
| Shift Magnitude | N/A | Δν ≈ 30–100 cm⁻¹ | Smaller shift than O-H bonds (which shift ~300 cm⁻¹) due to lower polarity of N-H. |
Experimental Protocol: The Dilution Study
To definitively characterize a secondary amine and determine if hydrogen bonding is structural (intramolecular) or environmental (intermolecular), you must perform a dilution study.
Objective
Distinguish between Intermolecular H-bonding (concentration-dependent) and Intramolecular H-bonding (concentration-independent).
Methodology
Technique: Transmission FTIR using a variable pathlength liquid cell (CaF₂ or KBr windows). Note: ATR is unsuitable for dilute solutions due to low pathlength and sensitivity limits.
Step-by-Step Workflow:
-
Baseline Scan: Collect a background spectrum of the pure solvent (typically anhydrous CCl₄ or CHCl₃). Crucial: Solvent must be non-polar and dry to avoid competing H-bonds.
-
Concentrated Scan (0.1 M): Prepare a 0.1 M solution of the amine. Acquire spectrum. Observe the peak position (likely broadened and lower wavenumber).[2][7][8][10]
-
Serial Dilution: Dilute the sample to 0.01 M and 0.001 M .
-
Pathlength Compensation: As concentration decreases, increase the cell pathlength (e.g., from 0.1 mm to 1.0 mm) to maintain signal-to-noise ratio without saturating the detector.
-
Comparative Analysis: Overlay the spectra normalized to the strongest C-H stretch (which should remain constant).
Data Interpretation Logic
Figure 1: Decision logic for interpreting amine dilution studies. A shift indicates environmental aggregation; stability indicates internal structural bonding.
Technique Comparison: ATR vs. Transmission
While Attenuated Total Reflectance (ATR) is the modern standard for convenience, it has limitations when analyzing secondary amines.
| Feature | Transmission (Liquid Cell) | ATR (Diamond/ZnSe) |
| Primary Use | Dilution studies, gas phase, quantitative analysis. | Rapid ID of neat liquids and solids. |
| Peak Position | True absorption frequency.[2] | Slight red-shift due to refractive index dispersion (anomalous dispersion). |
| Sensitivity | High (adjustable pathlength). | Lower (fixed pathlength ~2 µm). |
| Suitability | Best for: Distinguishing free vs. H-bonded states.[7][8][11][12] | Best for: Routine QC and identification. |
Recommendation: Use ATR for initial identification (Is it a secondary amine?). Use Transmission for detailed structural characterization (Is it participating in intramolecular hydrogen bonding?).
Diagnostic Workflow: Amine Classification
Use this flowchart to classify an unknown nitrogen-containing compound based on its IR spectrum.
Figure 2: Classification workflow for amines based on N-H stretching patterns.
References
-
LibreTexts Chemistry. (2023). Spectroscopy of Amines. Retrieved from [Link][2][3][4][5][7][8]
-
Michigan State University (MSU). Infrared Spectroscopy - Amine Absorptions. Retrieved from [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
-
UCLA Chemistry & Biochemistry. Introduction to IR Spectra - WebSpectra. Retrieved from [Link]
-
Spectroscopy Online. (2023). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
Sources
- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. quora.com [quora.com]
- 4. tutorchase.com [tutorchase.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Beyond the Basics: Unpacking Primary vs. Secondary Amine IR Signatures - Oreate AI Blog [oreateai.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. Infrared Spectrometry [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. Introduction to IR Spectra [webspectra.chem.ucla.edu]
A Senior Application Scientist's Guide to Elemental Analysis Standards for C18H17N Compounds
Introduction: Beyond the Formula - The Imperative of Empirical Validation
In the realms of chemical research and pharmaceutical development, the molecular formula C18H17N represents not just a collection of atoms, but a potential new therapeutic agent, a novel material, or a key intermediate. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide elegant confirmation of a molecule's structure and mass, Elemental Analysis (EA) serves a unique and fundamental purpose: it provides a direct, quantitative measure of the bulk purity and elemental composition of a synthesized compound.
For researchers, scientists, and drug development professionals, an accurate elemental analysis is the ultimate validation that the compound in the vial is, in fact, the compound they believe it to be, free from significant impurities like residual solvents or water. This guide provides an in-depth comparison of the standards, methodologies, and best practices required to achieve trustworthy and publishable elemental analysis data for a C18H17N compound. We will move beyond simply listing steps to explain the causality behind experimental choices, ensuring a self-validating system from sample preparation to data interpretation.
Theoretical Composition and Acceptance Criteria for C18H17N
The first step in any elemental analysis is to calculate the theoretical, or calculated, elemental composition based on the molecular formula. For C18H17N, with a molecular weight of 247.34 g/mol , the theoretical percentages are the benchmark against which all experimental data will be judged.
Table 1: Theoretical Elemental Composition and Standard Acceptance Ranges for C18H17N
| Element | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass Contribution | Theoretical Weight % | Acceptance Range (±0.4%) |
| Carbon (C) | 12.011 | 18 | 216.198 | 87.41% | 87.01% - 87.81% |
| Hydrogen (H) | 1.008 | 17 | 17.136 | 6.93% | 6.53% - 7.33% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.66% | 5.26% - 6.06% |
The widely accepted tolerance for elemental analysis results in both academic publications and industrial settings is that the experimental values must fall within ±0.4% of the theoretical values.[1][2] This standard is not arbitrary; it accounts for the cumulative minor, unavoidable errors inherent in the analytical process, including instrumental limitations and slight variations in sample handling.[1][3] Results falling outside this range often indicate impurities or an incorrect structural assignment.
The Role of Standards: Calibration and Verification
To ensure the accuracy of results, the analytical instrument must be calibrated using a Certified Reference Material (CRM). It is a common misconception that one needs a standard of the compound being tested. Instead, we use ultra-pure, stable organic compounds with precisely known elemental compositions to calibrate the instrument's response.
These materials, often referred to as Organic Analytical Standards (OAS), are the bedrock of a trustworthy measurement.[4][5] The instrument analyzes the CRM, and its response to the detected amounts of CO2, H2O, and N2 is correlated to the known C, H, and N percentages of the standard.
Table 2: Comparison of Common Certified Reference Materials for CHN Analysis
| Reference Material | Molecular Formula | Theoretical C% | Theoretical H% | Theoretical N% | Key Characteristics |
| Acetanilide | C8H9NO | 71.09% | 6.71% | 10.36% | A common, reliable standard for general CHN calibration. |
| Sulfanilamide | C6H8N2O2S | 41.85% | 4.68% | 16.27% | Often used when sulfur analysis is also required. |
| Atropine | C17H23NO3 | 68.20% | 7.74% | 4.68% | A complex molecule that provides a good test of combustion efficiency. |
| EDTA | C10H16N2O8 | 41.10% | 5.52% | 9.59% | A high-purity standard often used in academic and research labs. |
Certified values for specific lots should always be obtained from the supplier, such as Elemental Microanalysis or Agilent.[4][6]
A Self-Validating Experimental Protocol for C18H17N Analysis
Trustworthy data comes from a protocol designed to be self-validating. This means building in steps to check the system's integrity before, during, and after the analysis of the unknown sample. The following workflow is grounded in this principle.
Core Workflow: From Sample to Signal
The modern elemental analyzer operates on the principle of the Dumas method.[7][8] The sample is combusted in a flash of pure oxygen at high temperatures (e.g., 1150 °C), converting all carbon to CO2, hydrogen to H2O, and nitrogen to N2 and various oxides (NOx). These gases then pass through a reduction tube containing copper to convert NOx to N2. The resulting mixture of CO2, H2O, and N2 is separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[8][9]
Caption: Workflow for CHN elemental analysis.
Step-by-Step Methodology
1. Sample Preparation: The Foundation of Accuracy The most significant source of analytical error originates from improper sample preparation.[10] The instrument analyzes the entirety of what is provided; it cannot distinguish between your compound and impurities.
-
Objective: To provide a pure, homogeneous, and dry sample for analysis.
-
Protocol:
-
Ensure Purity: The sample should be purified by an appropriate method (e.g., recrystallization, chromatography) to >99.5% purity.
-
Drying: Dry the C18H17N sample rigorously to remove residual solvents and water. Place the sample in a vial and dry under high vacuum (e.g., <1 mmHg) for at least 12-24 hours. For non-hygroscopic solids, drying in a vacuum oven at 40-50 °C can expedite this process.[11][12]
-
Homogenization: If the sample consists of large crystals, gently grind it to a fine, uniform powder with a clean agate mortar and pestle. This ensures that the small subsample taken for analysis is representative of the whole.[11][12]
-
Weighing: On a calibrated microbalance, tare a clean tin capsule. Carefully add 1-3 mg of the dried, homogenized C18H17N sample. Record the weight to at least three decimal places.[13][14]
-
Encapsulation: Using clean forceps, fold and crimp the tin capsule to create a sealed, compact pellet. This ensures no sample is lost and that combustion is instantaneous.[11] For air-sensitive samples, this process should be performed in a glovebox.[12]
-
2. Instrument Calibration and Validation
-
Objective: To ensure the instrument is performing accurately before analyzing the unknown sample.
-
Protocol:
-
System Blank: Analyze 2-3 empty, sealed tin capsules to measure the system's baseline or background signal. This value will be automatically subtracted from subsequent measurements.
-
Calibration: Analyze 3-5 replicates of a well-characterized CRM (e.g., Acetanilide). The average measured values are used to create the calibration file that correlates the TCD signal to elemental percentages. The uncertainty of the certified value should be considered.[5]
-
Calibration Verification: Analyze a CRM from a different source or a different compound (a "check standard"). The results for this standard must fall within the ±0.4% acceptance criteria. If they do not, the system must be recalibrated before proceeding. This step is critical for establishing the trustworthiness of the day's runs.
-
3. Sample Analysis
-
Objective: To obtain precise and accurate elemental composition data for the C18H17N sample.
-
Protocol:
-
Analyze at least two separately weighed preparations of the C18H17N sample.
-
The results for the replicate analyses should be highly consistent, typically within a ±0.2% range of each other. Poor precision between replicates often points to sample inhomogeneity.
-
Interpreting Results: A Troubleshooting Guide
When experimental results for C18H17N deviate from the theoretical values, the pattern of the deviation provides crucial diagnostic information.
Table 3: Troubleshooting Deviations in Elemental Analysis Results
| Scenario | Observation Example (for C18H17N) | Probable Cause & Explanation | Recommended Action |
| Residual Water | C: 86.5%, H: 7.2% , N: 5.6% | Water (H2O) contains a high percentage of hydrogen and no carbon or nitrogen. Its presence inflates the hydrogen value and suppresses the relative percentages of C and N.[3][11] | Re-dry the sample rigorously under high vacuum and re-analyze. |
| Residual Solvent | C: 88.0% , H: 7.5% , N: 5.1% | A hydrocarbon solvent (e.g., Toluene, Hexane) contains only C and H. Its presence will increase the C and H percentages while suppressing the N percentage. | Re-dry the sample rigorously under high vacuum and re-analyze. Confirm solvent presence with 1H NMR. |
| Inorganic Impurity | C: 86.2% , H: 6.8% , N: 5.5% | An inorganic salt or catalyst residue (e.g., NaCl, Pd/C) contains no C, H, or N. It adds weight without contributing to the signal, thus suppressing all elemental percentages. | Purify the sample again, ensuring complete removal of salts or catalysts. |
| Incorrect Formula | C: 84.6%, H: 7.1%, N: 5.4% | The results are consistent between runs but significantly off. This may indicate the isolated compound is a stable hydrate or solvate (e.g., C18H17N • ½ H2O). | Recalculate the theoretical values for a potential hydrate or solvate and compare. Use TGA or NMR to confirm the presence of water or solvent. |
Conclusion: An Essential Pillar of Compound Characterization
Elemental analysis is more than a checkbox for publication; it is a fundamental measure of purity and empirical formula confirmation. While modern spectroscopic methods provide invaluable structural detail, EA offers a direct and unforgiving assessment of the elemental makeup of the bulk sample. By adhering to rigorous, self-validating protocols, from meticulous sample preparation to robust instrument calibration with certified standards, researchers can generate high-quality, trustworthy data. For any novel compound, including those with the formula C18H17N, this data is an indispensable component of a comprehensive characterization package, providing the ultimate confidence in the identity and purity of the material being advanced in research and development.
References
- Explain the different types of errors that can occur in elemental analysis of organic compounds ? | Sathee Forum. (2025, October 17).
- Best practices for sample preparation in elemental analysis - Elementar. (2025, September 30).
- Elemental Analysis – Sample preparation ‒ ISIC - EPFL.
- INTERNATIONAL STANDARD ISO 20620.
- General sample preparation for elemental analysis.
- Summary of CHNS Elemental Analysis Common Problems.
- The Problems Associated With Elemental Analysis. (2023, April 4). AZoM.com.
- Elemental Analysis for the Pharmaceutical Industry Q&A - Smithers.
- ASTM E 1621 : 2013 : REDLINE Standard Guide for Elemental Analysis b. (2013, October 1).
- ASTM Standards - Agilent.
- An International Study Evaluating Elemental Analysis - PMC - NIH.
- ISO 1871 - iTeh Standards. (2009, September 1).
- Standards and CRMs - Elemental Microanalysis.
- 〈232〉 ELEMENTAL IMPURITIES—LIMITS - USP.org.
- International Standards - Trace Elemental Instruments.
- What Causes the Most Errors in Chemical Analysis? - Capital Resin Corporation. (2025, November 11).
- CHNS Elemental Analysers - Rsc.org. (2008, April 29).
- Elemental Microanalysis Ltd. (2019, April 5).
- CHNS Analysis - Eurofins Scientific. (2026, January 7).
- Basic principles and tests of organic element analysis | Universal Lab Blog. (2024, March 7).
- Reference Materials in Analytical Chemistry: A Guide for Selection and Use - ResearchGate.
Sources
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- 2. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. forum.prutor.ai [forum.prutor.ai]
- 4. Standards and CRMs [elementalmicroanalysis.com]
- 5. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 6. agilent.com [agilent.com]
- 7. CHNS Analysis - Eurofins Scientific [eurofins.in]
- 8. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
- 9. rsc.org [rsc.org]
- 10. capitalresin.com [capitalresin.com]
- 11. Tips for sample preparation in elemental analysis - Elementar [elementar.com]
- 12. epfl.ch [epfl.ch]
- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 14. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]
A Comparative Guide to the Crystallographic Analysis of N-(2,6-dimethylphenyl)-2-naphthylamine and its Structural Analogs
Abstract
This guide provides a comprehensive technical overview of the crystallographic analysis of N-aryl amines, with a specific focus on N-(2,6-dimethylphenyl)-2-naphthylamine. While crystallographic data for this specific compound is not publicly available, this document outlines the definitive experimental workflow for obtaining such data. To provide a robust comparative analysis, we present and contrast the known crystal structures of two closely related analogs: N-(2,6-dimethylphenyl)acetamide and N'-(2,6-Dimethylphenyl)-N-phenylmethanimidamide. This guide is intended for researchers, scientists, and drug development professionals engaged in structural chemistry and rational drug design, offering insights into the experimental nuances and the significance of crystallographic data in understanding molecular conformation and intermolecular interactions.
Introduction: The Significance of Crystalline Structure in Drug Discovery
The three-dimensional arrangement of atoms and molecules in a solid-state material, known as its crystal structure, is fundamental to its physicochemical properties. In the pharmaceutical sciences, understanding the crystal structure of an active pharmaceutical ingredient (API) is of paramount importance. It dictates critical parameters such as solubility, dissolution rate, bioavailability, stability, and manufacturability. Furthermore, detailed knowledge of molecular conformation and intermolecular interactions gleaned from crystallographic data provides an empirical foundation for computational modeling and the rational design of new chemical entities.
N-(2,6-dimethylphenyl)-2-naphthylamine (C₁₈H₁₇N) is a molecule of interest due to its structural motifs—a bulky 2,6-dimethylphenyl group linked to a naphthylamine core—which are prevalent in various areas of chemical and pharmaceutical research. The steric hindrance imposed by the ortho-methyl groups on the phenyl ring is expected to significantly influence the torsional angles and the overall molecular conformation, thereby affecting its packing in the crystal lattice and its potential biological activity. This guide will delineate the process for determining its crystal structure and compare it with known structures of similar compounds.
Experimental Protocol: A Roadmap to Crystal Structure Determination
The following section details a robust, self-validating experimental workflow for obtaining single-crystal X-ray diffraction data for N-(2,6-dimethylphenyl)-2-naphthylamine. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Synthesis and Purification
A common synthetic route to N-(2,6-dimethylphenyl)-2-naphthylamine involves a Buchwald-Hartwig amination reaction between 2-bromonaphthalene and 2,6-dimethylaniline.
Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromonaphthalene (1.0 eq), 2,6-dimethylaniline (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).
-
Solvent and Base: Add anhydrous toluene as the solvent, followed by a strong base such as sodium tert-butoxide (1.4 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure N-(2,6-dimethylphenyl)-2-naphthylamine.
Crystallization
The growth of high-quality single crystals is often the most challenging step. A variety of techniques should be systematically employed.
Protocol:
-
Solvent Screening: Begin by assessing the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone).
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a loosely capped vial. Allow the solvent to evaporate slowly and undisturbed over several days.
-
Vapor Diffusion: In a sealed chamber, place a vial containing a concentrated solution of the compound. In the larger chamber, add a less soluble solvent (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility and promoting crystal growth.
-
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer.
Single-Crystal X-ray Diffraction
Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed on the diffractometer.
-
Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. Data is collected using a modern diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as polarization and absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². The positions of non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions.
Caption: Experimental workflow for crystal structure determination.
Comparative Analysis of Structural Analogs
In the absence of published data for N-(2,6-dimethylphenyl)-2-naphthylamine, we will compare the crystallographic data of two related compounds: N-(2,6-dimethylphenyl)acetamide[1] and N'-(2,6-Dimethylphenyl)-N-phenylmethanimidamide.[2][3] This comparison will highlight how changes to the molecular structure can influence the crystal packing and intermolecular interactions.
| Parameter | N-(2,6-dimethylphenyl)acetamide | N'-(2,6-Dimethylphenyl)-N-phenylmethanimidamide |
| Formula | C₁₀H₁₃NO | C₁₆H₁₈N₂ |
| Molecular Weight | 163.21 | 238.32 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca | P2₁/c |
| a (Å) | 9.145(1) | 7.2094(1) |
| b (Å) | 13.215(1) | 21.3517(4) |
| c (Å) | 15.993(1) | 8.9033(2) |
| α (°) | 90 | 90 |
| β (°) | 90 | 100.485(1) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1932.8(3) | 1347.90(4) |
| Z | 8 | 4 |
| Key Intermolecular Interactions | N—H···O hydrogen bonding | N—H···N hydrogen bonding, C—H···π interactions |
N-(2,6-dimethylphenyl)acetamide
The crystal structure of N-(2,6-dimethylphenyl)acetamide is characterized by a relatively simple packing arrangement.[1] The molecules are linked into chains along the a-axis direction through N—H···O hydrogen bonds between the amide proton and the carbonyl oxygen of an adjacent molecule.[1] The 2,6-dimethylphenyl group is twisted with respect to the plane of the amide group, a conformation dictated by the steric hindrance of the ortho-methyl groups.
N'-(2,6-Dimethylphenyl)-N-phenylmethanimidamide
This molecule presents a more complex set of intermolecular interactions. The extended structure features strong N—H···N hydrogen bonds that link the molecules into infinite chains.[2] Additionally, weak C—H···π interactions are observed, contributing to the overall stability of the crystal packing.[2] The bulky 2,6-dimethylphenyl group is significantly tilted with respect to the N-C-N plane of the amidine moiety.[2]
Caption: Comparison of primary intermolecular interactions.
Predicted Structural Features of N-(2,6-dimethylphenyl)-2-naphthylamine
Based on the analysis of its structural analogs, we can predict several key features for the crystal structure of N-(2,6-dimethylphenyl)-2-naphthylamine:
-
Molecular Conformation: A significant dihedral angle is expected between the plane of the naphthyl group and the plane of the 2,6-dimethylphenyl ring due to steric repulsion.
-
Intermolecular Interactions: In the absence of strong hydrogen bond donors and acceptors like the carbonyl group in acetamide, the crystal packing will likely be dominated by weaker C—H···π interactions and van der Waals forces. The nitrogen atom of the amine could potentially act as a weak hydrogen bond acceptor.
-
Crystal Packing: The bulky nature of both the naphthyl and the dimethylphenyl groups may lead to a less dense crystal packing compared to the acetamide analog.
Conclusion
While the definitive crystal structure of N-(2,6-dimethylphenyl)-2-naphthylamine remains to be determined, this guide provides a comprehensive framework for its elucidation and interpretation. By following the detailed experimental protocols and leveraging the comparative analysis of its structural analogs, researchers can gain valuable insights into the solid-state properties of this and similar N-aryl amine compounds. The determination of this crystal structure would be a valuable addition to the Cambridge Structural Database (CSD) and would provide a more complete understanding of the structure-property relationships in this class of molecules.
References
-
Nchioua, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide. Acta Crystallographica Section E: Crystallographic Communications, E78, 922-925. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
-
Oubaha, I., et al. (2025). N′-(2,6-Dimethylphenyl)-N-phenylmethanimidamide. IUCrData, 10, x250867. [Link]
-
Gowda, B. T., Foro, S., & Fuess, H. (2007). N-(2,6-Dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3154. [Link]
-
ResearchGate. (2022). Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide. [Link]
-
ResearchGate. (2025). N′-(2,6-Dimethylphenyl)-N-phenylmethanimidamide. [Link]
Sources
Safety Operating Guide
N-(2,6-dimethylphenyl)-2-naphthylamine: Advanced Disposal and Deactivation Protocols
As drug development and materials science advance, the utilization of complex aromatic amines like N-(2,6-dimethylphenyl)-2-naphthylamine (CAS: 6364-08-5) has expanded. While the bulky 2,6-dimethylphenyl substitution provides unique steric properties for synthetic applications, it does not negate the profound toxicological liabilities inherent to the naphthylamine class.
This guide provides immediate, field-proven logistical and safety procedures for the disposal of N-(2,6-dimethylphenyl)-2-naphthylamine. By understanding the mechanistic causality behind these protocols, laboratory personnel can ensure self-validating safety systems that protect both human health and the environment.
Mechanistic Causality: The "Why" Behind the Hazard
Aromatic amines cannot be treated as standard organic waste due to their specific metabolic activation pathways. When exposed to biological systems, 2-naphthylamine derivatives undergo hepatic cytochrome P450-mediated N-hydroxylation. The resulting N-hydroxylamine is subsequently esterified (e.g., by sulfotransferases) into an unstable intermediate[1].
This ester rapidly cleaves to form a highly reactive arylnitrenium ion . As a potent electrophile, the nitrenium ion covalently binds to nucleophilic sites on DNA (predominantly the C8 position of guanine), forming bulky DNA adducts that induce mutations and severe carcinogenesis[1]. Because of this insidious mechanism, disposal protocols must focus on complete molecular destruction—either through high-temperature thermal cleavage or aggressive chemical oxidation—rather than simple containment.
Physicochemical & Hazard Profile
| Property / Hazard Parameter | Value / Classification | Source |
| Chemical Name | N-(2,6-dimethylphenyl)-2-naphthylamine | [2] |
| CAS Registry Number | 6364-08-5 | [2] |
| Molecular Formula | C18H17N | [3] |
| Acute Toxicity | 2 | [2] |
| Local Effects | 2 | [2] |
| EPA Waste Code | 4 | [4],[1] |
Operational Disposal Workflows
Depending on the scale of waste generated and institutional capabilities, laboratories must choose between commercial incineration (the EPA gold standard) or laboratory-scale chemical degradation.
Protocol A: Commercial Incineration (Preferred EPA U168 Method)
Causality: Thermal destruction breaks the stable aromatic rings. However, combusting nitrogen-containing compounds generates toxic nitrogen oxides (NOx)[5]. Therefore, the incinerator must be equipped with an afterburner and a scrubber[4],[1].
Step-by-Step Methodology:
-
Solubilization: Dissolve the solid N-(2,6-dimethylphenyl)-2-naphthylamine waste in a highly combustible, non-halogenated solvent (e.g., ethanol, methanol, or benzene)[4],[1].
-
Why: Liquid injection ensures complete atomization in the combustion chamber, leading to uniform thermal destruction compared to the erratic burning of solid powders.
-
-
Containment: Transfer the solution to a chemically compatible, high-density polyethylene (HDPE) or glass waste carboy.
-
Labeling: Label strictly as "Hazardous Waste - Toxic" and explicitly include the 4[4],[1].
-
Vendor Handoff: Transfer to a licensed environmental disposal vendor capable of high-temperature incineration (>1000°C) with NOx scrubbing capabilities[4].
Protocol B: Laboratory-Scale Oxidative Degradation
Causality: When commercial incineration is delayed or for micro-scale experimental residues, chemical deactivation is necessary. Potassium permanganate (KMnO4) in an acidic medium is a powerful oxidant that cleaves the aromatic amine structure, eliminating the carcinogenic potential before it enters the waste stream[6].
Step-by-Step Methodology:
-
Acidic Dissolution: In a fume hood, prepare a solution of 0.01 mol of the aromatic amine waste in 3 L of 1.7 N sulfuric acid (H2SO4) within a 5-L round-bottom flask[6].
-
Why: The acidic environment protonates the amine, increasing aqueous solubility and activating the electron-rich aromatic ring for oxidative attack.
-
-
Oxidation: Slowly add 1 L of 0.2 M potassium permanganate (KMnO4) to the flask[6].
-
Incubation: Allow the reaction mixture to stand at room temperature for exactly 8 hours[6].
-
Why: Complete oxidative cleavage of the robust naphthylamine ring system requires extended contact time. Premature quenching leaves toxic intermediates intact.
-
-
Quenching (Self-Validating Step): Slowly add solid sodium hydrogen sulfite (NaHSO3) to the mixture until the purple color of unreacted permanganate completely disappears[6].
-
Why: NaHSO3 reduces the excess, highly reactive Mn(VII) species to stable, colorless Mn(II). The visual transition from purple to clear acts as a self-validating indicator that the oxidative hazard has been neutralized.
-
-
Neutralization & Disposal: Neutralize the clear solution to pH 7 using dilute sodium hydroxide (NaOH). Verify with pH paper. Once neutral, dispose of the aqueous mixture down the drain with copious amounts of water (subject to local institutional EHS approval)[6].
Decision Matrix & Workflow Visualization
Fig 1: Decision matrix and operational workflow for aromatic amine disposal.
References
- Source: dyestuffintermediates.
- Title: 6364-08-5 Cas No.
- Source: echemi.
- Title: Common Name: 2-NAPHTHYLAMINE HAZARD SUMMARY - NJ.
- Source: epfl.
- Source: nih.
Sources
- 1. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6364-08-5 Cas No. | N-2,6-dimethylphenyl-2-naphthylamine | Apollo [store.apolloscientific.co.uk]
- 3. N-2,6-dimethylphenyl-2-naphthylamine [dyestuffintermediates.com]
- 4. echemi.com [echemi.com]
- 5. nj.gov [nj.gov]
- 6. epfl.ch [epfl.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
